SV5
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C21H30N2O4S2 |
|---|---|
分子量 |
438.6 g/mol |
IUPAC 名称 |
5-(dithiolan-3-yl)-N-[3-[[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]amino]propyl]pentanamide |
InChI |
InChI=1S/C21H30N2O4S2/c1-27-19-15-16(7-9-18(19)24)8-10-21(26)23-13-4-12-22-20(25)6-3-2-5-17-11-14-28-29-17/h7-10,15,17,24H,2-6,11-14H2,1H3,(H,22,25)(H,23,26)/b10-8+ |
InChI 键 |
UXVLUVMMWIEZGF-CSKARUKUSA-N |
手性 SMILES |
COC1=C(C=CC(=C1)/C=C/C(=O)NCCCNC(=O)CCCCC2CCSS2)O |
规范 SMILES |
COC1=C(C=CC(=C1)C=CC(=O)NCCCNC(=O)CCCCC2CCSS2)O |
产品来源 |
United States |
Foundational & Exploratory
Parainfluenza Virus 5: A Comprehensive Technical Guide to its Genome Organization, Replication, and Experimental Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Parainfluenza virus 5 (PIV5), a member of the Paramyxoviridae family, serves as a crucial model organism for studying viral replication, transcription, and host-virus interactions. This document provides an in-depth technical overview of the PIV5 genome, its organizational structure, the functions of its encoded proteins, and the molecular mechanisms governing its life cycle. Detailed experimental protocols for the genetic manipulation and analysis of PIV5 are presented, alongside quantitative data and visual representations of key viral processes to facilitate a comprehensive understanding for research and therapeutic development.
PIV5 Genome Organization
The Parainfluenza virus 5 genome is a non-segmented, single-stranded negative-sense RNA molecule, approximately 15,246 nucleotides in length.[1][2] The genome is encapsidated by the nucleoprotein (NP) to form a helical ribonucleoprotein (RNP) complex, which serves as the template for both transcription and replication. The gene order is highly conserved and follows the 3'-leader-N-P/V-M-F-SH-HN-L-trailer-5' arrangement.[3] This organization dictates a gradient of gene expression, with the most abundant transcripts being from the 3'-proximal genes.
Genomic and Proteomic Quantitative Data
The precise lengths of the genes and intergenic sequences, as well as the molecular characteristics of the encoded proteins of the PIV5 W3A strain, are summarized in the tables below.
| Genomic Feature | Nucleotide Position | Length (nt) |
| 3' Leader | 1-55 | 55 |
| N Gene | 56-1787 | 1732 |
| N-P/V Intergenic | 1788-1790 | 3 |
| P/V Gene | 1791-3047 | 1257 |
| P/V-M Intergenic | 3048-3072 | 25 |
| M Gene | 3073-4209 | 1137 |
| M-F Intergenic | 4210-4474 | 265 |
| F Gene | 4475-6209 | 1735 |
| F-SH Intergenic | 6210-6240 | 31 |
| SH Gene | 6241-6372 | 132 |
| SH-HN Intergenic | 6373-6523 | 151 |
| HN Gene | 6524-8218 | 1695 |
| HN-L Intergenic | 8219-8243 | 25 |
| L Gene | 8244-15197 | 6954 |
| 5' Trailer | 15198-15246 | 49 |
Table 1: PIV5 Genome Organization (Strain W3A, GenBank Accession: NC_006430.1)
| Protein | Gene | Amino Acid Length | Molecular Weight (kDa) | Function(s) |
| Nucleoprotein (N) | N | 509 | 56.5 | RNA encapsidation, template for transcription and replication. |
| V Protein (V) | P/V | 222 | 23.9 | Host immune evasion (interferon antagonist), regulation of viral RNA synthesis.[4] |
| Phosphoprotein (P) | P/V | 392 | 42.1 | Co-factor for the L protein, essential for RNA synthesis. |
| Matrix Protein (M) | M | 377 | 42.3 | Viral assembly and budding. |
| Fusion Protein (F) | F | 529 | 56.6 | Mediates fusion of viral and host cell membranes.[5] |
| Small Hydrophobic (SH) | SH | 44 | 5.1 | Ion channel activity, blocks apoptosis.[6] |
| Hemagglutinin-Neuraminidase (HN) | HN | 565 | 62.2 | Host cell receptor binding and neuraminidase activity.[3] |
| Large Protein (L) | L | 2255 | 255.9 | RNA-dependent RNA polymerase, mRNA capping and polyadenylation. |
Table 2: PIV5 Encoded Proteins and their Functions
PIV5 Gene Products and Their Roles
The PIV5 genome encodes eight distinct proteins, each with specific roles in the viral life cycle.
-
Nucleoprotein (N): The N protein encapsidates the viral RNA genome, forming the RNP complex. This encapsidation is crucial for protecting the RNA from degradation and for serving as the template for the viral polymerase.
-
V and P Proteins: The V and P proteins are expressed from the same gene through a unique RNA editing mechanism. During transcription of the P/V gene, the viral polymerase can insert two non-templated guanine residues at a specific editing site. The unedited mRNA is translated into the V protein, while the edited mRNA, with a shifted reading frame, is translated into the P protein. The V protein is a key virulence factor that counteracts the host's innate immune response, primarily by targeting STAT1 for degradation. The P protein acts as a cofactor for the L protein, forming the active RNA polymerase complex.
-
Matrix Protein (M): The M protein is a structural protein that plays a central role in viral assembly and budding. It interacts with both the RNP core and the cytoplasmic tails of the viral glycoproteins, facilitating the formation of new virions at the cell membrane.
-
Fusion Protein (F): The F protein is a type I transmembrane glycoprotein that mediates the fusion of the viral envelope with the host cell membrane, allowing the entry of the viral RNP into the cytoplasm. It is synthesized as an inactive precursor (F0) that is cleaved by host proteases into the active F1 and F2 subunits.
-
Small Hydrophobic Protein (SH): The SH protein is a small integral membrane protein that forms ion channels in the host cell membrane. It is also known to inhibit apoptosis, thereby prolonging the life of the infected cell and maximizing virus production.[6]
-
Hemagglutinin-Neuraminidase (HN): The HN protein is a type II transmembrane glycoprotein with two key functions. The hemagglutinin domain binds to sialic acid receptors on the surface of host cells, mediating viral attachment. The neuraminidase activity cleaves sialic acid residues from the cell surface and progeny virions, preventing self-aggregation and promoting the release of new virus particles.
-
Large Protein (L): The L protein is the catalytic subunit of the viral RNA-dependent RNA polymerase. It possesses multiple enzymatic activities, including RNA synthesis, 5' capping, and 3' polyadenylation of viral mRNAs.
Experimental Protocols
PIV5 Rescue using Reverse Genetics
This protocol describes the generation of infectious PIV5 from cloned cDNA.
Materials:
-
BSR-T7 cells (BHK cells stably expressing T7 RNA polymerase)
-
Opti-MEM I Reduced Serum Medium
-
Transfection reagent (e.g., Lipofectamine 2000)
-
Plasmids:
-
pPIV5 (full-length PIV5 genome cDNA downstream of a T7 promoter)
-
pCAGGS-NP (PIV5 N protein expression plasmid)
-
pCAGGS-P (PIV5 P protein expression plasmid)
-
pCAGGS-L (PIV5 L protein expression plasmid)
-
-
Vero cells for virus amplification
-
DMEM with 2% FBS
Procedure:
-
Cell Seeding: The day before transfection, seed BSR-T7 cells in a 6-well plate at a density that will result in 90-95% confluency on the day of transfection.
-
Plasmid DNA Preparation: In a microcentrifuge tube, mix the following plasmids: 1.0 µg of pPIV5, 0.8 µg of pCAGGS-NP, 0.4 µg of pCAGGS-P, and 0.2 µg of pCAGGS-L.
-
Transfection Complex Formation:
-
Dilute the plasmid mixture in 250 µL of Opti-MEM.
-
In a separate tube, dilute 10 µL of Lipofectamine 2000 in 250 µL of Opti-MEM and incubate for 5 minutes at room temperature.
-
Combine the diluted DNA and diluted Lipofectamine 2000, mix gently, and incubate for 20 minutes at room temperature to allow for complex formation.
-
-
Transfection:
-
Aspirate the growth medium from the BSR-T7 cells and wash once with PBS.
-
Add the 500 µL of DNA-transfection reagent complex to the cells.
-
Incubate the plate at 37°C in a CO2 incubator for 4-6 hours.
-
After the incubation, add 1.5 mL of DMEM with 10% FBS to each well.
-
-
Virus Rescue and Amplification:
-
Incubate the cells for 72-96 hours, monitoring for the appearance of syncytia (cell fusion), which indicates successful virus rescue.
-
Harvest the cell culture supernatant containing the rescued virus.
-
Clarify the supernatant by centrifugation at 3,000 x g for 10 minutes.
-
Amplify the rescued virus by infecting a T75 flask of Vero cells with the clarified supernatant.
-
Harvest the virus stock when extensive syncytia are observed (typically 3-5 days post-infection).
-
PIV5 Minigenome Assay
This assay is used to study viral RNA synthesis and the function of viral proteins in a controlled system.
Materials:
-
BSR-T7 cells
-
Transfection reagent
-
Plasmids:
-
pPIV5-Luc (a PIV5 minigenome plasmid where the viral genes are replaced with a reporter gene like luciferase, flanked by the PIV5 leader and trailer sequences)
-
pCAGGS-NP
-
pCAGGS-P
-
pCAGGS-L
-
pCAGGS-T7 (if using cells that do not constitutively express T7 polymerase)
-
-
Luciferase assay system
-
Luminometer
Procedure:
-
Cell Seeding: Seed BSR-T7 cells in a 24-well plate the day before transfection to achieve 90-95% confluency.
-
Transfection: Co-transfect the BSR-T7 cells with the following plasmids per well: 0.5 µg of pPIV5-Luc, 0.4 µg of pCAGGS-NP, 0.2 µg of pCAGGS-P, and 0.1 µg of pCAGGS-L. Include a control plasmid expressing a different reporter (e.g., beta-galactosidase) to normalize for transfection efficiency.
-
Incubation: Incubate the transfected cells at 37°C for 24-48 hours.
-
Cell Lysis:
-
Wash the cells once with PBS.
-
Lyse the cells using the lysis buffer provided with the luciferase assay kit.
-
-
Luciferase Assay:
-
Add the luciferase assay reagent to the cell lysate according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis: Normalize the luciferase activity to the expression of the control reporter to account for variations in transfection efficiency.
Visualizing PIV5 Molecular Processes
PIV5 Genome Organization
Caption: Schematic of the PIV5 genome organization.
PIV5 Transcription and Replication Cycle
Caption: Overview of the PIV5 lifecycle.
Conclusion
The Parainfluenza virus 5 provides a powerful system for dissecting the molecular biology of paramyxoviruses. Its well-characterized genome, amenable to genetic manipulation through reverse genetics, allows for detailed investigation of viral gene function, replication, and pathogenesis. The experimental protocols and data presented in this guide offer a foundational resource for researchers and professionals engaged in the study of PIV5 and the development of novel antiviral strategies and vaccine vectors. A thorough understanding of the PIV5 genome and its regulatory mechanisms is paramount for leveraging this virus for biomedical applications.
References
- 1. Molecular characteristics of canine parainfluenza viruses type 5 (CPIV-5) isolated in Korea - PMC [pmc.ncbi.nlm.nih.gov]
- 2. First complete genome sequence of parainfluenza virus 5 isolated from lesser panda - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. uniprot.org [uniprot.org]
- 4. uniprot.org [uniprot.org]
- 5. uniprot.org [uniprot.org]
- 6. uniprot.org [uniprot.org]
An In-depth Technical Guide to Simian Virus 5 (SV5) Viral Entry and Replication Cycle
For Researchers, Scientists, and Drug Development Professionals
Introduction
Simian Virus 5 (SV5), a member of the Paramyxoviridae family, is an enveloped, single-stranded, negative-sense RNA virus. While not a primary human pathogen, its well-characterized molecular biology and relative ease of manipulation in the laboratory make it an invaluable model system for studying the entry and replication mechanisms of more pathogenic paramyxoviruses, such as mumps, measles, and human parainfluenza viruses. This technical guide provides a comprehensive overview of the this compound viral entry and replication cycle, with a focus on quantitative data, detailed experimental protocols, and visual representations of key processes to aid researchers and drug development professionals in their understanding of this important viral family.
I. Viral Entry: A Coordinated Dance of Glycoproteins
The initiation of this compound infection is a meticulously orchestrated process mediated by two key viral glycoproteins embedded in the viral envelope: the hemagglutinin-neuraminidase (HN) protein and the fusion (F) protein.
A. Attachment: The First Encounter
B. Fusion: Merging Membranes
Upon receptor binding, a series of conformational changes are triggered in both the HN and F proteins, leading to the fusion of the viral envelope with the host cell's plasma membrane. This fusion process occurs at a neutral pH.
The F protein is a trimeric type I transmembrane glycoprotein that is synthesized as an inactive precursor, F0. For the F protein to become fusion-competent, it must be cleaved by a host cell protease into two disulfide-linked subunits, F1 and F2. This cleavage exposes the hydrophobic fusion peptide at the N-terminus of the F1 subunit.
The interaction between HN and F is crucial for triggering the fusion process. It is hypothesized that upon HN binding to its receptor, a conformational change is induced in HN, which in turn activates the F protein. This activation involves a dramatic refolding of the F protein from a metastable prefusion conformation to a highly stable postfusion hairpin structure. This structural transition releases the energy required to overcome the repulsive forces between the two lipid bilayers, driving membrane merger and the formation of a fusion pore. Through this pore, the viral nucleocapsid, containing the viral genome, is released into the cytoplasm of the host cell.
Signaling Pathway for this compound Entry and Fusion
II. Viral Replication Cycle: A Multi-Step Process
Once inside the host cell cytoplasm, the viral ribonucleoprotein (vRNP) complex, consisting of the negative-sense RNA genome encapsidated by the nucleocapsid (N) protein and associated with the viral RNA-dependent RNA polymerase (RdRp), initiates the replication cycle. The RdRp is a complex of the large polymerase (L) protein and the phosphoprotein (P).
A. Transcription: Synthesizing Viral mRNAs
The first step in the replication cycle is primary transcription. The viral RdRp transcribes the negative-sense genome into a series of monocistronic, capped, and polyadenylated messenger RNAs (mRNAs). This process follows a "stop-start" mechanism, with the polymerase initiating transcription at the beginning of each gene and terminating at a conserved gene-end sequence. There is a polar gradient of transcription, with genes located closer to the 3' end of the genome being transcribed more abundantly than those at the 5' end.
The V protein of this compound plays a regulatory role in viral RNA synthesis, with studies showing that its expression can inhibit both viral RNA replication and transcription.
B. Translation: Producing Viral Proteins
The newly synthesized viral mRNAs are translated by the host cell's ribosomes to produce all the viral proteins required for replication, assembly, and budding. These include the structural proteins (N, P, M, F, HN) and non-structural proteins.
C. Replication: Amplifying the Viral Genome
As the concentration of the N protein increases, the replication process begins. The RdRp switches from a transcription mode to a replication mode. In this mode, the polymerase ignores the gene-end signals and synthesizes a full-length, positive-sense antigenome. This antigenome then serves as a template for the synthesis of new negative-sense genomes. Both the antigenome and the new genomes are encapsidated by the N protein as they are synthesized, forming new vRNPs.
Workflow for this compound RNA Replication and Transcription
III. Assembly and Budding: The Final Exit
The final stages of the this compound life cycle involve the assembly of new virions at the plasma membrane and their release from the host cell through a process called budding.
A. Virion Assembly
The newly synthesized viral components traffic to the plasma membrane. The viral glycoproteins, HN and F, are inserted into the plasma membrane through the secretory pathway. The matrix (M) protein, a key organizer of assembly, lines the inner leaflet of the plasma membrane at the sites of budding. The M protein interacts with the cytoplasmic tails of the HN and F glycoproteins and also with the newly formed vRNPs, effectively linking the viral envelope to the core components. The formation of a lattice-like structure by the M protein is thought to be a driving force in the budding process.
B. Budding and Release
The accumulation of viral components at the plasma membrane induces membrane curvature, leading to the formation of a bud that contains the viral nucleocapsid surrounded by the M protein and the lipid envelope studded with HN and F glycoproteins. Eventually, the bud pinches off from the host cell, releasing a new, infectious virion. Efficient budding of this compound virus-like particles (VLPs) has been shown to require the co-expression of the M, NP, and at least one of the glycoproteins (HN or F).
Logical Relationship for this compound Budding
IV. Quantitative Data Summary
While precise quantitative data for every aspect of the this compound life cycle is not exhaustively available, some key parameters have been investigated.
| Parameter | Value/Observation | Reference/Comment |
| Fusion pH | Neutral pH | Paramyxovirus fusion generally occurs at the plasma membrane at neutral pH.[1] |
| Budding Efficiency | Varies with protein co-expression | Efficient budding of Virus-Like Particles (VLPs) requires co-expression of M, NP, and at least one glycoprotein (HN or F).[1][2] |
| M alone | No significant budding.[1] | |
| M + HN/F | Low level of budding.[1] | |
| M + NP + HN/F | Efficient budding, comparable to authentic virus.[1] | |
| Protein Ratios in VLPs | M:HN ratio is similar to authentic virions. | The M:NP ratio in VLPs is lower than in authentic virions. |
V. Key Experimental Protocols
Detailed, step-by-step protocols are essential for reproducible research. Below are outlines of key experimental methodologies used to study the this compound life cycle.
A. Virus-Like Particle (VLP) Budding Assay
This assay is used to study the protein requirements for viral budding.
1. Plasmid Construction:
-
Clone the cDNAs for this compound M, NP, HN, and F proteins into mammalian expression vectors (e.g., pCAGGS).
2. Cell Culture and Transfection:
-
Seed 293T cells in 6-well plates to achieve 80-90% confluency on the day of transfection.
-
Transfect cells with plasmids encoding the desired combination of viral proteins using a suitable transfection reagent (e.g., Lipofectamine). Typical DNA amounts per well are in the range of 0.5-2.0 µg for each plasmid.
3. VLP Collection and Purification:
-
At 48-72 hours post-transfection, collect the cell culture supernatant.
-
Clarify the supernatant by low-speed centrifugation to remove cells and debris.
-
Pellet the VLPs from the clarified supernatant by ultracentrifugation through a sucrose cushion (e.g., 20% sucrose).
-
Resuspend the VLP pellet in a suitable buffer (e.g., PBS).
4. Analysis:
-
Lyse the transfected cells to obtain cell lysates.
-
Analyze both the purified VLPs and cell lysates by SDS-PAGE and Western blotting using specific antibodies against the viral proteins (M, NP, HN, F).
-
Quantify the protein bands to determine the budding efficiency, often calculated as the ratio of viral protein in the VLP fraction to the total viral protein (VLPs + cell lysate).
Experimental Workflow for VLP Budding Assay
References
Simian Virus 5 (SV5) and its intricate relationship with host cell machinery represents a compelling area of study for virologists and drug development professionals. This technical guide delves into the core molecular interactions, focusing on how SV5 manipulates cellular processes for its replication and survival, with a particular emphasis on its strategies to evade the host immune response.
Evasion of the Host Interferon Response: A Tale of Protein Degradation
A primary defense mechanism of the host against viral infections is the interferon (IFN) signaling pathway. Simian Virus 5 has evolved a sophisticated strategy to counteract this response, primarily through the action of its V protein. The V protein orchestrates the degradation of a key signaling molecule, STAT1 (Signal Transducer and Activator of Transcription 1), effectively crippling the IFN-mediated antiviral state.
Infection with SV5 leads to a dramatic reduction in the stability of STAT1. While STAT1 in uninfected cells has a half-life of over 24 hours, it is completely eliminated within 6 hours of this compound infection[1][2][3]. This rapid degradation is the cornerstone of this compound's immune evasion strategy.
The molecular mechanism behind this process involves a complex interplay between viral and host proteins. The this compound V protein acts as an adaptor, bringing together cellular machinery to target STAT1 for destruction via the ubiquitin-proteasome pathway[4]. A critical interaction occurs between the C-terminal zinc-binding domain of the this compound V protein and the host protein DDB1 (DNA Damage-Binding Protein 1)[5][6][7]. This interaction is essential for the subsequent recruitment of other cellular factors.
The this compound V protein does not directly bind to STAT1. Instead, it leverages another host protein, STAT2, as an intermediary[4]. The V protein binds to STAT2, which in turn is associated with STAT1. This forms a ternary complex, which is then recognized by a Cullin4A-based E3 ubiquitin ligase complex, leading to the polyubiquitination of STAT1 and its subsequent degradation by the proteasome[4][8]. The avidity of the V protein for STAT2 is significantly increased in the presence of both DDB1 and STAT1, highlighting a cooperative assembly of this degradation-targeting complex[4].
This targeted degradation of STAT1 effectively blocks both Type I (IFN-α/β) and Type II (IFN-γ) interferon signaling pathways, as STAT1 is a crucial component of both[9].
The Role of Other Viral Proteins in Host Interaction
While the V protein is a major player in immune evasion, other this compound proteins are also intimately involved in manipulating the host cell.
The P protein , along with the V protein, is encoded by the V/P gene through a process of mRNA editing. Both proteins share an N-terminal domain and have been shown to bind RNA[10]. The P protein is essential for the replication and transcription of the viral RNA genome. Interestingly, the V protein has been found to inhibit viral RNA synthesis, suggesting a regulatory role in the viral life cycle[11].
The hemagglutinin-neuraminidase (HN) protein is a surface glycoprotein crucial for viral entry and release. It binds to sialic acid receptors on the host cell surface, facilitating viral attachment[12][13]. The HN protein also possesses neuraminidase activity, which is thought to be important for preventing the aggregation of progeny virions and facilitating their release from the infected cell.
Impact on the Host Cell Cycle
This compound infection has been observed to slow the proliferation of host cells[7][12]. This effect is attributed to the V protein and its interaction with DDB1[7]. The V protein can cause a delay in the G1-S phase transition and prolong the S phase of the cell cycle[7]. This manipulation of the cell cycle may create a more favorable environment for viral replication.
Data Presentation
Table 1: Quantitative Effects of this compound Infection on Host Cell Proteins
| Parameter | Uninfected Cells | This compound-Infected Cells | Reference(s) |
| STAT1 Half-life | > 24 hours | < 6 hours (complete loss) | [1][2][3] |
| STAT1 Levels | Stable | Undetectable by 6 hours post-infection | [1][9][14] |
Experimental Protocols
Co-Immunoprecipitation of this compound V Protein and Host Factors
This protocol describes the immunoprecipitation of the this compound V protein from infected cell lysates to identify interacting host proteins.
Materials:
-
This compound-infected and mock-infected cell pellets
-
Co-IP Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, supplemented with protease and phosphatase inhibitors
-
Anti-V protein antibody (specific for this compound V)
-
Control IgG (from the same species as the anti-V antibody)
-
Protein A/G magnetic beads
-
Wash Buffer: Co-IP Lysis Buffer with 300 mM NaCl
-
Elution Buffer: 0.1 M Glycine-HCl, pH 2.5
-
Neutralization Buffer: 1 M Tris-HCl, pH 8.5
-
SDS-PAGE loading buffer
Procedure:
-
Lyse the cell pellets in Co-IP Lysis Buffer on ice for 30 minutes.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Pre-clear the lysates by incubating with control IgG and Protein A/G magnetic beads for 1 hour at 4°C.
-
Remove the beads using a magnetic stand.
-
Incubate the pre-cleared lysates with the anti-V protein antibody or control IgG overnight at 4°C with gentle rotation.
-
Add Protein A/G magnetic beads and incubate for 2 hours at 4°C.
-
Wash the beads three times with Wash Buffer.
-
Elute the protein complexes with Elution Buffer and immediately neutralize with Neutralization Buffer.
-
Add SDS-PAGE loading buffer, boil the samples, and analyze by SDS-PAGE and Western blotting using antibodies against suspected interacting partners (e.g., DDB1, STAT2).
Interferon Signaling Reporter Gene Assay
This assay measures the ability of this compound to inhibit the interferon-stimulated response element (ISRE) promoter activity.
Materials:
-
HEK293T cells
-
pISRE-Luc reporter plasmid (containing the firefly luciferase gene under the control of an ISRE promoter)
-
pRL-TK control plasmid (containing the Renilla luciferase gene for normalization)
-
Transfection reagent
-
This compound virus stock
-
Recombinant human Interferon-α (IFN-α)
-
Dual-Luciferase Reporter Assay System
Procedure:
-
Seed HEK293T cells in a 24-well plate.
-
Co-transfect the cells with the pISRE-Luc and pRL-TK plasmids using a suitable transfection reagent.
-
After 24 hours, infect the transfected cells with this compound at a designated multiplicity of infection (MOI). A mock-infected control should be included.
-
At 18-24 hours post-infection, treat the cells with a predetermined concentration of IFN-α. Include an untreated control.
-
After 6-8 hours of IFN-α treatment, lyse the cells.
-
Measure both firefly and Renilla luciferase activities using a luminometer and the Dual-Luciferase Reporter Assay System.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. The reduction in normalized luciferase activity in this compound-infected, IFN-α-treated cells compared to mock-infected, IFN-α-treated cells indicates the level of inhibition of the IFN signaling pathway.
This compound Reverse Genetics
This protocol provides a general workflow for generating recombinant this compound from cloned cDNA. This powerful technique allows for the introduction of specific mutations to study gene function.
Materials:
-
Plasmids encoding the full-length this compound antigenome, and the this compound NP, P, and L proteins, all under the control of a T7 promoter.
-
BHK-T7 cells (stably expressing T7 RNA polymerase).
-
Transfection reagent.
-
Cell culture media and supplements.
Procedure:
-
Co-transfect BHK-T7 cells with the plasmids encoding the this compound antigenome, NP, P, and L proteins. The precise ratios of these plasmids need to be optimized.
-
Incubate the transfected cells at 37°C.
-
Monitor the cells for the appearance of cytopathic effects (CPE), such as syncytia formation, typically within 48-72 hours.
-
Harvest the cell culture supernatant, which contains the rescued recombinant this compound.
-
Amplify the virus by infecting fresh susceptible cells.
-
The presence of the recombinant virus can be confirmed by various methods, including RT-PCR and sequencing to verify any introduced mutations, and by immunofluorescence to detect viral protein expression.
Mandatory Visualizations
Caption: this compound V protein-mediated degradation of STAT1.
Caption: General workflow for Co-Immunoprecipitation.
References
- 1. Degradation of STAT1 and STAT2 by the V proteins of simian virus 5 and human parainfluenza virus type 2, respectively: consequences for virus replication in the presence of alpha/beta and gamma interferons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Degradation of STAT1 and STAT2 by the V Proteins of Simian Virus 5 and Human Parainfluenza Virus Type 2, Respectively: Consequences for Virus Replication in the Presence of Alpha/Beta and Gamma Interferons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Simian virus 5 V protein acts as an adaptor, linking DDB1 to STAT2, to facilitate the ubiquitination of STAT1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The V protein of the paramyxovirus this compound interacts with damage-specific DNA binding protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scholars.northwestern.edu [scholars.northwestern.edu]
- 7. The Paramyxovirus Simian Virus 5 V Protein Slows Progression of the Cell Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. The RNA binding region of the paramyxovirus this compound V and P proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Regulation of the linear ubiquitination of STAT1 controls antiviral interferon signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scholars.northwestern.edu [scholars.northwestern.edu]
- 13. scholars.northwestern.edu [scholars.northwestern.edu]
- 14. The V Protein of Simian Virus 5 Inhibits Interferon Signalling by Targeting STAT1 for Proteasome-Mediated Degradation - PMC [pmc.ncbi.nlm.nih.gov]
SV5 as an Antagonist of the Interferon Response: A Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
The interferon (IFN) signaling pathway is a cornerstone of the innate immune response, providing a critical first line of defense against viral infections. Consequently, many viruses have evolved sophisticated mechanisms to evade this response. Simian Virus 5 (SV5), a member of the Paramyxoviridae family, employs its V protein to effectively dismantle the IFN signaling cascade. This technical guide provides an in-depth examination of the molecular mechanisms underpinning this antagonism. We detail the canonical IFN signaling pathway, illustrate how the this compound V protein hijacks the host's ubiquitin-proteasome system to induce the degradation of STAT1, present quantitative data on the efficiency of this process, and provide detailed protocols for key experimental procedures used in its study. This document serves as a comprehensive resource for researchers investigating viral immune evasion and professionals involved in the development of novel antiviral therapeutics.
The Type I Interferon Signaling Pathway
The Type I interferon (IFN-α/β) pathway is initiated upon the binding of IFN-α or IFN-β to the IFN-α receptor (IFNAR) complex on the cell surface.[1][2] This binding event triggers the activation of the receptor-associated Janus kinases (JAKs), specifically JAK1 and TYK2.[1][2] These activated kinases then phosphorylate specific tyrosine residues on the cytoplasmic tails of the IFNAR subunits.
This phosphorylation creates docking sites for the Signal Transducer and Activator of Transcription (STAT) proteins, STAT1 and STAT2.[3][4] Upon recruitment to the receptor, STAT1 and STAT2 are themselves phosphorylated by the JAKs.[1] Phosphorylated STAT1 and STAT2 then heterodimerize and associate with the Interferon Regulatory Factor 9 (IRF9) to form a heterotrimeric complex known as IFN-stimulated gene factor 3 (ISGF3).[1][3][4]
The assembled ISGF3 complex translocates into the nucleus, where it binds to specific DNA sequences called IFN-stimulated response elements (ISREs) located in the promoter regions of hundreds of IFN-stimulated genes (ISGs).[3][5] The transcription and subsequent translation of these ISGs establish an antiviral state within the cell, characterized by the inhibition of viral replication, enhanced antigen presentation, and the activation of adaptive immune responses.[5]
Figure 1: Canonical Type I Interferon (IFN) Signaling Pathway.
Mechanism of this compound-V Mediated Antagonism
The this compound V protein is a potent antagonist of the IFN response, primarily functioning by targeting STAT1 for proteasome-mediated degradation.[6][7] This effectively decapitates the signaling cascade, preventing the formation of the ISGF3 transcription complex and halting the expression of antiviral ISGs.[8]
Hijacking the Host Ubiquitin Ligase Machinery
The central strategy of the this compound V protein is to function as a molecular adaptor, hijacking a host E3 ubiquitin ligase complex to ubiquitinate STAT1.[9][10] The V protein does not bind directly to STAT1.[9] Instead, it possesses distinct domains that allow it to independently and directly bind to two other cellular proteins: STAT2 and the Damage-Specific DNA Binding Protein 1 (DDB1).[9][11][12]
DDB1 is a crucial component of the CUL4A-DDB1 E3 ubiquitin ligase complex.[12][13] By binding to both DDB1 and STAT2, the this compound V protein acts as a bridge, bringing the CUL4A-DDB1 E3 ligase into close proximity with the STAT1/STAT2 heterodimer.[9][14] This formation of a V-dependent degradation complex (VDC), consisting of this compound-V, DDB1, CUL4A, STAT1, and STAT2, facilitates the polyubiquitination of STAT1.[12] Polyubiquitinated STAT1 is then recognized and degraded by the 26S proteasome.[8][6][11]
Interestingly, while only STAT1 is degraded by the this compound V protein, the presence of STAT2 is essential for this process to occur.[15][16] This is because STAT2 serves as the docking site for the V protein, which in turn recruits the DDB1-E3 ligase complex.[9] The degradation of STAT1 destabilizes the complex, allowing the V-DDB1 components to be recycled for subsequent rounds of STAT1 degradation, making the process highly efficient.[17]
References
- 1. Using the yeast two-hybrid system to identify interacting proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The p127 Subunit (DDB1) of the UV-DNA Damage Repair Binding Protein Is Essential for the Targeted Degradation of STAT1 by the V Protein of the Paramyxovirus Simian Virus 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein–Protein Interactions: Yeast Two Hybrid | Springer Nature Experiments [experiments.springernature.com]
- 4. Degradation of STAT1 and STAT2 by the V Proteins of Simian Virus 5 and Human Parainfluenza Virus Type 2, Respectively: Consequences for Virus Replication in the Presence of Alpha/Beta and Gamma Interferons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scholars.northwestern.edu [scholars.northwestern.edu]
- 6. The V Protein of Simian Virus 5 Inhibits Interferon Signalling by Targeting STAT1 for Proteasome-Mediated Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. STAT1 and Its Crucial Role in the Control of Viral Infections | MDPI [mdpi.com]
- 8. Yeast Two-Hyrbid Protocol [proteome.wayne.edu]
- 9. Simian virus 5 V protein acts as an adaptor, linking DDB1 to STAT2, to facilitate the ubiquitination of STAT1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vitro and in vivo specificity of ubiquitination and degradation of STAT1 and STAT2 by the V proteins of the paramyxoviruses simian virus 5 and human parainfluenza virus type 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Degradation of STAT1 and STAT2 by the V proteins of simian virus 5 and human parainfluenza virus type 2, respectively: consequences for virus replication in the presence of alpha/beta and gamma interferons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The V protein of the paramyxovirus this compound interacts with damage-specific DNA binding protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 14. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 15. researchgate.net [researchgate.net]
- 16. Western Blot Protocol [protocols.io]
- 17. Western blot protocol | Abcam [abcam.com]
The Expansive Host Range of Parainfluenza Virus 5: A Technical Overview
Executive Summary
Parainfluenza virus 5 (PIV5), a member of the Rubulavirus genus within the Paramyxoviridae family, demonstrates a remarkably broad natural host range, capable of infecting a diverse array of mammalian species. Initially identified as Simian Virus 5 (SV5) due to its first isolation from primary monkey kidney cells, subsequent research has revealed that monkeys are not the natural host.[1][2][3] Instead, PIV5 is now understood to be a promiscuous virus with a significant presence in livestock, companion animals, wildlife, and humans. While its pathogenicity varies among host species, it is most notably associated with respiratory disease, particularly as a component of the canine infectious respiratory disease complex, or "kennel cough."[1][4][5][6][7][8][9] This guide provides a comprehensive technical overview of the natural host range of PIV5, presenting quantitative data on its prevalence, detailing the experimental protocols for its detection and characterization, and visualizing key experimental workflows.
Natural Host Range and Associated Pathologies
PIV5 has been isolated from or detected in a wide variety of mammalian species, indicating its capacity for cross-species transmission.[6][10] The primary natural hosts and associated clinical signs are summarized below.
Dogs (Canis lupus familiaris): PIV5 is a well-recognized infectious agent in dogs and a key contributor to the canine infectious respiratory disease complex ("kennel cough").[1][4] While infection in dogs often results in mild respiratory signs such as coughing, it can lead to more severe disease, especially in cases of co-infection with other pathogens.[1][7][10]
Pigs (Sus scrofa domesticus): In swine populations, PIV5 has been associated with both respiratory and enteric diseases.[11][12][13][14] Isolates have been recovered from piglets with diarrhea and from pigs exhibiting respiratory symptoms.[11][12][14]
Cattle (Bos taurus): PIV5 infection in cattle has been linked to severe respiratory disease and neurological conditions.[10][15][16] The virus has been detected in the brain tissue of cattle with encephalitis, suggesting a potential for neurotropism in this host.[3][16]
Humans (Homo sapiens): There is substantial serological evidence of PIV5 infection in the human population.[4][6][9] However, a definitive link to a specific human disease remains controversial.[4][6][15] While it has been investigated in connection with various conditions, its role as a primary human pathogen is not well established.[4]
Non-Human Primates: Although first isolated from monkey kidney cells, wild monkeys do not show evidence of prior exposure to PIV5.[2][17] Seroconversion is observed in captive monkeys, suggesting they acquire the virus from other species, possibly humans, in captivity.[2]
Other Domestic and Wild Animals: The host range of PIV5 extends to a variety of other animals. It has been detected in cats, hamsters, and guinea pigs.[5][6][14][17] Furthermore, PIV5 has been identified in wildlife, including lesser pandas, tigers, and pangolins.[6][11][14][18] Serological surveys have also detected antibodies to a closely related virus in numerous African wildlife species.[5]
Quantitative Data on PIV5 Prevalence
The prevalence of PIV5 varies depending on the host species, geographical location, and the population studied. The following table summarizes available quantitative data from the literature.
| Host Species | Sample Type | Detection Method | Prevalence/Detection Rate | Location | Reference |
| Pigs | Serum | Indirect ELISA (iELISA) | 75.7% (of 530 samples) | China | [11] |
| Dogs | Nasal Swabs | RT-qPCR | 51% (in 100 dogs with respiratory signs) | Baghdad, Iraq | [19] |
| Dogs | Nasal Swabs | RT-qPCR | 34% (in 50 apparently healthy dogs) | Baghdad, Iraq | [19] |
| Humans | Serum | Neutralizing Antibody Assay | ~29% (13 out of 45 samples) | Not Specified | [4][9] |
| Cattle | Brain | Metagenomics | 8.1% (3 out of 37 samples with non-suppurative encephalitis) | Switzerland | [3] |
| Pigs | Serum and Pooled Organs | Not Specified | 1.78% (99 out of 5566 samples) | Republic of Korea | [20] |
Experimental Protocols for PIV5 Detection and Characterization
A variety of molecular and classical virological techniques are employed for the detection, isolation, and characterization of PIV5.
Virus Isolation
-
Principle: This method involves the propagation of the virus in susceptible cell lines, leading to a cytopathic effect (CPE) or other evidence of viral replication.
-
Protocol:
-
Collect tissue homogenates (e.g., lung, brain) or swab samples in a suitable viral transport medium.[1][15]
-
Clarify the sample by centrifugation to remove cellular debris.
-
Inoculate the supernatant onto a monolayer of susceptible cells, such as Vero cells (a WHO-approved cell line for vaccine production).[2][4]
-
Incubate the cell culture at 37°C and monitor daily for the appearance of CPE, which for PIV5 is often minimal.[2]
-
Confirm the presence of the virus through subsequent assays like immunofluorescence, hemadsorption, or RT-PCR.
-
Molecular Detection
-
Principle: RT-PCR is a highly sensitive method for detecting the RNA genome of PIV5.
-
Protocol:
-
Extract viral RNA from the clinical sample using a commercial RNA extraction kit.
-
Perform reverse transcription to synthesize complementary DNA (cDNA) from the viral RNA template.
-
Amplify a specific target region of the PIV5 genome (e.g., the nucleocapsid (N), fusion (F), or hemagglutinin-neuraminidase (HN) gene) using specific primers.[13][15]
-
Visualize the amplified DNA product by gel electrophoresis.
-
-
Principle: This quantitative method allows for the detection and quantification of viral RNA in real-time.
-
Protocol:
Serological Assays
-
Principle: iELISA is used to detect the presence of PIV5-specific antibodies in serum samples.
-
Protocol:
-
Coat the wells of a microtiter plate with a purified PIV5 antigen (e.g., recombinant nucleocapsid protein).[11]
-
Add diluted serum samples to the wells and incubate to allow for antibody binding to the antigen.
-
Wash the wells to remove unbound antibodies.
-
Add a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that specifically binds to the primary antibodies from the host species.
-
Wash the wells again and add a substrate that is converted by the enzyme into a colored product.
-
Measure the absorbance of the colored product, which is proportional to the amount of PIV5-specific antibody in the sample.[11]
-
Genome Sequencing and Phylogenetic Analysis
-
Principle: Full-genome sequencing provides detailed genetic information about the virus, allowing for phylogenetic analysis to understand its evolutionary relationships with other strains.
-
Protocol:
-
Amplify the entire PIV5 genome in overlapping fragments using RT-PCR.[15]
-
Sequence the amplicons using next-generation sequencing (NGS) or Sanger sequencing methods.[12]
-
Assemble the sequences to obtain the complete genome.
-
Perform phylogenetic analysis by comparing the obtained genome sequence with other PIV5 sequences from public databases to determine its genetic lineage.[1][12]
-
Visualized Workflows and Pathways
The following diagrams, generated using Graphviz, illustrate key experimental workflows for the detection and characterization of PIV5.
References
- 1. Molecular characteristics of canine parainfluenza viruses type 5 (CPIV-5) isolated in Korea - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recombinant parainfluenza virus 5 (PIV5) expressing the influenza A virus hemagglutinin provides immunity in mice to influenza A virus challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Parainfluenza virus 5–vectored vaccines against human and animal infectious diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. thenativeantigencompany.com [thenativeantigencompany.com]
- 6. Persistent paramyxovirus infections: in co-infections the parainfluenza virus type 5 persistent phenotype is dominant over the lytic phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is parainfluenza in dogs? | Apple Valley Vet [applevalleyanimalhospital.com]
- 8. Sendai Virus and Simian Virus 5 Block Activation of Interferon-Responsive Genes: Importance for Virus Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluating a Parainfluenza Virus 5-Based Vaccine in a Host with Pre-Existing Immunity against Parainfluenza Virus 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Isolation and Molecular Characterization of Swine Parainfluenza Virus 5 from Piglets Co-Infected with PEDV - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Characterization of parainfluenza virus 5 from diarrheic piglet highlights its zoonotic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Molecular Detection of Porcine Parainfluenza Viruses 1 and 5 Using a Newly Developed Duplex Real-Time RT-PCR in South Korea - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Isolation and molecular characterization of parainfluenza virus 5 in diarrhea-affected piglets in China - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Parainfluenza Virus 5 as Possible Cause of Severe Respiratory Disease in Calves, China - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Parainfluenza Virus 5 Infection in Neurological Disease and Encephalitis of Cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Stability of the Parainfluenza Virus 5 Genome Revealed by Deep Sequencing of Strains Isolated from Different Hosts and following Passage in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Isolation, genome analysis and comparison of a novel parainfluenza virus 5 from a Siberian tiger (Panthera tigris) - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. PCR-Based Detection and Genetic Characterization of Parainfluenza Virus 5 Detected in Pigs in Korea from 2016 to 2018 - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Classification and Taxonomy of Parainfluenza Virus 5 (SV5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Parainfluenza virus 5 (PIV5), historically known as Simian virus 5 (SV5), is an enveloped, single-stranded RNA virus that serves as a prototype for the Paramyxoviridae family. Its relatively simple genomic structure and well-characterized protein functions have made it an invaluable model for studying viral replication, assembly, and virus-host interactions. This technical guide provides a comprehensive overview of the classification, taxonomy, and molecular biology of PIV5, with a focus on quantitative data, detailed experimental methodologies, and visual representations of key biological processes.
Viral Classification and Taxonomy
PIV5 is classified within the viral kingdom Orthornavirae, phylum Negarnaviricota, class Monjiviricetes, order Mononegavirales, family Paramyxoviridae, subfamily Rubulavirinae, and genus Orthorubulavirus. The virus was first isolated from primary monkey kidney cells in 1954, leading to its initial designation as Simian virus 5. However, subsequent research has shown that PIV5 has a broad host range, including humans, dogs, pigs, and rodents, and is not naturally a simian virus. In 2009, the International Committee on Taxonomy of Viruses (ICTV) officially renamed it Parainfluenza virus 5 to reflect its broader host tropism and to reduce confusion.
Table 1: Taxonomic Classification of Parainfluenza Virus 5 (PIV5)
| Taxonomic Rank | Classification |
| Realm | Riboviria |
| Kingdom | Orthornavirae |
| Phylum | Negarnaviricota |
| Class | Monjiviricetes |
| Order | Mononegavirales |
| Family | Paramyxoviridae |
| Subfamily | Rubulavirinae |
| Genus | Orthorubulavirus |
| Species | Orthorubulavirus hominis (formerly Human parainfluenza virus 5) |
Virion and Genome Structure
PIV5 virions are pleomorphic, typically spherical, and range from 100 to 500 nm in diameter. The virion consists of a lipid envelope surrounding a helical nucleocapsid. The genome of PIV5 is a non-segmented, single-stranded, negative-sense RNA molecule of approximately 15,246 nucleotides. This genome encodes eight known proteins.
Genomic Organization
The PIV5 genome contains seven tandemly linked genes that are transcribed in a polar gradient from the 3' end. The gene order is 3'-NP-V/P-M-F-SH-HN-L-5'. The V and P proteins are encoded by the same V/P gene through a process of mRNA editing.
PIV5 Proteins and Their Functions
The eight proteins encoded by the PIV5 genome play distinct roles in the viral life cycle, from replication and assembly to interaction with the host immune system.
Table 2: Parainfluenza Virus 5 (PIV5) Proteins and Their Properties
| Protein | Gene | Size (amino acids) | Estimated Molecular Weight (kDa) | Function(s) |
| Nucleocapsid (NP) | NP | 508 | ~57 | Encapsidates the viral RNA genome to form the ribonucleoprotein (RNP) complex; essential for RNA synthesis. |
| V Protein (V) | V/P | 222 | ~25 | Interferon antagonist; targets STAT1 for proteasomal degradation. |
| Phosphoprotein (P) | V/P | 392 | ~42 | Component of the viral RNA polymerase complex; essential for transcription and replication. |
| Matrix (M) | M | 377 | ~42 | Mediates virion assembly and budding. |
| Fusion (F) | F | 529 | ~56 | Mediates fusion of the viral envelope with the host cell membrane. |
| Small Hydrophobic (SH) | SH | 44 | 5 | Integral membrane protein; inhibits TNF-α signaling and apoptosis. |
| Hemagglutinin-Neuraminidase (HN) | HN | 565 | 62 | Receptor binding and neuraminidase activities. |
| Large Polymerase (L) | L | 2235 | ~255 | RNA-dependent RNA polymerase; responsible for viral RNA synthesis. |
Host-Virus Interactions: Evasion of the Interferon Response
A key aspect of PIV5 pathogenesis is its ability to counteract the host's innate immune response, particularly the interferon (IFN) signaling pathway. The viral V protein is the primary effector of this immune evasion.
V Protein-Mediated STAT1 Degradation
The PIV5 V protein targets the host protein STAT1, a critical component of the IFN signaling cascade, for proteasome-mediated degradation. This process involves the V protein acting as an adaptor molecule to recruit a cellular E3 ubiquitin ligase complex to STAT1.
The key steps are as follows:
-
The PIV5 V protein binds to the cellular protein DDB1 (Damage-Specific DNA Binding Protein 1).
-
The V-DDB1 complex then recruits STAT2.
-
This complex subsequently binds to STAT1, forming a V-DDB1-STAT2-STAT1 quaternary complex.
-
The formation of this complex allows for the recruitment of the Cullin 4A (Cul4A)-containing E3 ubiquitin ligase.
-
The E3 ligase polyubiquitinates STAT1, targeting it for degradation by the 26S proteasome.
-
The degradation of STAT1 effectively blocks the IFN signaling pathway, preventing the expression of antiviral genes.
Key Protein Interactions in Simian Virus 5 (SV5) Infection: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Simian Virus 5 (SV5), a member of the Paramyxoviridae family, serves as a model organism for studying the intricate interplay between viral and host proteins. A comprehensive understanding of these interactions is paramount for elucidating viral replication strategies, pathogenesis, and for the identification of novel therapeutic targets. This technical guide provides a detailed overview of the core protein-protein interactions pivotal to the this compound infection cycle, with a focus on the viral V and M proteins and their respective host cell partners.
Core Protein Interactions in this compound Infection
The this compound genome encodes a suite of proteins designed to orchestrate viral replication and counteract host immune defenses. Two of the most extensively studied viral proteins in this context are the V and M proteins.
The this compound V Protein: A Master Regulator of Host Antiviral Response
The this compound V protein is a multifunctional protein crucial for evading the host's innate immunity, primarily by targeting the interferon (IFN) signaling pathway. The central event in this process is the V protein-mediated degradation of the STAT1 (Signal Transducer and Activator of Transcription 1) protein, a key component of both type I and type II IFN signaling.
This degradation is not a direct interaction but is orchestrated through a multi-protein complex. The this compound V protein acts as an adaptor, linking the host cell's ubiquitin ligase machinery to the STAT1 protein. Specifically, the V protein binds to the DDB1 (DNA Damage-Binding protein 1) component of a Cullin 4A (Cul4A)-containing E3 ubiquitin ligase complex.[1][2][3] Concurrently, the V protein interacts with STAT2.[1][4] This interaction is crucial as STAT1 and STAT2 can form heterodimers. By binding to STAT2, the V protein effectively brings the DDB1-Cul4A E3 ligase complex into proximity with the STAT1/STAT2 heterodimer, leading to the ubiquitination and subsequent proteasomal degradation of STAT1.[1][2][5]
The affinity of the V protein for STAT2 is reported to be relatively weak but is significantly enhanced in the presence of STAT1 and DDB1, suggesting a cooperative assembly of the degradation complex.[1][5] This dynamic interplay ensures the efficient removal of STAT1, thereby dismantling the host's antiviral state and allowing for unchecked viral replication.[6]
The this compound M Protein: A Modulator of Viral Assembly and Budding
The matrix (M) protein of this compound plays a critical role in the assembly of new virions at the host cell membrane. It acts as a bridge between the viral ribonucleoprotein (RNP) core and the viral glycoproteins embedded in the host cell membrane. Recent studies have identified an interaction between the this compound M protein and the host protein 14-3-3. This interaction has been shown to negatively regulate virus particle formation. The binding of 14-3-3 to the M protein is thought to sequester a fraction of the M protein pool, making it unavailable for viral assembly and budding. This interaction highlights a potential host-driven mechanism to limit viral egress.
Quantitative Analysis of Protein Interactions
While the qualitative aspects of these interactions are well-documented, precise quantitative data, such as dissociation constants (Kd), are not extensively available in the published literature. The available information describes the affinities in relative terms.
| Viral Protein | Host Protein Partner(s) | Method of Detection | Reported Affinity/Kinetics | Reference(s) |
| This compound V | DDB1 | Yeast Two-Hybrid, Co-immunoprecipitation | High affinity | [1][3][7] |
| This compound V | STAT2 | Yeast Two-Hybrid, Co-immunoprecipitation | Relatively weak, enhanced by STAT1 and DDB1 | [1][5] |
| This compound V | STAT1 | Co-immunoprecipitation (indirectly via STAT2) | No direct interaction | [1][5] |
| This compound M | 14-3-3 | Yeast Two-Hybrid, Co-immunoprecipitation | Not Quantified |
Signaling Pathways and Experimental Workflows
The interactions described above are integral to specific cellular signaling pathways and have been elucidated through various experimental workflows.
Signaling Pathway of this compound V-Mediated STAT1 Degradation
The following diagram illustrates the signaling cascade leading to the degradation of STAT1, a key mechanism of immune evasion by this compound.
Experimental Workflow: Co-Immunoprecipitation
Co-immunoprecipitation (Co-IP) is a fundamental technique used to identify protein-protein interactions in the native cellular context.
Experimental Workflow: Yeast Two-Hybrid (Y2H) System
The Yeast Two-Hybrid system is a powerful genetic method to screen for binary protein-protein interactions.
Detailed Experimental Protocols
The following are generalized protocols for the key experimental techniques cited in the study of this compound protein interactions. For specific parameters, it is essential to consult the original research articles.
Co-Immunoprecipitation (Co-IP) Protocol
-
Cell Lysis:
-
Infect cells with this compound or transfect with plasmids expressing tagged viral proteins.
-
Lyse cells in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS, supplemented with protease and phosphatase inhibitors) to maintain protein complexes.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
-
Immunoprecipitation:
-
Pre-clear the cell lysate by incubating with Protein A/G beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with a primary antibody specific to the "bait" protein (e.g., anti-V or anti-M antibody) overnight at 4°C with gentle rotation.
-
Add Protein A/G beads to the lysate-antibody mixture and incubate for 1-4 hours at 4°C to capture the immune complexes.
-
-
Washing and Elution:
-
Pellet the beads and wash several times with lysis buffer to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer or by using a low-pH elution buffer.
-
-
Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Analyze the proteins by Western blotting using antibodies against the suspected interacting "prey" protein or by mass spectrometry for the identification of novel interaction partners.
-
Yeast Two-Hybrid (Y2H) Assay Protocol
-
Plasmid Construction:
-
Clone the cDNA of the "bait" protein (e.g., this compound V) into a vector containing a DNA-binding domain (DBD).
-
Clone the cDNA library of "prey" proteins (e.g., a human cDNA library) into a vector containing a transcriptional activation domain (AD).
-
-
Yeast Transformation:
-
Co-transform a suitable yeast reporter strain with both the bait and prey plasmids.
-
-
Selection and Screening:
-
Plate the transformed yeast on a minimal medium lacking specific nutrients (e.g., leucine, tryptophan, and histidine) to select for yeast cells containing both plasmids and where the reporter gene (e.g., HIS3) is activated due to a protein-protein interaction.
-
Positive colonies are further screened for the activation of a second reporter gene (e.g., lacZ) using a colorimetric assay (e.g., X-gal).
-
-
Identification of Interacting Partners:
-
Isolate the prey plasmids from the positive yeast colonies.
-
Sequence the cDNA insert in the prey plasmid to identify the host protein that interacts with the viral bait protein.
-
GST Pull-Down Assay Protocol
-
Protein Expression and Purification:
-
Express the "bait" protein as a fusion with Glutathione-S-Transferase (GST) in E. coli.
-
Purify the GST-fusion protein from the bacterial lysate using glutathione-agarose beads.
-
-
Interaction Assay:
-
Incubate the immobilized GST-bait protein with a cell lysate containing the putative "prey" protein(s) or with a purified prey protein.
-
As a negative control, incubate the lysate with GST alone immobilized on beads.
-
-
Washing and Elution:
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Elute the GST-bait protein and any interacting prey proteins using a buffer containing reduced glutathione.
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE and Western blotting or Coomassie staining to detect the interacting prey protein.
-
Conclusion
The study of protein-protein interactions in this compound infection has revealed sophisticated viral strategies to overcome host defenses and facilitate viral replication. The this compound V protein's hijacking of the host ubiquitin-proteasome system to degrade STAT1 is a prime example of this molecular arms race. Similarly, the M protein's interaction with 14-3-3 provides insights into the cellular regulation of viral assembly. While much has been elucidated, a deeper quantitative understanding of these interactions will be instrumental for the rational design of antiviral therapeutics that can disrupt these critical viral-host interfaces. Further research employing techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) is warranted to obtain precise kinetic and thermodynamic data for these pivotal interactions.
References
- 1. Simian Virus 5 V Protein Acts as an Adaptor, Linking DDB1 to STAT2, To Facilitate the Ubiquitination of STAT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Paramyxoviruses this compound and HPIV2 assemble STAT protein ubiquitin ligase complexes from cellular components [pubmed.ncbi.nlm.nih.gov]
- 4. Simian virus 5 V protein acts as an adaptor, linking DDB1 to STAT2, to facilitate the ubiquitination of STAT1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Paramyxovirus Simian Virus 5 V Protein Slows Progression of the Cell Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mass and molecular composition of vesicular stomatitis virus: a scanning transmission electron microscopy analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scholars.northwestern.edu [scholars.northwestern.edu]
The Multifaceted Role of the Simian Virus 5 V Protein in Viral RNA Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Simian Virus 5 (SV5), a prototypical paramyxovirus, encodes a V protein that is a critical multifunctional regulator of the viral life cycle. While extensively recognized for its potent antagonism of the host interferon (IFN) signaling pathway via STAT1 degradation, the V protein also plays a direct and intricate role in the regulation of viral RNA synthesis. This technical guide provides an in-depth examination of the mechanisms by which the this compound V protein modulates viral RNA-dependent RNA polymerase activity. We will dissect its interactions with viral and host cell components, present quantitative data from key studies, detail relevant experimental protocols, and provide visual representations of the underlying molecular pathways and experimental workflows. Understanding the dual functions of the V protein is paramount for the development of novel antiviral strategies targeting paramyxoviruses.
Introduction to the this compound V Protein
Simian Virus 5 (this compound), now classified as Parainfluenza Virus 5 (PIV5), is an enveloped, non-segmented, negative-sense RNA virus.[1][2] Its genome encodes eight proteins, including the V protein.[1][3] The V/P gene uniquely encodes both the V protein and the phosphoprotein (P) through a process of mRNA editing.[1][3] A faithful transcription of the gene yields the V mRNA, while the insertion of two non-templated G residues results in a frameshift to produce the P mRNA.[1][3] Consequently, the V and P proteins share an identical N-terminal domain of 164 amino acids but possess unique C-terminal domains.[3][4] The C-terminus of the V protein is highly conserved among paramyxoviruses and contains a cysteine-rich domain that binds two zinc atoms.[1][3][5][6] While the P protein is an essential component of the viral RNA polymerase complex, the V protein, though dispensable for replication in some cell cultures, is a key regulator of viral gene expression and pathogenesis.[1][4]
The V Protein's Antagonism of Host Interferon Signaling
A primary function of the this compound V protein is to counteract the host's innate immune response. It achieves this by specifically targeting the STAT1 (Signal Transducer and Activator of Transcription 1) protein for proteasome-mediated degradation.[1][7][8] This action effectively blocks both type I (IFN-α/β) and type II (IFN-γ) interferon signaling pathways, as STAT1 is a common component of the transcription complexes ISGF3 and GAF, respectively.[1][7]
The mechanism involves the V protein acting as an adaptor molecule.[9][10] It forms a complex with the cellular proteins DDB1 (Damage-Specific DNA Binding Protein 1) and Cullin 4A (Cul4A), components of a cellular E3 ubiquitin ligase complex.[3][9] The V protein binds directly to DDB1 and STAT2, bringing the E3 ligase machinery into proximity with a STAT1/STAT2 heterodimer, leading to the ubiquitination and subsequent degradation of STAT1.[9][10]
Direct Regulation of Viral RNA Synthesis by the V Protein
Beyond its role in immune evasion, the this compound V protein directly inhibits viral RNA synthesis.[2][4] Studies utilizing minigenome systems have demonstrated that the expression of the V protein leads to a reduction in both viral RNA replication (the synthesis of full-length antigenomes and genomes) and transcription (the synthesis of viral mRNAs).[4]
Mechanism of Inhibition and Key Protein Interactions
The viral RNA-dependent RNA polymerase (vRNAP) complex consists of the large protein (L) and the phosphoprotein (P), which uses the viral RNA encapsidated by the nucleocapsid protein (NP) as a template.[2][11] The V protein exerts its inhibitory effect by inserting itself into the delicate balance of interactions within this replication machinery.
The V protein has been shown to interact with soluble NP.[2][3] This interaction is critical for its inhibitory function. The V protein possesses two distinct NP-interacting domains: one in the N-terminal region (within the first 20 amino acids) and another in the C-terminal region (between residues 164 and 222).[2] By binding to NP, the V protein is thought to interfere with the essential interaction between NP and the P protein, thereby disrupting the formation or function of the active polymerase complex.[12]
References
- 1. The V Protein of Simian Virus 5 Inhibits Interferon Signalling by Targeting STAT1 for Proteasome-Mediated Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. The Paramyxovirus Simian Virus 5 V Protein Slows Progression of the Cell Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The role of simian virus 5 V protein on viral RNA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. discovery.csiro.au [discovery.csiro.au]
- 6. A Novel Zinc-Binding Domain Is Essential for Formation of the Functional Junín Virus Envelope Glycoprotein Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 9. journals.asm.org [journals.asm.org]
- 10. Simian virus 5 V protein acts as an adaptor, linking DDB1 to STAT2, to facilitate the ubiquitination of STAT1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Naturally Occurring Substitutions in the P/V Gene Convert the Noncytopathic Paramyxovirus Simian Virus 5 into a Virus That Induces Alpha/Beta Interferon Synthesis and Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Regulation of Viral RNA Synthesis by the V Protein of Parainfluenza Virus 5 - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for SV5 Cell Culture and Propagation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and critical data for the successful culture and propagation of Simian Virus 5 (SV5), a member of the Paramyxoviridae family. This compound is a valuable tool in virology research and a promising vector for vaccine development.
Introduction to Simian Virus 5 (this compound)
Simian Virus 5, also known as Parainfluenza Virus 5, is an enveloped, single-stranded, negative-sense RNA virus. It has a broad host range, capable of infecting a variety of cell lines with minimal cytopathic effect in many cases, making it an excellent candidate for viral vector applications. Understanding the appropriate cell culture and virus propagation techniques is crucial for obtaining high-titer viral stocks for downstream applications.
Recommended Cell Lines for this compound Propagation
Several cell lines are permissive to this compound replication. The choice of cell line can influence virus titer and experimental outcomes.
| Cell Line | Description | Recommended Seeding Density for Propagation (T-75 Flask) |
| Vero | African green monkey kidney epithelial cells | 3-5 x 10^6 cells |
| MDBK | Madin-Darby bovine kidney cells | 2-4 x 10^6 cells |
| CV-1 | African green monkey kidney fibroblast-like cells | 2-3 x 10^6 cells |
| BHK-21 | Baby hamster kidney cells | 3-5 x 10^6 cells |
Quantitative Data for this compound Propagation
Achieving high-titer viral stocks is critical for reproducible experimental results. The following table summarizes key quantitative parameters for this compound propagation. Note that these values can vary depending on the specific laboratory conditions, cell passage number, and virus strain.
| Parameter | Recommended Range/Value | Notes |
| Multiplicity of Infection (MOI) | 0.01 - 0.1 PFU/cell | A low MOI is recommended for high-titer virus stock production, allowing for multiple rounds of replication. |
| Incubation Temperature | 37°C | Standard temperature for mammalian cell culture. |
| Incubation Time for Peak Titer | 48 - 72 hours post-infection | Virus titers should be monitored daily to determine the optimal harvest time. |
| Typical Virus Titer | 10^6 - 10^8 PFU/mL | Titers are highly dependent on the cell line, MOI, and culture conditions. |
Experimental Protocols
Protocol 1: Propagation of this compound Virus
This protocol describes the steps for generating high-titer this compound stocks in a suitable host cell line, such as Vero or MDBK cells.
Materials:
-
Host cells (e.g., Vero, MDBK) at 80-90% confluency in T-75 flasks
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Virus growth medium (e.g., DMEM with 2% FBS)
-
This compound virus stock
-
Sterile, filtered PBS
-
Sterile conical tubes
-
Refrigerated centrifuge
Procedure:
-
Cell Seeding: The day before infection, seed host cells in T-75 flasks to reach 80-90% confluency on the day of infection.
-
Virus Dilution: Thaw the this compound virus stock on ice. Dilute the virus in cold virus growth medium to achieve the desired MOI (e.g., 0.01 PFU/cell).
-
Infection:
-
Aspirate the complete growth medium from the cell monolayer.
-
Wash the monolayer once with sterile PBS.
-
Add the diluted virus suspension to the flask (e.g., 2-3 mL for a T-75 flask).
-
Incubate for 1-2 hours at 37°C in a humidified 5% CO₂ incubator, rocking the flask every 15-20 minutes to ensure even distribution of the inoculum.
-
-
Incubation:
-
After the adsorption period, add virus growth medium to the flask (e.g., 15-20 mL for a T-75 flask).
-
Incubate the infected cells at 37°C in a humidified 5% CO₂ incubator.
-
-
Harvesting:
-
At 48-72 hours post-infection, or when cytopathic effect (CPE) is observed (if applicable to the cell line), harvest the virus.
-
Scrape the cells into the culture medium.
-
Transfer the cell suspension to a sterile conical tube.
-
Freeze the tube at -80°C and thaw it at 37°C. Repeat this freeze-thaw cycle three times to lyse the cells and release the virus particles.
-
Centrifuge the lysate at 3,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Carefully collect the supernatant containing the virus.
-
-
Storage: Aliquot the viral supernatant into cryovials and store at -80°C for long-term storage.
Protocol 2: Titration of this compound by Plaque Assay
This protocol details the determination of infectious virus titer using a plaque assay in Vero or a similar permissive cell line.
Materials:
-
Vero cells
-
Complete growth medium (DMEM with 10% FBS)
-
Virus growth medium (DMEM with 2% FBS)
-
This compound virus stock (to be titered)
-
Sterile PBS
-
Agarose (molecular biology grade)
-
2x Plaque Assay Medium (e.g., 2x DMEM with 4% FBS)
-
Crystal Violet staining solution (0.1% crystal violet in 20% ethanol)
-
6-well plates
Procedure:
-
Cell Seeding: Seed Vero cells in 6-well plates at a density that will result in a confluent monolayer the next day (e.g., 5 x 10^5 cells/well).
-
Serial Dilutions: Prepare ten-fold serial dilutions of the this compound virus stock in cold virus growth medium (e.g., 10⁻² to 10⁻⁸).
-
Infection:
-
Aspirate the growth medium from the confluent cell monolayers.
-
Wash the wells once with sterile PBS.
-
Infect duplicate wells with 200 µL of each viral dilution.
-
Incubate for 1 hour at 37°C, rocking the plates every 15 minutes.
-
-
Agarose Overlay:
-
During the incubation, prepare the agarose overlay. Melt 2% agarose in sterile water and cool to 42°C in a water bath.
-
Warm the 2x Plaque Assay Medium to 42°C.
-
Mix equal volumes of the 2% agarose and 2x Plaque Assay Medium to create a 1% agarose overlay.
-
Aspirate the viral inoculum from the wells.
-
Gently add 2 mL of the agarose overlay to each well.
-
Allow the overlay to solidify at room temperature for 20-30 minutes.
-
-
Incubation: Incubate the plates at 37°C in a humidified 5% CO₂ incubator for 3-5 days, or until plaques are visible.
-
Plaque Visualization and Counting:
-
Fix the cells by adding 1 mL of 10% formaldehyde to each well and incubating for at least 30 minutes.
-
Carefully remove the agarose plugs.
-
Stain the cell monolayer with Crystal Violet solution for 15-20 minutes.
-
Gently wash the wells with water to remove excess stain.
-
Allow the plates to dry and count the number of plaques in the wells with 10-100 plaques.
-
-
Titer Calculation: Calculate the virus titer in plaque-forming units per mL (PFU/mL) using the following formula:
-
Titer (PFU/mL) = (Average number of plaques) / (Dilution factor x Volume of inoculum in mL)
-
Protocol 3: Cryopreservation of this compound Virus Stocks
This protocol describes a standard method for the long-term storage of this compound virus stocks to maintain their infectivity.
Materials:
-
High-titer this compound virus supernatant
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Dimethyl sulfoxide (DMSO), sterile
-
Cryovials, sterile
-
Controlled-rate freezing container (e.g., Mr. Frosty) or isopropanol bath
Procedure:
-
Preparation of Cryopreservation Medium: Prepare a freezing medium consisting of 90% FBS and 10% DMSO. Keep the medium on ice.
-
Virus Preparation:
-
Use a high-titer virus stock, clarified by centrifugation to remove cell debris.
-
It is recommended to add a cryoprotectant to the viral supernatant. A common method is to add sterile FBS to a final concentration of 10-20% and DMSO to a final concentration of 5-10%. For example, for a final concentration of 10% FBS and 5% DMSO, add 1 part of a 50% FBS/25% DMSO solution to 4 parts of the viral supernatant.
-
-
Aliquoting: Dispense the virus/cryoprotectant mixture into pre-labeled sterile cryovials (e.g., 0.5-1.0 mL per vial).
-
Freezing:
-
Place the cryovials in a controlled-rate freezing container.
-
Place the container in a -80°C freezer overnight. This allows for a slow cooling rate of approximately -1°C per minute.
-
-
Long-Term Storage: Transfer the frozen vials to a liquid nitrogen vapor phase freezer (-135°C to -190°C) for long-term storage.
-
Thawing: To use the frozen virus, thaw the vial rapidly in a 37°C water bath until just a small ice crystal remains. Use the thawed virus immediately and avoid repeated freeze-thaw cycles.
Visualizations
This compound Propagation Workflow
Caption: Workflow for the propagation of high-titer Simian Virus 5 (this compound) stocks.
This compound V Protein-Mediated STAT1 Degradation Pathway
Caption: this compound V protein hijacks the host cell's ubiquitin-proteasome system to degrade STAT1.
Plaque Assay Workflow
Caption: Workflow for determining the infectious titer of an this compound virus stock by plaque assay.
Application Note: Methods for Titrating Simian Virus 5 (SV5) Viral Stocks
Audience: Researchers, scientists, and drug development professionals.
Introduction Simian Virus 5 (SV5), a member of the Paramyxoviridae family, is a valuable tool in virology research, vaccine development, and as an oncolytic agent. Accurate and reproducible quantification of infectious virus particles, or viral titer, is critical for standardizing experiments, ensuring dose-dependent results in preclinical studies, and maintaining quality control in the manufacturing of virus-based therapeutics. This document provides detailed protocols for three common methods used to titrate this compound viral stocks: the Plaque Assay, the 50% Tissue Culture Infectious Dose (TCID50) Assay, and the Hemagglutination (HA) Assay.
Plaque Assay
The plaque assay is the gold standard for quantifying the infectivity of lytic viruses.[1] It is based on the principle that a single infectious viral particle will infect a cell, replicate, and spread to adjacent cells in a monolayer, creating a localized area of cell death or cytopathic effect (CPE) known as a plaque.[2] An overlay medium, typically containing agarose or methylcellulose, is applied to restrict the spread of progeny virions to neighboring cells, ensuring that each plaque is clonal in origin.[2][3] The viral titer is expressed as Plaque-Forming Units per milliliter (PFU/mL).
Experimental Protocol: Plaque Assay for this compound
This protocol is optimized for titrating this compound using Baby Hamster Kidney (BHK-21) cells.
Materials:
-
BHK-21 cells
-
Complete Medium: Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin (P/S)
-
Infection Medium: DMEM with 1% Bovine Serum Albumin (BSA)
-
Overlay Medium: DMEM containing 10% tryptose phosphate broth (TPB), 2% FBS, 1% P/S, and 1% low-melting-point agarose.[4]
-
Phosphate-Buffered Saline (PBS)
-
This compound viral stock
-
6-well tissue culture plates
-
Fixation Solution: 10% Formaldehyde in PBS
-
Staining Solution: 0.1% Crystal Violet in 20% ethanol
Procedure:
-
Cell Seeding: The day before infection, seed BHK-21 cells into 6-well plates at a density that will result in a 90-100% confluent monolayer on the day of infection. Incubate overnight at 37°C with 5% CO₂.
-
Serial Dilutions: On the day of infection, prepare 10-fold serial dilutions (e.g., 10⁻² to 10⁻⁸) of the this compound viral stock using cold Infection Medium.
-
Infection: Aspirate the growth medium from the cell monolayers. Gently wash the cells once with PBS. Inoculate duplicate wells with 100-200 µL of each viral dilution.[4]
-
Adsorption: Incubate the plates for 1-2 hours at 37°C with 5% CO₂ to allow the virus to adsorb to the cells. Rock the plates gently every 15-20 minutes to ensure even distribution of the inoculum.[4]
-
Overlay Application: After the adsorption period, aspirate the inoculum. Immediately and gently add 2-3 mL of warmed (42°C) Overlay Medium to each well. Allow the overlay to solidify at room temperature for 20-30 minutes.
-
Incubation: Incubate the plates at 37°C with 5% CO₂ for 4-6 days, or until plaques are visible.
-
Fixation and Staining:
-
Fix the cells by adding 1 mL of Fixation Solution directly on top of the overlay and incubate for at least 1 hour.
-
Carefully remove the agarose plugs.
-
Add 0.5 mL of Staining Solution to each well and incubate for 20-30 minutes at room temperature.[5]
-
Gently wash the wells with water to remove excess stain and allow the plates to air dry.
-
-
Plaque Counting and Titer Calculation:
-
Count the number of plaques in wells that have a countable number (typically 10-100 plaques).
-
Calculate the titer using the following formula:
-
Titer (PFU/mL) = (Average number of plaques) / (Dilution factor × Volume of inoculum in mL)
-
-
Visualization: Plaque Assay Workflow
References
- 1. Viral Plaque Assay | Agilent [agilent.com]
- 2. Measuring infectious virus: the plaque assay - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 3. cellbiolabs.com [cellbiolabs.com]
- 4. Parainfluenza Virus 5 Expressing Wild-Type or Prefusion Respiratory Syncytial Virus (RSV) Fusion Protein Protects Mice and Cotton Rats from RSV Challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preparation of Cell Cultures and Vaccinia Virus Stocks - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Production and Purification of Simian Virus 5 (SV5) Particles
Introduction
Simian Virus 5 (SV5), a member of the Rubulavirus genus within the Paramyxoviridae family, is an enveloped, single-stranded, negative-sense RNA virus.[1] Originally isolated from monkey kidney cells, it is now understood that humans can be natural hosts.[1] this compound is not a significant human pathogen but serves as an invaluable model organism for studying paramyxovirus replication, assembly, and budding. Its ability to infect a wide range of mammalian cell lines with minimal cytopathic effect in some, and its potential as a viral vector for vaccines and gene therapy, make robust production and purification protocols essential for research and development.[2]
These application notes provide detailed protocols for the propagation, purification, and quantification of this compound particles, tailored for researchers, scientists, and professionals in drug development.
Part 1: Production of this compound Virus Particles
Successful production of high-titer this compound stocks is the foundational step for any downstream application. This involves selecting an appropriate cell line and optimizing infection and incubation conditions.
Recommended Cell Lines
This compound can replicate in a variety of mammalian cell lines.[2][3] The choice of cell line can influence viral titer and production scale. Commonly used cell lines include:
-
Vero Cells (African Green Monkey Kidney): A widely used, robust cell line for virus production. Vero cells are interferon-deficient, which can lead to higher viral yields.[1]
-
BSR-T7 Cells (Baby Hamster Kidney, expressing T7 RNA polymerase): Particularly useful for rescuing recombinant this compound from cDNA plasmids.[3]
-
MDCK Cells (Madin-Darby Canine Kidney): Often used for influenza virus but also permissive to this compound.
-
HEK-293 Cells (Human Embryonic Kidney): Suitable for large-scale production, especially in suspension cultures for bioreactors.[4]
Experimental Protocol: this compound Propagation
This protocol describes the propagation of this compound in Vero cells grown in T-150 flasks.
Materials:
-
Vero cells (ATCC® CCL-81™)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS), sterile
-
This compound virus stock
-
T-150 cell culture flasks
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding:
-
Culture Vero cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
When cells reach 80-90% confluency, wash with PBS, detach with Trypsin-EDTA, and neutralize with growth medium.
-
Seed new T-150 flasks with Vero cells to achieve a 90-95% confluent monolayer on the day of infection.
-
-
Infection:
-
Prepare the virus inoculum by diluting the this compound stock in serum-free DMEM. The desired Multiplicity of Infection (MOI) is typically low (e.g., 0.01 PFU/cell) to allow for multiple rounds of replication.
-
Remove the growth medium from the confluent Vero cell monolayers and wash once with sterile PBS.
-
Add the virus inoculum to the cell monolayer (e.g., 3-5 mL for a T-150 flask) and incubate for 1-2 hours at 37°C with gentle rocking every 15-20 minutes to ensure even distribution.
-
-
Incubation and Amplification:
-
After the adsorption period, remove the inoculum and add fresh DMEM supplemented with a low concentration of FBS (e.g., 2%) and 1% Penicillin-Streptomycin.
-
Incubate the infected flasks at 37°C with 5% CO₂ for 48-72 hours. Monitor the cells daily for signs of cytopathic effect (CPE), which may include cell rounding and syncytia formation.
-
-
Harvesting:
-
Harvest the virus when CPE is evident but before widespread cell detachment. The virus can be harvested from both the supernatant and the cells.[5]
-
Supernatant: Collect the cell culture medium, which contains released virus particles.
-
Intracellular Virus: To harvest cell-associated virus, scrape the cells into the remaining medium. Subject the cell suspension to three freeze-thaw cycles (e.g., using a dry ice/ethanol bath and a 37°C water bath) to lyse the cells and release intracellular virions.
-
-
Initial Clarification:
-
Combine the supernatant and the cell lysate (if applicable).
-
Centrifuge the mixture at a low speed (e.g., 3,000 x g for 20 minutes at 4°C) to pellet cells and large cellular debris.[6]
-
Carefully collect the supernatant, which is now the clarified viral harvest, and proceed to purification or store at -80°C.
-
Workflow for this compound Production
Caption: Overall workflow for the production and initial clarification of this compound virus.
Part 2: Purification of this compound Virus Particles
Purification is critical to remove host cell proteins, DNA, and other contaminants, resulting in a concentrated and high-purity virus preparation. Ultracentrifugation through a sucrose gradient is a classic and effective method. Modern chromatography techniques offer greater scalability and reproducibility.[7][8]
Protocol: Sucrose Density Gradient Ultracentrifugation
This method separates viral particles from contaminants based on their size, mass, and density.[5][9]
Materials:
-
Clarified viral harvest
-
Sucrose solutions (e.g., 20% and 60% w/v in PBS or a suitable buffer like TNE)
-
Ultracentrifuge tubes (e.g., SW 32 Ti or SW 41 Ti compatible)
-
Ultracentrifuge with a swinging bucket rotor
-
Sterile PBS or TNE buffer (Tris-HCl, NaCl, EDTA)
Procedure:
-
Virus Concentration (Optional but Recommended):
-
To increase the efficiency of the gradient purification, first concentrate the clarified harvest.
-
Transfer the clarified supernatant to ultracentrifuge tubes.
-
Pellet the virus by ultracentrifugation at approximately 100,000 x g for 2 hours at 4°C.
-
Discard the supernatant and gently resuspend the viral pellet in a small volume of cold, sterile PBS or TNE buffer.
-
-
Preparing the Sucrose Gradient:
-
This can be a step gradient or a continuous gradient. A step gradient is simpler to prepare.
-
In an ultracentrifuge tube, carefully layer the sucrose solutions, starting with the densest. For example, in an SW 41 tube, add 3 mL of 60% sucrose, followed by 3 mL of 40% sucrose, and finally 3 mL of 20% sucrose.[10]
-
Allow the gradient to sit at 4°C for 1-2 hours to allow for slight diffusion at the interfaces.
-
-
Loading and Centrifugation:
-
Carefully overlay the concentrated virus suspension onto the top of the sucrose gradient.
-
Balance the tubes precisely.
-
Centrifuge at approximately 150,000 x g for 3-4 hours at 4°C.[6] Optimal time and speed may require empirical determination.
-
-
Harvesting the Virus Band:
-
After centrifugation, a faint, bluish-white band containing the purified virus particles should be visible, typically at the interface between the 40% and 60% sucrose layers.[11]
-
Carefully illuminate the tube from the side in a dark room to visualize the band.
-
Puncture the side of the tube with a sterile needle and syringe (18-21 gauge) and aspirate the viral band. Alternatively, fractions can be collected from the top or bottom of the tube.
-
-
Removal of Sucrose and Final Resuspension:
-
Dilute the collected virus band fraction with at least 3-4 volumes of cold, sterile PBS or TNE buffer.
-
Pellet the purified virus by ultracentrifugation (100,000 x g for 2 hours at 4°C).
-
Discard the sucrose-containing supernatant and resuspend the final, purified virus pellet in a small, desired volume of a suitable storage buffer (e.g., PBS with 10% glycerol).
-
Aliquot and store at -80°C.
-
Diagram of Sucrose Gradient Purification
Caption: Visualization of this compound purification using a discontinuous sucrose gradient.
Chromatography Methods
For larger scale and higher purity, chromatography is the preferred method.[7][8] The process typically involves multiple steps to remove different types of impurities.
| Method | Principle | Resin Examples | Purpose in this compound Purification |
| Anion Exchange (AEX) | Binds negatively charged particles. Elution is achieved by increasing salt concentration or decreasing pH. | Nuvia HP-Q, Sartobind Q | Capture or Polishing: Binds this compound particles under specific buffer conditions, allowing host cell proteins and DNA to flow through. Can also be used in flow-through mode to bind impurities.[7] |
| Cation Exchange (CEX) | Binds positively charged particles. | Nuvia S | Impurity Removal: Can be used to bind positively charged host cell proteins while this compound flows through. |
| Size Exclusion (SEC) | Separates molecules based on size. Larger particles (like viruses) elute first. | Sepharose, Toyopearl | Polishing/Buffer Exchange: Removes small protein and salt contaminants from the virus preparation. Not ideal for large volumes due to slow flow rates.[12] |
| Mixed-Mode | Combines multiple interaction types (e.g., ionic and hydrophobic). | CHT Ceramic Hydroxyapatite | Capture/Polishing: Offers unique selectivity for separating viruses from closely related impurities like empty capsids or aggregates.[7] |
Workflow for a Two-Step Chromatography Purification
Caption: A representative two-step chromatography workflow for this compound purification.
Part 3: Quantification of this compound Particles
Accurate quantification is essential to standardize experiments and assess the efficiency of production and purification. Methods can measure either infectivity or the total number of physical particles.[13][14]
| Quantification Method | Principle | Units | Advantages | Disadvantages |
| Plaque Assay | Measures the ability of a single infectious virus particle to form a localized area of cell death (plaque) on a cell monolayer.[15] | PFU/mL (Plaque Forming Units/mL) | "Gold standard" for infectivity; highly sensitive. | Slow (3-14 days); requires viruses that cause CPE; operator dependent.[15] |
| TCID₅₀ Assay | Endpoint dilution assay that determines the virus dilution required to infect 50% of inoculated cell cultures.[15][16] | TCID₅₀/mL | Useful for viruses that do not form distinct plaques; more precise than plaque assay in some cases. | Slower than physical methods; relies on observable CPE.[17] |
| Hemagglutination (HA) Assay | Measures the ability of the viral HN protein to agglutinate red blood cells (RBCs). | HAU (Hemagglutinating Units) | Rapid and inexpensive. | Measures total functional HN protein, not necessarily infectivity; less sensitive than infectivity assays.[6] |
| Quantitative PCR (qPCR) | Amplifies and quantifies a specific region of the viral genome.[17] | Genome Copies/mL | Very fast, highly specific, and sensitive; does not require infectious virus. | Does not distinguish between infectious and non-infectious particles.[17] |
| Protein Assay (BCA/Bradford) | Measures the total protein concentration in the sample.[15] | mg/mL | Simple, fast, and inexpensive. | Measures all proteins (viral and contaminants), not specific to the virus. |
| Transmission Electron Microscopy (TEM) | Direct visualization and counting of virus particles relative to a known concentration of latex beads.[18] | Particles/mL | Provides direct physical count and assesses particle morphology/integrity. | Requires expensive equipment; time-consuming sample preparation; low throughput.[18] |
Protocol: Plaque Assay for this compound Titer
Materials:
-
Purified this compound virus preparation
-
Vero cells
-
6-well cell culture plates
-
Serum-free DMEM
-
Overlay medium (e.g., 2X MEM mixed 1:1 with 1.6% SeaPlaque Agarose)
-
Neutral Red or Crystal Violet stain
Procedure:
-
Plate Cells: Seed Vero cells in 6-well plates to form a confluent monolayer on the day of the assay.
-
Prepare Dilutions: Perform a 10-fold serial dilution of the virus sample (e.g., 10⁻² to 10⁻⁸) in cold, serum-free DMEM.
-
Infect Monolayers: Remove growth medium from the cells, wash with PBS, and inoculate each well in duplicate with 200-400 µL of a virus dilution. Include a "no virus" control.
-
Adsorption: Incubate for 1-2 hours at 37°C, rocking gently every 20 minutes.
-
Apply Overlay: Carefully aspirate the inoculum and add 2 mL of warm (~42°C) agarose overlay medium to each well. Allow it to solidify at room temperature.
-
Incubate: Incubate the plates inverted at 37°C with 5% CO₂ for 3-5 days, until plaques are visible.
-
Stain and Count:
-
Add 1 mL of Neutral Red solution (if cells are live) or fix and stain with Crystal Violet (if cells are to be killed).
-
Incubate for several hours (Neutral Red) or 15 minutes (Crystal Violet).
-
Aspirate the stain, wash gently, and allow the plate to dry.
-
Count the number of plaques in wells that have between 10-100 distinct plaques.
-
-
Calculate Titer:
-
Titer (PFU/mL) = (Average number of plaques) / (Dilution factor × Volume of inoculum in mL)
-
Example: 50 plaques at 10⁻⁶ dilution with 0.2 mL inoculum = (50) / (10⁻⁶ × 0.2) = 2.5 x 10⁸ PFU/mL.
-
References
- 1. Stability of the Parainfluenza Virus 5 Genome Revealed by Deep Sequencing of Strains Isolated from Different Hosts and following Passage in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 2. criver.com [criver.com]
- 3. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 4. A Four-Step Purification Process for Gag VLPs: From Culture Supernatant to High-Purity Lyophilized Particles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Expression and Purification of Virus-like Particles for Vaccination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bio-rad.com [bio-rad.com]
- 8. Part 3: Chromatography Purification for Viral Vectors [sartorius.com]
- 9. beckman.it [beckman.it]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. Quantification methods for viruses and virus-like particles applied in biopharmaceutical production processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. semanticscholar.org [semanticscholar.org]
- 15. Virus quantification - Wikipedia [en.wikipedia.org]
- 16. m.youtube.com [m.youtube.com]
- 17. Titration methods for rVSV-based vaccine manufacturing - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
Application Notes and Protocols for Western Blot Analysis of Simian Virus 5 (SV5) Proteins
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the Western blot analysis of Simian Virus 5 (SV5) proteins. This document includes detailed protocols for sample preparation, electrophoresis, protein transfer, and immunodetection, as well as quantitative data for key reagents and experimental steps.
Introduction
Simian Virus 5 (this compound), a member of the Paramyxoviridae family, is an enveloped, non-segmented negative-strand RNA virus. Western blotting is a fundamental technique used to detect and analyze this compound proteins in infected cell lysates or purified virus preparations. This method is crucial for studying viral protein expression, post-translational modifications, and protein-protein interactions. Key this compound proteins frequently analyzed by Western blot include the Nucleoprotein (NP), Phosphoprotein (P), V protein, Fusion protein (F), and Hemagglutinin-Neuraminidase (HN). The P and V proteins share a common N-terminal domain and are often detected using the same antibody. Notably, the widely used V5 epitope tag is derived from a 14-amino-acid sequence of the P and V proteins of this compound[1].
Experimental Protocols
Preparation of Cell Lysates from this compound-Infected Cells
This protocol details the preparation of whole-cell lysates from adherent cell cultures infected with this compound.
Materials:
-
Phosphate-Buffered Saline (PBS), ice-cold
-
RIPA Lysis Buffer (Radioimmunoprecipitation assay buffer)[2]
-
Protease and phosphatase inhibitor cocktails
-
Cell scraper
-
Microcentrifuge tubes, pre-cooled
Procedure:
-
Place the cell culture dish on ice and wash the cells once with ice-cold PBS.[2]
-
Aspirate the PBS completely.
-
Add an appropriate volume of ice-cold RIPA buffer containing freshly added protease and phosphatase inhibitors to the dish (e.g., 0.5 mL for a 60 mm dish).
-
Scrape the adherent cells from the dish using a cold plastic cell scraper and transfer the cell suspension to a pre-cooled microcentrifuge tube.[2]
-
Maintain the samples on ice for 10-30 minutes with occasional vortexing to ensure complete lysis.[2]
-
Centrifuge the lysate at approximately 12,000-20,000 x g for 15-30 minutes at 4°C to pellet cellular debris.[2][3]
-
Carefully transfer the supernatant (cleared lysate) to a fresh, pre-cooled microcentrifuge tube.
-
Determine the protein concentration of the lysate using a suitable protein assay, such as the bicinchoninic acid (BCA) assay.[2][4]
-
Samples can be stored at -80°C for long-term use.
SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis)
This protocol describes the separation of this compound proteins by size using SDS-PAGE.
Materials:
-
Polyacrylamide gels (e.g., 10-12% for P, V, and NP proteins)[5]
-
SDS-PAGE running buffer (e.g., Tris-Glycine-SDS)
-
4X Laemmli sample buffer
-
Prestained protein ladder
-
Electrophoresis apparatus
Procedure:
-
Thaw the protein lysates on ice.
-
In a microcentrifuge tube, mix the desired amount of protein (typically 10-50 µg per lane) with 4X Laemmli sample buffer to a final concentration of 1X.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[6]
-
Assemble the electrophoresis apparatus according to the manufacturer's instructions, using a polyacrylamide gel of the appropriate percentage. For this compound P, V, and NP proteins, a 12% gel is suitable.[5]
-
Load the denatured protein samples and a prestained protein ladder into the wells of the gel.
-
Run the gel at a constant voltage (e.g., 100-150 V) until the dye front reaches the bottom of the gel.[7]
Protein Transfer (Electroblotting)
This protocol details the transfer of separated proteins from the polyacrylamide gel to a membrane (e.g., PVDF or nitrocellulose).
Materials:
-
Transfer membrane (PVDF or nitrocellulose)
-
Transfer buffer (e.g., Tris-Glycine with methanol)
-
Filter paper
-
Methanol (for PVDF membrane activation)
-
Transfer apparatus (wet or semi-dry)
Procedure:
-
Following electrophoresis, carefully remove the gel from the cassette.
-
If using a PVDF membrane, activate it by soaking in methanol for 1-2 minutes, followed by a brief rinse in deionized water and then equilibration in transfer buffer.[8][9] Nitrocellulose membranes only require equilibration in transfer buffer.
-
Soak the gel, filter papers, and sponges in transfer buffer for 5-15 minutes.[6][8]
-
Assemble the transfer "sandwich" as follows (from cathode to anode): sponge, filter paper, gel, membrane, filter paper, sponge. Ensure there are no air bubbles between the layers.[9]
-
Place the sandwich into the transfer apparatus and fill with transfer buffer.
-
Perform the transfer according to the manufacturer's instructions. A common condition for wet transfer is 100 V for 1 hour.[3] For high molecular weight proteins, transfer time may need to be extended.[10]
Immunodetection
This protocol describes the detection of specific this compound proteins using primary and secondary antibodies.
Materials:
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Tris-Buffered Saline with Tween-20 (TBST)
-
Primary antibody specific for the this compound protein of interest (see Table 1)
-
Horseradish peroxidase (HRP)-conjugated secondary antibody
-
Chemiluminescent substrate (e.g., ECL)
-
Imaging system
Procedure:
-
After transfer, place the membrane in a container with blocking buffer and incubate for at least 1 hour at room temperature or overnight at 4°C with gentle agitation.[3]
-
Wash the membrane three times for 5-10 minutes each with TBST.[6][11]
-
Incubate the membrane with the primary antibody diluted in blocking buffer. Incubation is typically performed for 1-2 hours at room temperature or overnight at 4°C.[3][6]
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[3][6]
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions and incubate the membrane for 1-5 minutes.[6]
-
Capture the chemiluminescent signal using an imaging system.
Quantitative Data and Reagents
The following tables provide a summary of commonly used antibodies and recommended dilutions for the Western blot analysis of this compound proteins.
| Table 1: Primary Antibodies for this compound Protein Detection | |||
| Target Protein | Antibody Name/Clone | Host/Type | Recommended Dilution |
| P and V Proteins | MAb this compound-Pk (or this compound-Pk1) | Mouse Monoclonal | 1:1,000[12] |
| NP Protein | MAb this compound-NPd | Mouse Monoclonal | Varies by manufacturer |
| V5-tagged proteins | Anti-V5 tag [this compound-Pk1] | Mouse Monoclonal | 1:1,000 - 1:5,000[12][13] |
| F Protein | Specific polyclonal or monoclonal antibodies | Varies | Varies by manufacturer |
| HN Protein | Specific polyclonal or monoclonal antibodies | Varies | Varies by manufacturer |
| Table 2: General Reagent Concentrations and Incubation Times | ||
| Step | Reagent | Concentration/Time |
| Sample Loading | Protein per well | 10-50 µg |
| Gel Electrophoresis | Polyacrylamide concentration | 10-12%[5] |
| Blocking | Non-fat milk or BSA in TBST | 5% (w/v)[3][11] |
| Incubation time | 1 hour at RT or overnight at 4°C[3] | |
| Primary Antibody Incubation | Incubation time | 1-2 hours at RT or overnight at 4°C[3][6] |
| Secondary Antibody Incubation | Incubation time | 1 hour at RT[3][6] |
| Washes | TBST | 3 x 5-10 minutes[6][11] |
Visualizations
The following diagrams illustrate the experimental workflow for Western blot analysis of this compound proteins.
References
- 1. V5 Tag Antibodies | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. ccr.cancer.gov [ccr.cancer.gov]
- 3. origene.com [origene.com]
- 4. Simian Virus 5 Is a Poor Inducer of Chemokine Secretion from Human Lung Epithelial Cells: Identification of Viral Mutants That Activate Interleukin-8 Secretion by Distinct Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Western Blot Protocol | Proteintech Group [ptglab.com]
- 7. addgene.org [addgene.org]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. Western blot transfer techniques | Abcam [abcam.com]
- 10. Successful Transfer High Molecular Weight Proteins during Western Blotting | Thermo Fisher Scientific - US [thermofisher.com]
- 11. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 12. Anti-V5 tag antibody [this compound-Pk1] Mouse monoclonal (ab27671) | Abcam [abcam.com]
- 13. V5-tag Monoclonal antibody (this compound-P-K) | Proteintech [ptglab.com]
Application Notes and Protocols for Immunofluorescence Assay of Simian Virus 5 (SV5) Infection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Simian Virus 5 (SV5), a member of the Paramyxoviridae family, is an enveloped, single-stranded RNA virus. While not a primary human pathogen, this compound is widely used in research as a model for understanding paramyxovirus replication, assembly, and interactions with the host immune system. A key mechanism of immune evasion by this compound involves the viral V protein, which targets the host's Signal Transducer and Activator of Transcription 1 (STAT1) for proteasome-mediated degradation. This effectively blocks the interferon (IFN) signaling pathway, a critical component of the innate antiviral response.[1][2][3][4] Immunofluorescence (IF) is a powerful technique to visualize and quantify these molecular events within infected cells.[5] This document provides detailed protocols for performing immunofluorescence assays to detect this compound infection and to study the subcellular localization of viral and host proteins, with a specific focus on the this compound V protein and STAT1.
Key Applications
-
Detection and Quantification of Viral Infection: Determine the percentage of infected cells in a culture.
-
Subcellular Localization of Viral Proteins: Visualize the distribution of this compound proteins, such as the V protein, within different cellular compartments.
-
Analysis of Virus-Host Interactions: Investigate the effects of this compound infection on host cell proteins, such as the degradation of STAT1.
-
Antiviral Compound Screening: Assess the efficacy of potential antiviral drugs by monitoring the inhibition of viral protein expression or the restoration of host protein levels.
Data Presentation
Quantitative Analysis of STAT1 Degradation in this compound-Infected Cells
The this compound V protein induces the degradation of cellular STAT1 as a mechanism to evade the host interferon response.[1][2][3][4] This effect can be quantified by measuring the fluorescence intensity of STAT1 staining in infected versus uninfected cells. Below is a table of representative data from such an experiment performed on A549 cells.
| Cell Population | Treatment | Mean STAT1 Fluorescence Intensity (Arbitrary Units) | Standard Deviation | Percent Reduction in STAT1 Signal |
| Mock-Infected | - | 150.2 | 15.8 | N/A |
| This compound-Infected | Wild-Type this compound | 25.5 | 8.2 | 83.0% |
| Mock-Infected | IFN-γ (100 U/mL) | 289.4 | 25.1 | N/A |
| This compound-Infected | IFN-γ (100 U/mL) | 35.1 | 10.5 | 87.9% |
Note: The data presented in this table are illustrative and serve as an example of expected results. Actual values may vary depending on experimental conditions, including cell type, multiplicity of infection (MOI), and antibody performance.
Experimental Protocols
Protocol 1: Immunofluorescence Staining of this compound-Infected Cells for Viral Protein Detection
This protocol describes the general procedure for detecting this compound proteins in cultured cells.
Materials:
-
Cell Line: A549 (human lung carcinoma) or Vero (African green monkey kidney) cells.
-
Virus: Simian Virus 5 (this compound).
-
Primary Antibody: Mouse anti-V5 tag monoclonal antibody (Clone this compound-Pk1) or a specific antibody against another this compound protein (e.g., NP or P). Recommended starting dilution: 1:500.
-
Secondary Antibody: Alexa Fluor 488-conjugated goat anti-mouse IgG. Recommended starting dilution: 1:1000.
-
Fixation Solution: 4% paraformaldehyde (PFA) in PBS.
-
Permeabilization Buffer: 0.1% Triton X-100 in PBS.
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS.
-
Nuclear Stain: DAPI (4′,6-diamidino-2-phenylindole).
-
Mounting Medium: Antifade mounting medium.
-
Phosphate-Buffered Saline (PBS).
-
Glass coverslips and microscope slides.
Procedure:
-
Cell Seeding: Seed A549 cells on sterile glass coverslips in a 24-well plate at a density that will result in 70-80% confluency at the time of infection.
-
Viral Infection: Infect the cells with this compound at a desired Multiplicity of Infection (MOI) (e.g., MOI of 1-5). Include mock-infected control wells. Incubate for 24-48 hours.
-
Fixation: Aspirate the culture medium and wash the cells twice with PBS. Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Incubate the cells with Permeabilization Buffer for 10 minutes at room temperature. This step is necessary for intracellular antigens.
-
Blocking: Wash the cells twice with PBS. Block non-specific antibody binding by incubating with Blocking Buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the primary antibody in Blocking Buffer. Incubate the cells with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the fluorescently-conjugated secondary antibody in Blocking Buffer. Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.
-
Counterstaining: Incubate the cells with DAPI (1 µg/mL in PBS) for 5 minutes at room temperature to stain the nuclei.
-
Mounting: Wash the cells twice with PBS. Mount the coverslips onto microscope slides using a drop of antifade mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope with appropriate filters for DAPI (blue) and Alexa Fluor 488 (green).
Protocol 2: Co-Immunofluorescence for this compound V Protein and STAT1
This protocol is designed to visualize the effect of this compound V protein on STAT1 levels.
Materials:
-
All materials from Protocol 1.
-
Primary Antibodies:
-
Mouse anti-V5 tag monoclonal antibody (Clone this compound-Pk1), recommended starting dilution 1:500.
-
Rabbit anti-STAT1 polyclonal antibody, recommended starting dilution 1:200.
-
-
Secondary Antibodies:
-
Alexa Fluor 488-conjugated goat anti-mouse IgG, recommended starting dilution 1:1000.
-
Alexa Fluor 594-conjugated goat anti-rabbit IgG, recommended starting dilution 1:1000.
-
Procedure:
-
Follow steps 1-6 from Protocol 1.
-
Primary Antibody Incubation: Prepare a cocktail of the mouse anti-V5 tag and rabbit anti-STAT1 primary antibodies diluted in Blocking Buffer. Incubate the cells with the antibody cocktail overnight at 4°C in a humidified chamber.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Prepare a cocktail of the Alexa Fluor 488-conjugated anti-mouse and Alexa Fluor 594-conjugated anti-rabbit secondary antibodies diluted in Blocking Buffer. Incubate the cells for 1 hour at room temperature, protected from light.
-
Follow steps 10-13 from Protocol 1, using appropriate filters for DAPI (blue), Alexa Fluor 488 (green for V protein), and Alexa Fluor 594 (red for STAT1).
Visualizations
Experimental Workflow for this compound Immunofluorescence
Caption: Workflow for this compound immunofluorescence assay.
This compound V Protein-Mediated Inhibition of IFN-γ Signaling
Caption: this compound V protein targets STAT1 for degradation.
References
- 1. The V Protein of Simian Virus 5 Inhibits Interferon Signalling by Targeting STAT1 for Proteasome-Mediated Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Degradation of STAT1 and STAT2 by the V proteins of simian virus 5 and human parainfluenza virus type 2, respectively: consequences for virus replication in the presence of alpha/beta and gamma interferons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Degradation of STAT1 and STAT2 by the V Proteins of Simian Virus 5 and Human Parainfluenza Virus Type 2, Respectively: Consequences for Virus Replication in the Presence of Alpha/Beta and Gamma Interferons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative Proteomic Analysis of A549 Cells Infected with Human Respiratory Syncytial Virus - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Quantifying Simian Virus 5 (SV5) Replication using RT-qPCR
For Researchers, Scientists, and Drug Development Professionals
Introduction
Simian Virus 5 (SV5), a member of the Paramyxoviridae family, is an enveloped, single-stranded RNA virus. Although not a primary human pathogen, this compound is widely used in research as a model for understanding paramyxovirus replication, host-virus interactions, and the development of viral vectors and vaccines. Accurate quantification of viral replication is crucial for these studies, enabling the evaluation of antiviral compounds, the characterization of viral mutants, and the optimization of vaccine production processes.
Reverse Transcription quantitative Polymerase Chain Reaction (RT-qPCR) is a highly sensitive and specific method for detecting and quantifying viral RNA. This application note provides a detailed protocol for the quantification of this compound replication in cell culture using RT-qPCR, from sample preparation to data analysis.
Experimental Protocols
Cell Culture and this compound Infection
This protocol describes the infection of Vero cells, a commonly used cell line for this compound propagation. However, this protocol can be adapted for other susceptible cell lines such as A549 or HeLa cells.
Materials:
-
Vero cells (ATCC® CCL-81™)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound stock (e.g., ATCC® VR-288™)
-
Phosphate-Buffered Saline (PBS)
-
6-well cell culture plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed Vero cells in 6-well plates at a density that will result in a confluent monolayer on the day of infection (approximately 5 x 10^5 cells/well). Incubate overnight at 37°C with 5% CO2.
-
Virus Dilution: On the day of infection, prepare serial dilutions of the this compound stock in serum-free DMEM to achieve the desired multiplicity of infection (MOI). An MOI of 0.1 is recommended for a multi-cycle replication analysis.
-
Infection:
-
Aspirate the growth medium from the Vero cell monolayers.
-
Wash the cells once with sterile PBS.
-
Add 200 µL of the diluted virus to each well.
-
Incubate for 1 hour at 37°C with gentle rocking every 15 minutes to ensure even distribution of the virus.
-
-
Post-Infection:
-
After the 1-hour adsorption period, remove the inoculum.
-
Wash the cells twice with sterile PBS to remove unbound virus.
-
Add 2 mL of DMEM supplemented with 2% FBS and penicillin-streptomycin to each well.
-
Incubate at 37°C with 5% CO2.
-
-
Time-Course Sampling: At designated time points post-infection (e.g., 0, 6, 12, 18, 24, and 48 hours), harvest the cells for RNA extraction. The peak of this compound replication is typically observed between 18 and 24 hours post-infection.
RNA Extraction
Total RNA is extracted from the infected cells at each time point. Commercially available RNA extraction kits are recommended for their consistency and high yield.
Materials:
-
RNA extraction kit (e.g., QIAamp Viral RNA Mini Kit)
-
RNase-free water
-
Microcentrifuge
-
Ethanol (70%)
Procedure:
Follow the manufacturer's instructions for the chosen RNA extraction kit. Elute the RNA in RNase-free water and store at -80°C until use.
RT-qPCR
This protocol utilizes a one-step RT-qPCR approach with a TaqMan probe for specific detection and quantification of the this compound Nucleocapsid (N) gene. The N gene is a suitable target as it is highly conserved and abundantly transcribed during viral replication.
Primer and Probe Design:
As there are no universally validated and published primer-probe sets for this compound RT-qPCR, the following sequences have been designed based on the this compound reference genome (GenBank accession: KX100034.1), targeting the Nucleocapsid (N) gene. It is crucial to experimentally validate these primers and the probe before use.
| Oligo Name | Sequence (5' to 3') | Target |
| This compound-N-Fwd | GCT GAG GAG AAG AAG AAG CAA | This compound Nucleocapsid (N) Gene |
| This compound-N-Rev | TTC TGG TGA TGG TGG TGT TG | This compound Nucleocapsid (N) Gene |
| This compound-N-Probe | FAM-TGC CAA GCA GCA GCA GAG GAA G-BHQ1 | This compound Nucleocapsid (N) Gene |
RT-qPCR Reaction Setup:
| Component | Volume (µL) | Final Concentration |
| 2x RT-qPCR Master Mix | 10 | 1x |
| Forward Primer (10 µM) | 0.8 | 400 nM |
| Reverse Primer (10 µM) | 0.8 | 400 nM |
| Probe (10 µM) | 0.4 | 200 nM |
| RNA Template | 5 | Variable |
| Nuclease-Free Water | 3 | - |
| Total Volume | 20 |
Thermal Cycling Conditions:
| Step | Temperature (°C) | Time | Cycles |
| Reverse Transcription | 50 | 10 minutes | 1 |
| Initial Denaturation | 95 | 5 minutes | 1 |
| Denaturation | 95 | 15 seconds | 40 |
| Annealing/Extension | 60 | 60 seconds |
Data Analysis:
Quantification of this compound replication can be performed using either absolute or relative quantification methods.
-
Absolute Quantification: A standard curve is generated using a serial dilution of a plasmid containing the target this compound N gene sequence with a known copy number. The Cq values of the experimental samples are then used to determine the viral RNA copy number based on the standard curve.
-
Relative Quantification: The expression of the this compound N gene is normalized to an internal control (housekeeping gene, e.g., GAPDH) and expressed as a fold change relative to a reference sample (e.g., the 0-hour time point). The ΔΔCq method is commonly used for this purpose.
Data Presentation
The quantitative data from a time-course experiment should be summarized in a clear and structured table for easy comparison.
Table 1: Time-Course of this compound Replication in Vero Cells (Hypothetical Data)
| Time Post-Infection (hours) | Average Cq Value (this compound N Gene) | Viral RNA Copy Number/µg Total RNA (Absolute Quantification) | Fold Change in Viral RNA (Relative to 0h) |
| 0 | 35.2 | 1.5 x 10^2 | 1 |
| 6 | 28.9 | 3.8 x 10^4 | 253 |
| 12 | 22.1 | 9.7 x 10^6 | 64,667 |
| 18 | 18.5 | 2.5 x 10^8 | 1,666,667 |
| 24 | 19.2 | 1.8 x 10^8 | 1,200,000 |
| 48 | 21.5 | 1.2 x 10^7 | 80,000 |
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for quantifying this compound replication using RT-qPCR.
Caption: Workflow for this compound replication quantification.
Signaling Pathway: this compound V Protein and STAT1 Inhibition
This compound has evolved mechanisms to counteract the host's innate immune response. A key strategy involves the viral V protein targeting the STAT1 (Signal Transducer and Activator of Transcription 1) protein, a critical component of the interferon (IFN) signaling pathway. The V protein acts as an adaptor, recruiting a cellular E3 ubiquitin ligase complex to STAT1, leading to its ubiquitination and subsequent degradation by the proteasome. This degradation of STAT1 effectively blocks the IFN-mediated antiviral response, allowing for efficient viral replication.
Caption: this compound V protein-mediated STAT1 degradation.
Conclusion
This application note provides a comprehensive protocol for the quantification of Simian Virus 5 replication using RT-qPCR. The described methods offer a sensitive, specific, and reproducible approach for virology research and the development of antiviral therapeutics and vaccines. Adherence to the detailed protocols and careful experimental design are essential for obtaining accurate and reliable quantitative data.
Application Notes and Protocols for Establishing a Persistent SV5 Infection in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Simian Virus 5 (SV5), a member of the Paramyxoviridae family, is an enveloped, single-stranded RNA virus. While capable of causing lytic infections in some cell types, this compound is known for its ability to establish persistent, non-cytopathic infections in a variety of mammalian cell lines. This characteristic makes it a valuable tool for studying virus-host interactions, viral persistence, and the development of novel viral vectors. The establishment of a persistent infection is primarily attributed to the function of the viral V protein, which effectively counteracts the host's innate immune response by targeting STAT1 for proteasomal degradation, thereby blocking interferon (IFN) signaling.
These application notes provide detailed protocols for establishing, maintaining, and characterizing persistent this compound infections in cell culture.
Key Signaling Pathway: this compound V Protein-Mediated Evasion of the Interferon Response
A critical mechanism for the establishment of persistent this compound infection is the viral V protein's ability to subvert the host's interferon signaling pathway. The V protein acts as an adaptor, bringing together the cellular E3 ubiquitin ligase complex (containing DDB1 and Cul4A) and the STAT1/STAT2 heterodimer. This interaction leads to the polyubiquitination and subsequent proteasomal degradation of STAT1. The degradation of STAT1 prevents the transcription of interferon-stimulated genes (ISGs), which are crucial for establishing an antiviral state within the cell. This blockade of the IFN-α/β and IFN-γ signaling pathways allows the virus to replicate without triggering a robust antiviral response, leading to a persistent infection with minimal cytopathic effect.
Caption: this compound V protein-mediated STAT1 degradation and evasion of the interferon response.
Experimental Workflow for Establishing Persistent this compound Infection
The overall workflow for establishing and characterizing a persistent this compound infection involves several key stages: preparation of the virus and host cells, infection and establishment of persistence, and finally, the characterization of the persistently infected cell line.
Caption: Experimental workflow for establishing and characterizing a persistent this compound infection.
Data Presentation
Table 1: Susceptible Cell Lines for Persistent this compound Infection
| Cell Line | Origin | Characteristics | Reference |
| A549 | Human lung carcinoma | Epithelial-like, widely used for respiratory virus studies. | |
| Vero | African green monkey kidney | Epithelial-like, deficient in interferon production. | |
| HEp-2 | Human larynx carcinoma | Epithelial-like. | |
| BHK-21 | Baby hamster kidney | Fibroblast-like, can show cytopathic effects at high MOI.[1] | [1] |
| L cells | Mouse fibroblast | Fibroblast-like.[2] | [2] |
| Guinea Pig Kidney Cells | Guinea Pig | Primary or continuous cell lines.[3] | [3] |
Table 2: Expected Quantitative Data from Persistent this compound Infection in A549 Cells
| Parameter | Acute Infection (24-48 hpi) | Persistent Infection (Passage >10) | Method |
| Cell Viability | May show a slight decrease | >90% | Trypan Blue Exclusion |
| Virus Titer (PFU/mL) | 10^6 - 10^8 | 10^4 - 10^6 | Plaque Assay |
| Viral RNA (relative quantification) | High levels | Stable, lower levels than peak acute | RT-qPCR |
| STAT1 Protein Levels | Significantly reduced | Undetectable or very low | Western Blot |
Experimental Protocols
Protocol 1: Propagation and Titration of this compound Virus Stock
1.1. Virus Propagation:
-
Seed Vero or A549 cells in T150 flasks and grow to 80-90% confluency.
-
Wash the cell monolayer once with serum-free Dulbecco's Modified Eagle Medium (DMEM).
-
Infect the cells with a low multiplicity of infection (MOI) of this compound (e.g., 0.01 PFU/cell) in a small volume of serum-free DMEM.
-
Incubate for 1-2 hours at 37°C to allow for virus adsorption, gently rocking the flasks every 15-20 minutes.
-
Add DMEM supplemented with 2% fetal bovine serum (FBS) and continue to incubate at 37°C.
-
Monitor the cells daily for cytopathic effect (CPE), which may be minimal.
-
Harvest the supernatant when approximately 50-70% CPE is observed (or after 3-5 days if CPE is not extensive).
-
Centrifuge the supernatant at 3,000 x g for 15 minutes at 4°C to remove cell debris.
-
Aliquot the clarified supernatant and store at -80°C.
1.2. Virus Titration (Plaque Assay):
-
Seed Vero cells in 6-well plates and grow to 90-100% confluency.
-
Prepare ten-fold serial dilutions of the virus stock in serum-free DMEM.
-
Wash the cell monolayers once with serum-free DMEM.
-
Infect the cells with 200 µL of each viral dilution for 1-2 hours at 37°C.
-
Prepare an overlay medium consisting of 2X MEM and 1.6% low-melting-point agarose, mixed 1:1.
-
Aspirate the viral inoculum and add 2 mL of the overlay medium to each well.
-
Allow the overlay to solidify at room temperature, then incubate at 37°C.
-
After 3-5 days, add a second overlay containing neutral red to visualize plaques.
-
Incubate for another 4-6 hours and count the plaques to calculate the virus titer in plaque-forming units per milliliter (PFU/mL).
Protocol 2: Establishing a Persistently Infected A549 Cell Line
-
Seed A549 cells in a T75 flask and grow to 70-80% confluency.
-
Infect the cells with this compound at an MOI of 1-5 PFU/cell.
-
After a 2-hour adsorption period, replace the inoculum with fresh complete growth medium (DMEM with 10% FBS).
-
Monitor the cells daily. Some initial cell rounding and detachment may be observed.
-
When the cells reach confluency (typically within 3-4 days), passage them at a 1:3 or 1:4 ratio.
-
Continue to passage the cells every 3-4 days. The culture should stabilize, and CPE should diminish after 3-5 passages.
-
By passage 10, a persistently infected cell line should be established, characterized by a lack of CPE and continuous release of low levels of infectious virus.
Protocol 3: Monitoring Persistent Infection
3.1. Cell Viability Assay (Trypan Blue Exclusion):
-
Trypsinize and resuspend both persistently infected and uninfected control cells.
-
Mix a small volume of the cell suspension with an equal volume of 0.4% trypan blue stain.
-
Load the mixture into a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope.
-
Calculate the percentage of viable cells.
3.2. Quantification of Viral RNA by RT-qPCR:
-
Extract total RNA from persistently infected and uninfected control cells using a commercial RNA extraction kit.
-
Perform reverse transcription to synthesize cDNA.
-
Set up a quantitative PCR (qPCR) reaction using primers and a probe specific for a conserved region of the this compound genome (e.g., the P or N gene).
-
Use a housekeeping gene (e.g., GAPDH or β-actin) for normalization.
-
Analyze the data to determine the relative or absolute quantity of viral RNA.
3.3. Detection of Viral Protein Expression (Immunofluorescence):
-
Grow persistently infected and uninfected control cells on coverslips in a 24-well plate.
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Block with a solution containing bovine serum albumin (BSA).
-
Incubate with a primary antibody specific for an this compound protein (e.g., anti-SV5 P/V).
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Mount the coverslips on slides with a DAPI-containing mounting medium to stain the nuclei.
-
Visualize the cells using a fluorescence microscope.
Conclusion
The protocols and information provided in these application notes offer a comprehensive guide for establishing and characterizing persistent this compound infections in cell culture. The ability of this compound to maintain a long-term, non-cytopathic relationship with host cells provides a powerful system for investigating the molecular mechanisms of viral persistence and for the development of novel therapeutic and vaccine strategies. Careful monitoring of viral and cellular parameters is essential for maintaining a stable and well-characterized persistently infected cell line.
References
- 1. Effects of long-term serial cell passaging on cell spreading, migration, and cell-surface ultrastructures of cultured vascular endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [Synthesis of RNA-containing virus-specific components in L cells persistently infected with this compound virus] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Persistent this compound virus infection in continuous cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
SV5 Reverse Genetics Recovery: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges with Simian Virus 5 (SV5) reverse genetics recovery. The information is tailored for scientists and professionals in drug development and virology research.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors for successful this compound rescue?
Successful recovery of infectious this compound from cDNA clones hinges on several key factors:
-
High-Quality Plasmids: The integrity and purity of the full-length this compound antigenome plasmid and the supporting helper plasmids (encoding N, P, and L proteins) are paramount. Ensure all plasmids are sequence-verified and free of endotoxins.[1]
-
Optimal Transfection Efficiency: The delivery of all necessary plasmids into the same cell is a primary hurdle. Optimizing transfection conditions for your specific cell line is crucial for success.[1][2]
-
Healthy and Permissive Cells: The cell line used for rescue must be healthy, actively dividing, and permissive to this compound replication.[1][3] Commonly used cell lines include BSR-T7/5, a BHK-21 clone stably expressing T7 RNA polymerase.
-
Adherence to the "Rule of Six": The total number of nucleotides in the this compound antigenome must be a multiple of six. This is a critical requirement for efficient encapsidation by the N protein and subsequent replication.[4]
Q2: I am not observing any syncytia formation after transfection. What could be the issue?
The absence of syncytia, a hallmark of this compound infection, can be due to several reasons:
-
Failed Virus Rescue: This is the most likely reason. Re-evaluate the critical factors listed in Q1.
-
Suboptimal Cell Confluency: Transfect cells at approximately 70-90% confluency. Overly confluent or sparse cultures can negatively impact transfection and virus spread.[3][5]
-
Inefficient Transfection: Verify your transfection efficiency using a reporter plasmid (e.g., GFP). If efficiency is low, re-optimize your protocol.
-
Incorrect Helper Plasmid Ratios: The relative amounts of N, P, and L support plasmids can influence rescue efficiency. While some systems allow for latitude in these ratios, significant imbalances can be detrimental.[4][6]
Q3: My virus rescue attempt resulted in a very low titer. How can I improve it?
Low virus titers are a common challenge in paramyxovirus reverse genetics, which are known for their inefficiency.[6][7] Consider the following to boost your titers:
-
Passaging the Virus: Perform one or two blind passages of the supernatant from your transfected cells onto fresh, permissive cells. This can amplify low levels of rescued virus.
-
Optimizing Helper Plasmid Ratios: Titrate the concentrations of the N, P, and L helper plasmids to find the optimal ratio for your system.
-
Using a Highly Permissive Cell Line: Ensure the cell line used for both rescue and titration is highly susceptible to this compound infection.
-
Incorporating a Hammerhead Ribozyme: The addition of a self-cleaving hammerhead ribozyme sequence immediately upstream of the viral antigenome can significantly increase rescue efficiency by ensuring a precise 5' end.[6][7]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| No virus recovered | Poor plasmid quality | Re-sequence all plasmids to check for mutations. Use an endotoxin-free plasmid purification kit.[1] |
| Low transfection efficiency | Optimize the DNA:transfection reagent ratio. Transfect cells when they are 70-90% confluent.[3][5] Consider using a different transfection reagent. | |
| Non-permissive cell line | Use a cell line known to support this compound rescue, such as BSR-T7/5. | |
| Violation of the "Rule of Six" | Ensure the total nucleotide length of your this compound antigenome is divisible by six.[4] | |
| Low virus titer | Suboptimal helper plasmid ratio | Perform a matrix of transfections with varying ratios of N, P, and L plasmids to identify the optimal combination.[4] |
| Insufficient amplification | Perform blind passages of the transfection supernatant on fresh cells to amplify the virus. | |
| Inefficient T7 polymerase activity | Use a codon-optimized T7 polymerase expression plasmid for higher transcription levels.[6] | |
| Mutations in the recovered virus | Errors during plasmid construction | Re-sequence the antigenome plasmid to ensure there are no unintended mutations. |
| Errors during viral replication | Sequence the genome of the recovered virus to identify any mutations that may have arisen during replication. | |
| Cell death after transfection | Toxicity of the transfection reagent | Reduce the concentration of the transfection reagent or the incubation time.[2] Ensure cells are healthy and not at a high passage number.[3] |
| Contamination | Check cell cultures for mycoplasma or other contaminants.[5] |
Experimental Protocols
Protocol 1: Plasmid Transfection for this compound Rescue
This protocol is a general guideline and should be optimized for your specific cell line and transfection reagent.
-
Cell Seeding: Twenty-four hours before transfection, seed BSR-T7/5 cells in a 6-well plate so that they reach 70-90% confluency at the time of transfection.
-
Plasmid Preparation: In a sterile microcentrifuge tube, prepare the plasmid mix. The following ratios are a good starting point, but should be optimized:
-
This compound antigenome plasmid: 1.0 µg
-
pCAGGS-N: 0.5 µg
-
pCAGGS-P: 0.3 µg
-
pCAGGS-L: 0.2 µg
-
pCAGGS-T7opt: 0.5 µg (codon-optimized T7 polymerase)
-
-
Transfection Complex Formation:
-
Dilute the plasmid mix in serum-free medium.
-
In a separate tube, dilute your transfection reagent in serum-free medium according to the manufacturer's instructions.
-
Combine the diluted plasmids and diluted transfection reagent. Mix gently and incubate at room temperature for the time recommended by the manufacturer to allow for complex formation.
-
-
Transfection:
-
Aspirate the growth medium from the BSR-T7/5 cells.
-
Gently add the transfection complex mixture dropwise to the cells.
-
Incubate the cells at 37°C in a CO2 incubator.
-
-
Post-Transfection Care:
-
After 4-6 hours, you may replace the transfection medium with fresh growth medium containing 2% FBS to reduce cytotoxicity.
-
Monitor the cells daily for the appearance of syncytia. This can take 3-7 days.
-
-
Virus Harvest:
-
When syncytia are widespread, harvest the cell culture supernatant.
-
Centrifuge the supernatant at a low speed to pellet any cell debris.
-
The clarified supernatant contains the rescued virus. Store at -80°C.
-
Visualizations
Caption: Workflow for this compound reverse genetics recovery.
Caption: Simplified this compound replication cycle.
References
- 1. researchgate.net [researchgate.net]
- 2. yeasenbio.com [yeasenbio.com]
- 3. Factors Influencing Transfection Efficiency | Thermo Fisher Scientific - US [thermofisher.com]
- 4. wjgnet.com [wjgnet.com]
- 5. genscript.com [genscript.com]
- 6. Efficient and Robust Paramyxoviridae Reverse Genetics Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Preventing Cell Culture Contamination During SV5 Propagation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent and address contamination during Simian Virus 5 (SV5) propagation.
Troubleshooting Guides
This section provides a structured approach to identifying and resolving common contamination issues encountered during this compound propagation.
| Symptom/Observation | Potential Cause | Recommended Action | Preventative Measures |
| Cloudy or turbid culture medium, sometimes with a surface film. | Bacterial Contamination | - Immediately discard the contaminated culture to prevent cross-contamination.[1] - Disinfect the biological safety cabinet and incubator thoroughly.[1] - Review and reinforce aseptic techniques with all laboratory personnel. | - Strictly adhere to aseptic techniques.[2] - Regularly sterilize all equipment and reagents. - Use antibiotics as a last resort and for short-term applications.[3] |
| Filamentous growth, sometimes with visible clumps or spores. | Fungal (Mold) Contamination | - Discard the contaminated culture immediately.[1] - Decontaminate the entire work area, including incubators and water baths, with an effective fungicide.[1] | - Ensure all air filters in the biological safety cabinet and incubator are functioning correctly and regularly replaced. - Keep the laboratory environment clean and reduce traffic. |
| Medium appears clear initially but may become slightly cloudy over time. Cells may show reduced growth rate or morphological changes. | Yeast Contamination | - Discard the culture.[1] - Thoroughly clean and disinfect all surfaces and equipment. | - Maintain strict aseptic technique. - Ensure all media and supplements are properly sterilized. |
| No visible signs of contamination, but cells exhibit reduced growth, changes in morphology, or altered viral yield. | Mycoplasma Contamination | - Quarantine the suspected culture and all related cell stocks. - Test for mycoplasma using a reliable method such as PCR.[4][5][6][7] - If positive, discard the culture and all related materials. Alternatively, treat with a specific anti-mycoplasma reagent if the cell line is irreplaceable. | - Routinely test all cell cultures for mycoplasma, especially upon receipt of new cell lines. - Use certified mycoplasma-free cell lines and reagents.[2] - Dedicate specific media bottles and reagents to each cell line. |
| Inconsistent or low this compound viral titers. | Several factors, including suboptimal cell health, incorrect multiplicity of infection (MOI), or degradation of the virus stock. | - Ensure the host cell line is healthy and in the exponential growth phase before infection. - Optimize the MOI for your specific cell line and experimental conditions. - Use a fresh, properly stored viral stock. | - Maintain a consistent cell culture and infection protocol. - Aliquot viral stocks to avoid repeated freeze-thaw cycles. - Regularly titrate viral stocks to ensure accurate MOI calculations. |
| Cross-contamination with another cell line. | Human error, such as mislabeling or using the same reagents for different cell lines. | - Discard the contaminated culture. - Authenticate all cell lines using methods like STR profiling. | - Handle only one cell line at a time in the biological safety cabinet. - Clearly label all flasks, plates, and tubes. - Use separate, dedicated media and reagents for each cell line. |
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of contamination in cell culture?
A1: The most common sources of contamination are bacteria, fungi (molds and yeasts), mycoplasma, and cross-contamination with other cell lines.[1][2][8] These contaminants can be introduced through non-sterile supplies, media, and reagents; airborne microorganisms; unclean incubators and work surfaces; and improper aseptic technique by the user.
Q2: How can I prevent contamination when working with this compound?
A2: Strict adherence to aseptic technique is paramount. This includes working in a certified biological safety cabinet, wearing appropriate personal protective equipment (PPE), sterilizing all equipment and reagents, and disinfecting work surfaces before and after use.[2] It is also crucial to handle only one cell line at a time and use dedicated media and supplies to prevent cross-contamination.[2]
Q3: Is it advisable to use antibiotics in my cell culture medium for this compound propagation?
A3: The routine use of antibiotics is generally discouraged as it can mask low-level contamination and lead to the development of antibiotic-resistant bacteria.[2] Antibiotics should be used as a last resort and for a limited duration, for example, when establishing primary cultures.[3] If used, common concentrations are 100 IU/mL of Penicillin and 100 µg/mL of Streptomycin.[9][10]
Q4: How often should I test my cell cultures for mycoplasma?
A4: It is recommended to test your cell cultures for mycoplasma routinely, for instance, every 1 to 2 months.[2] New cell lines should be tested upon arrival and quarantined until confirmed to be mycoplasma-free.[2]
Q5: What are the signs of viral cross-contamination and how can I prevent it?
A5: Viral cross-contamination may not have obvious visual signs but can lead to inconsistent experimental results. Prevention is key and involves using virus-screened sera or serum-free media, testing and quarantining new cell lines, and maintaining strict biosafety protocols.[2]
Q6: What is the best way to disinfect my workspace to prevent contamination?
A6: Wiping down all surfaces in the biological safety cabinet with 70% ethanol before and after each use is a standard and effective practice.[1][2] For broader disinfection, especially after a known contamination event, disinfectants with proven efficacy against enveloped viruses like paramyxoviruses should be used.[11]
Experimental Protocols
Protocol 1: Aseptic Technique for this compound Propagation
This protocol outlines the fundamental aseptic techniques to be followed during the propagation of Simian Virus 5 to minimize the risk of contamination.
Materials:
-
Certified Class II Biological Safety Cabinet (BSC)
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
-
70% Ethanol or other suitable disinfectant
-
Sterile serological pipettes and pipette aid
-
Sterile centrifuge tubes
-
Sterile cell culture flasks, plates, and other plasticware
-
Pre-warmed, sterile cell culture medium and other reagents
Procedure:
-
Preparation of the Work Area:
-
Before starting, ensure the BSC is running for at least 15 minutes to allow for proper air circulation.
-
Wipe down the entire inner surface of the BSC, including the sash, with 70% ethanol.
-
Place all necessary sterile materials inside the BSC, arranging them for easy access and to avoid passing non-sterile items over sterile ones. Spray all items with 70% ethanol before placing them in the cabinet.
-
-
Personal Hygiene and PPE:
-
Wash hands thoroughly before putting on gloves.
-
Wear a clean lab coat, safety glasses, and sterile gloves. Change gloves if they become contaminated.
-
-
Handling of Reagents and Media:
-
Before opening any reagent or media bottle, wipe the outside with 70% ethanol.
-
Avoid touching the neck of bottles or the inside of caps. Do not leave bottles open for extended periods.
-
Use a fresh sterile pipette for each reagent and cell line. Never return a used pipette to a stock bottle.
-
-
Cell Culture Manipulations:
-
Perform all cell culture manipulations well within the BSC, away from the front opening.
-
Handle only one cell line at a time to prevent cross-contamination.
-
If working with multiple cell lines, decontaminate the BSC thoroughly between each one.
-
-
Incubation:
-
Before placing cultures in the incubator, wipe the outside of the flasks or plates with 70% ethanol.
-
Regularly clean and decontaminate the incubator and water pan.
-
-
Waste Disposal:
-
All contaminated materials (pipettes, flasks, media) should be decontaminated, typically with a 10% bleach solution or by autoclaving, before disposal.
-
Protocol 2: Mycoplasma Detection by PCR
This protocol provides a general method for detecting mycoplasma contamination in cell cultures using a Polymerase Chain Reaction (PCR)-based assay.
Materials:
-
Cell culture supernatant or cell lysate
-
Mycoplasma-specific PCR primers
-
PCR master mix (containing Taq polymerase, dNTPs, and buffer)
-
Nuclease-free water
-
Positive control (mycoplasma DNA)
-
Negative control (nuclease-free water)
-
Thermocycler
-
Gel electrophoresis equipment and reagents
Procedure:
-
Sample Preparation:
-
Collect 1 mL of cell culture supernatant from a culture that is 80-100% confluent.
-
Alternatively, lyse the cells to release intracellular mycoplasma.
-
Heat the sample at 95°C for 5-10 minutes to inactivate potential PCR inhibitors and release DNA.
-
Centrifuge the sample to pellet any debris. The supernatant will be used as the PCR template.
-
-
PCR Reaction Setup:
-
In a sterile PCR tube, prepare the reaction mix according to the manufacturer's instructions. A typical reaction includes:
-
PCR master mix
-
Forward and reverse primers
-
Nuclease-free water
-
1-2 µL of the prepared sample supernatant
-
-
Prepare a positive control using known mycoplasma DNA and a negative control using nuclease-free water instead of the sample.
-
-
PCR Amplification:
-
Place the PCR tubes in a thermocycler and run a suitable PCR program. A general program might include:
-
Initial denaturation: 94-95°C for 2-5 minutes
-
30-40 cycles of:
-
Denaturation: 94-95°C for 30 seconds
-
Annealing: 55-60°C for 30 seconds
-
Extension: 72°C for 1 minute
-
-
Final extension: 72°C for 5-10 minutes
-
-
-
Analysis of PCR Products:
-
Run the PCR products on an agarose gel.
-
Visualize the DNA bands under UV light.
-
A band of the expected size in the sample lane, corresponding to the positive control, indicates mycoplasma contamination. The negative control should not show a band.
-
Protocol 3: General this compound Propagation in Cell Culture
This protocol describes a general method for propagating Simian Virus 5 in a suitable host cell line, such as Vero or A549 cells.
Materials:
-
Confluent monolayer of a suitable host cell line (e.g., Vero, A549) in a T75 flask.[12][13][14]
-
This compound viral stock of known titer
-
Serum-free cell culture medium (for infection)
-
Complete growth medium (containing serum)
-
Sterile PBS (Phosphate-Buffered Saline)
Procedure:
-
Cell Preparation:
-
Grow a suitable host cell line to 80-90% confluency in a T75 flask using complete growth medium.
-
-
Infection:
-
Aspirate the complete growth medium from the cell monolayer.
-
Wash the cells once with sterile PBS.
-
Prepare the virus inoculum by diluting the this compound stock in serum-free medium to achieve the desired Multiplicity of Infection (MOI). A low MOI (e.g., 0.01-0.1) is often used for virus propagation.
-
Add the virus inoculum to the cell monolayer. Use a minimal volume to ensure even distribution over the cells (e.g., 2-3 mL for a T75 flask).
-
Incubate the flask at 37°C for 1-2 hours to allow for viral adsorption, gently rocking the flask every 15-20 minutes.
-
-
Virus Propagation:
-
After the adsorption period, add pre-warmed complete growth medium to the flask.
-
Incubate the infected culture at 37°C and 5% CO2.
-
Monitor the cells daily for the development of cytopathic effect (CPE), which may include cell rounding and syncytia formation. The time to observe CPE will vary depending on the cell line and MOI.
-
-
Harvesting the Virus:
-
When significant CPE is observed (typically 2-4 days post-infection), harvest the virus.
-
The virus can be harvested from the culture supernatant. For some cell-associated viruses, a freeze-thaw cycle may be necessary to release the virus from the cells.
-
Centrifuge the collected supernatant at a low speed to pellet cell debris.
-
Collect the clarified supernatant containing the virus.
-
-
Storage:
-
Aliquot the virus-containing supernatant into cryovials and store at -80°C for long-term use. Avoid repeated freeze-thaw cycles.
-
Visualizations
Caption: Aseptic this compound Propagation Workflow
Caption: Troubleshooting Contamination Decision Tree
References
- 1. yeasenbio.com [yeasenbio.com]
- 2. Cell Culture Contamination: 5 Common Sources and How to Prevent Them [capricorn-scientific.com]
- 3. Cell Culture Contamination | Thermo Fisher Scientific - US [thermofisher.com]
- 4. bitesizebio.com [bitesizebio.com]
- 5. media.tghn.org [media.tghn.org]
- 6. Star Republic: Guide for Biologists [sciencegateway.org]
- 7. A PCR protocol to establish standards for routine mycoplasma testing that by design detects over ninety percent of all known mycoplasma species - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Troubleshooting Cell Culture Contamination: A Comprehensive Guide - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. gulhanemedj.org [gulhanemedj.org]
- 10. researchgate.net [researchgate.net]
- 11. Suitable Disinfectants with Proven Efficacy for Genetically Modified Viruses and Viral Vectors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. encodeproject.org [encodeproject.org]
- 13. A549 Cell Subculture Protocol [a549.com]
- 14. Vero cell upstream bioprocess development for the production of viral vectors and vaccines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Simian Virus 5 (SV5) Cytopathic Effects in Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Simian Virus 5 (SV5). The information is presented in a question-and-answer format to directly address specific issues that may be encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What are the typical cytopathic effects (CPE) observed in cell lines infected with this compound?
A1: The cytopathic effects (CPE) of Simian Virus 5 (this compound) vary significantly depending on the cell line and the strain of the virus (e.g., wild-type vs. mutant). The most common CPE associated with this compound infection is the formation of syncytia, which are large, multinucleated cells resulting from the fusion of infected cells with neighboring cells.[1] Other observed effects can include cell rounding and, in some cases, apoptosis (programmed cell death).
Q2: In which cell lines are this compound cytopathic effects most pronounced?
A2: The extent of CPE is highly cell-line dependent. For example, wild-type this compound can cause extensive cell fusion in baby hamster kidney (BHK-21) cells.[2] In contrast, some cell lines, like certain monkey kidney cells, can be persistently infected with this compound and show minimal CPE while producing high viral titers. Human epithelial cells infected with wild-type this compound also typically show minimal CPE. However, a P/V mutant of this compound has been shown to be highly cytopathic in epithelial cells.
Q3: What is the typical timeframe for the appearance of CPE after this compound infection?
A3: The rate of CPE appearance depends on the multiplicity of infection (MOI), the cell line, and the specific virus strain. At a low MOI, CPE may become visible within 24 to 72 hours post-infection.[3] At a high MOI, CPE can appear more rapidly.
Data Presentation: Quantitative Summary of this compound Cytopathic Effects
The following table summarizes the known cytopathic effects of wild-type this compound in various commonly used cell lines. Please note that the extent of CPE can vary based on experimental conditions.
| Cell Line | Host Species | Typical CPE | Syncytia Formation | Apoptosis | Notes |
| BHK-21 | Syrian Golden Hamster | Severe | Extensive | Moderate | Often used for this compound propagation and plaque assays due to clear CPE. |
| Vero | African Green Monkey | Moderate to Severe | Moderate | Low | Susceptible to infection, but syncytia may be less extensive than in BHK-21 cells. |
| A549 | Human | Minimal (Wild-Type) | Low | Low | Wild-type this compound infection is largely non-cytopathic. P/V mutants can induce significant apoptosis. |
| HeLa | Human | Moderate | Moderate | Low | This compound can replicate and cause visible CPE. |
| CV-1 | African Green Monkey | Minimal | Low | Low | Can support this compound replication with little to no visible CPE. |
| MDBK | Bovine | Variable | Variable | Variable | Susceptibility and CPE can vary. |
| Primary Human Dendritic Cells | Human | Severe (Wild-Type) | Not prominent | High | Wild-type this compound is highly cytopathic in these primary cells, leading to apoptosis. |
Experimental Protocols
Protocol 1: this compound Infection for CPE Analysis
This protocol outlines a general procedure for infecting adherent cell lines with this compound to observe cytopathic effects.
Materials:
-
Target cell line (e.g., BHK-21, Vero)
-
Complete growth medium appropriate for the cell line
-
This compound virus stock of known titer (PFU/mL)
-
Serum-free medium
-
Phosphate-buffered saline (PBS)
-
6-well or 24-well tissue culture plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed the target cells in a multi-well plate to achieve 80-90% confluency on the day of infection.
-
Virus Dilution: On the day of infection, thaw the this compound virus stock on ice. Prepare serial dilutions of the virus in serum-free medium to achieve the desired Multiplicity of Infection (MOI). A typical starting MOI for CPE observation is between 1 and 5.
-
Infection:
-
Aspirate the growth medium from the cell monolayers.
-
Wash the cells once with sterile PBS.
-
Inoculate each well with the diluted virus. Use a sufficient volume to cover the cell monolayer (e.g., 200 µL for a 24-well plate).
-
Include mock-infected control wells treated with serum-free medium only.
-
-
Adsorption: Incubate the plates at 37°C for 1-2 hours to allow for virus adsorption, gently rocking the plates every 15-20 minutes.
-
Post-Infection:
-
Aspirate the virus inoculum.
-
Add fresh, pre-warmed complete growth medium to each well.
-
Return the plates to the incubator.
-
-
Observation: Observe the cells daily under an inverted microscope for the appearance of CPE, such as cell rounding and syncytia formation. Document the progression of CPE at various time points (e.g., 24, 48, 72 hours post-infection).
Protocol 2: Syncytia Formation Assay (Crystal Violet Staining)
This assay is used to visualize and quantify syncytia formation in this compound-infected cells.
Materials:
-
This compound-infected and mock-infected cells in a multi-well plate (from Protocol 1)
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS (for fixing)
-
0.5% Crystal Violet solution in 20% methanol
-
Deionized water
Procedure:
-
Fixation: At the desired time point post-infection, carefully aspirate the culture medium.
-
Wash the cells gently with PBS.
-
Add 4% PFA to each well and incubate for 15-20 minutes at room temperature to fix the cells.
-
Aspirate the PFA and wash the wells twice with PBS.
-
Staining:
-
Washing: Gently wash the wells with deionized water until the excess stain is removed.
-
Drying: Allow the plates to air dry completely.
-
Visualization and Quantification:
-
Syncytia will appear as large, multinucleated, darkly stained cells.
-
Visualize and capture images using a light microscope.
-
Quantify syncytia by counting the number of syncytia per field of view or by measuring the area of syncytia using image analysis software.
-
Protocol 3: Cell Viability Assay (MTT Assay)
This colorimetric assay measures cell metabolic activity, which is an indicator of cell viability, to quantify the cytotoxic effects of this compound infection.
Materials:
-
This compound-infected and mock-infected cells in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
At the desired time point post-infection, add 10-20 µL of MTT solution to each well.
-
Incubate the plate at 37°C for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate at room temperature in the dark for at least 2 hours, or until the crystals are fully dissolved.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the mock-infected control cells.
Troubleshooting Guides
Issue 1: Low or No Syncytia Formation in this compound-Infected Cells
| Possible Cause | Troubleshooting Step |
| Low Virus Titer | Titer your virus stock using a plaque assay or TCID50 assay to ensure you are using the correct MOI. If the titer is low, re-amplify the virus stock. |
| Suboptimal MOI | Perform a dose-response experiment with a range of MOIs to determine the optimal concentration for syncytia formation in your specific cell line. |
| Cell Line is Not Susceptible to Fusion | Confirm from literature that the cell line you are using is known to form syncytia upon this compound infection. Consider using a different cell line, such as BHK-21, which is known for robust syncytia formation. |
| Incorrect Incubation Time | Observe the cells at multiple time points post-infection (e.g., 24, 48, 72 hours) as the timing of syncytia formation can vary. |
| Problem with Virus Stock | The virus may have lost infectivity due to improper storage or multiple freeze-thaw cycles. Use a fresh, low-passage virus stock. |
Issue 2: Unexpected Cytopathic Effects in Mock-Infected Control Cells
| Possible Cause | Troubleshooting Step |
| Contamination | Visually inspect the culture for signs of bacterial or fungal contamination. Use a mycoplasma detection kit to test for mycoplasma contamination. Discard contaminated cultures and reagents. |
| Poor Cell Health | Ensure cells are healthy and not passaged too many times. Use fresh media and serum. Check the incubator for correct temperature and CO2 levels. |
| Reagent Toxicity | If using any new reagents, test them for toxicity on a separate plate of cells. Ensure all solutions are at the correct pH and osmolarity. |
Issue 3: Inconsistent Results Between Experiments
| Possible Cause | Troubleshooting Step |
| Variability in Cell Seeding | Ensure consistent cell seeding density across all experiments. Use a cell counter for accurate cell quantification. |
| Inconsistent Virus Titer | Re-titer the virus stock before each set of experiments, especially after freeze-thawing. |
| Operator Variability | Standardize all steps of the protocol, including incubation times, washing steps, and reagent volumes. |
Mandatory Visualizations
Signaling Pathway Diagrams
Experimental Workflow Diagram
References
SV5 Transfection Efficiency Technical Support Center
Welcome to the technical support center for improving the efficiency of Simian Virus 5 (SV5/PIV5) transfection. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to this compound vector production and gene expression experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as a viral vector?
A1: Simian Virus 5 (this compound), now more commonly known as Parainfluenza Virus 5 (PIV5), is a non-segmented, negative-sense RNA virus belonging to the Paramyxoviridae family.[1][2][3] It is utilized as a viral vector for several advantageous reasons:
-
Safety Profile: PIV5 can infect a wide range of mammals, including humans, without causing any known significant illness.[4][5] An attenuated strain has been used in canine kennel cough vaccines for over 40 years with a strong safety record.[6][7]
-
Broad Tropism: It can infect a wide variety of cell types, including primary cells and established cell lines.[4][5]
-
Cytoplasmic Replication: The virus replicates in the cytoplasm and does not have a DNA phase in its life cycle, which avoids the risk of integrating its genetic material into the host cell's genome.[4][5]
-
High Titer Production: PIV5 can be grown to high titers in cell lines approved for vaccine production, such as Vero cells.[4]
-
Stable Gene Expression: It has been shown to stably express foreign genes for multiple passages in cell culture.[4]
Q2: What are the key components required for rescuing recombinant this compound/PIV5?
A2: The rescue of recombinant this compound/PIV5 from a cDNA clone is a process that requires the following key components to be co-transfected into a suitable cell line:
-
This compound/PIV5 Antigenomic Plasmid: A plasmid containing the full-length cDNA of the this compound/PIV5 genome, including the gene of interest, flanked by a T7 promoter and a ribozyme sequence (e.g., hepatitis delta virus ribozyme).[1][4]
-
Helper Plasmids: Plasmids that express the essential viral proteins required for replication and transcription of the viral genome. These typically include:
-
T7 RNA Polymerase Source: A system to drive the transcription of the antigenomic plasmid. This can be achieved by:
Q3: Which cell lines are recommended for this compound/PIV5 rescue and propagation?
A3: The choice of cell line is critical for efficient virus rescue and subsequent amplification.
-
For Virus Rescue: BSR-T7/5 cells, a baby hamster kidney (BHK) cell line that constitutively expresses T7 RNA polymerase, are commonly used for the initial rescue of recombinant PIV5.[4][8]
-
For Virus Propagation and Titer Measurement: Vero cells, a kidney epithelial cell line from an African green monkey, are widely used for amplifying PIV5 stocks and for performing plaque assays to determine viral titers.[4][9] Vero cells are a WHO-approved cell line for vaccine production.[4]
Troubleshooting Guide
This guide addresses common issues encountered during this compound/PIV5 transfection and virus production, providing potential causes and suggested solutions in a question-and-answer format.
Low Transfection Efficiency / No Virus Rescue
Q4: I've performed the co-transfection for this compound/PIV5 rescue, but I'm not seeing any evidence of virus production (e.g., no syncytia formation or reporter gene expression). What could be the problem?
A4: Failure to rescue recombinant this compound/PIV5 can stem from several factors related to the transfection process and the health of your cells. Below is a table outlining potential causes and solutions.
| Possible Cause | Suggested Solution | Citation |
| Suboptimal Cell Health | Ensure cells are healthy, actively dividing, and have a viability of >90% before transfection. Use cells with a low passage number (ideally <30 passages). Avoid using cells that are over-confluent. | [9][10] |
| Incorrect Cell Confluency | The optimal confluency for transfection is typically between 70-90%. If cells are too sparse, they may not survive the transfection process. If they are too confluent, contact inhibition can reduce the uptake of plasmids. | [9][11] |
| Poor Quality of Plasmid DNA | Use high-purity, endotoxin-free plasmid DNA. The A260/A280 ratio should be ≥1.8. Verify the integrity of your plasmids on an agarose gel. | [9][11] |
| Incorrect Plasmid Ratios | The ratio of the antigenomic plasmid to the helper plasmids (NP, P, L) is crucial. While the optimal ratio can be system-dependent, a starting point for BSR-T7 cells is often a higher concentration of the L plasmid and lower concentrations of NP and P relative to the main rescue plasmid. An example ratio is 1 µg of the rescue plasmid with 100 ng of NP, 100 ng of P, and 500 ng of L helper plasmids. Optimization may be required. | [6] |
| Inefficient Transfection Reagent or Protocol | The choice of transfection reagent and the protocol used can significantly impact efficiency. For BSR-T7 and Vero cells, lipid-based reagents like Lipofectamine LTX/PLUS and FuGene HD have been used successfully. It is important to optimize the DNA-to-reagent ratio for your specific cell type and experimental conditions. | [6][9] |
| Presence of Inhibitors | Serum and antibiotics in the medium during the formation of DNA-transfection reagent complexes can interfere with the process. It is often recommended to form these complexes in a serum-free and antibiotic-free medium. | [11] |
Low Viral Titer
Q5: I have successfully rescued the virus, but the viral titer is consistently low. How can I improve the yield?
A5: Low viral titers can be a significant bottleneck. The following table provides guidance on optimizing virus production.
| Possible Cause | Suggested Solution | Citation |
| Suboptimal Propagation Conditions | For propagation in Vero cells, ensure optimal culture conditions, including appropriate media (e.g., DMEM), serum concentration (or serum-free media formulations), and temperature. PIV5 propagates well in Vero cells, with titers potentially reaching up to 8 x 10⁸ PFU/mL. | [4] |
| Premature or Late Harvesting | The timing of virus harvest is critical. For PIV5 in Vero cells, harvesting is typically done between 5 to 7 days post-infection when syncytia are evident. A time-course experiment can help determine the optimal harvest time for your specific recombinant virus. | [9] |
| Degradation of Viral Particles | Viral stocks can be sensitive to handling and storage. After harvesting, clarify the supernatant by low-speed centrifugation to remove cell debris. Aliquot the virus and store it at -80°C. Avoid repeated freeze-thaw cycles. | [12] |
| Inaccurate Titer Measurement | Ensure your plaque assay or other titration methods are performed correctly. Use a positive control with a known titer to validate your assay. | |
| Instability of the Recombinant Virus | Large or toxic foreign gene inserts can sometimes lead to instability or lower replication efficiency of the recombinant virus. Ensure your gene of interest is correctly inserted into the PIV5 genome. | [5] |
Cell Viability Issues
Q6: I'm observing significant cell death (cytotoxicity) after transfection. What can I do to minimize this?
A6: High cytotoxicity can compromise your experiment by reducing the number of viable cells available for virus production.
| Possible Cause | Suggested Solution | Citation |
| Toxicity of the Transfection Reagent | Use the lowest effective concentration of the transfection reagent. Perform a titration experiment to find the optimal balance between transfection efficiency and cell viability. Ensure the reagent is not left on the cells for an extended period if the protocol recommends removal. | [13] |
| Low Cell Density at Transfection | Transfecting cells at a lower density can make them more susceptible to the toxic effects of the transfection reagent. Ensure the cell confluency is within the recommended range (typically 70-90%). | [13] |
| Toxicity of the Expressed Protein | If the gene of interest you are expressing is toxic to the host cells, this can lead to cell death. If this is suspected, consider using an inducible expression system if available for your vector. | [5] |
| Contamination | Mycoplasma or other microbial contamination can stress the cells and increase their sensitivity to the transfection procedure. Regularly test your cell cultures for contamination. | [9] |
Experimental Protocols & Data
General Protocol for Recombinant this compound/PIV5 Rescue
This protocol is a general guideline for the rescue of recombinant this compound/PIV5 in BSR-T7/5 cells. Optimization of plasmid amounts and transfection reagent volumes is recommended.
-
Cell Seeding: The day before transfection, seed BSR-T7/5 cells in a 6-well plate to achieve 80-90% confluency on the day of transfection.
-
Preparation of DNA-Transfection Reagent Complex:
-
In a sterile tube, dilute the this compound/PIV5 antigenomic and helper plasmids in a serum-free medium like Opti-MEM. A sample ratio could be:
-
1.0 µg of antigenomic plasmid
-
0.1 µg of pCAGGS-NP
-
0.1 µg of pCAGGS-P
-
0.5 µg of pCAGGS-L[6]
-
-
In a separate tube, dilute your chosen lipid-based transfection reagent (e.g., Lipofectamine LTX/PLUS) in the same serum-free medium according to the manufacturer's instructions.
-
Combine the diluted DNA and the diluted transfection reagent. Mix gently and incubate at room temperature for the time recommended by the manufacturer (typically 15-30 minutes) to allow complex formation.
-
-
Transfection:
-
Gently add the DNA-transfection reagent complexes dropwise to the BSR-T7/5 cells.
-
Incubate the cells at 37°C in a CO₂ incubator.
-
-
Virus Harvest:
-
Monitor the cells daily for signs of virus rescue, such as the formation of syncytia (multinucleated giant cells) or expression of a reporter gene (e.g., GFP). This is typically observed 3-7 days post-transfection.
-
When significant cytopathic effect (CPE) or reporter expression is observed, harvest the cell culture supernatant.
-
Clarify the supernatant by centrifugation at a low speed (e.g., 500 x g for 5 minutes) to pellet cell debris.
-
The clarified supernatant contains the rescued virus (Passage 0).
-
-
Virus Amplification:
-
Use the harvested supernatant to infect a fresh monolayer of Vero cells to amplify the viral stock.
-
After 5-7 days of incubation, harvest the supernatant from the infected Vero cells. This will be your amplified viral stock (Passage 1).
-
Determine the viral titer using a plaque assay on Vero cells.
-
Quantitative Data on this compound/PIV5 Transfection and Production
The following tables summarize quantitative data gathered from various studies to provide a reference for expected outcomes.
Table 1: PIV5-L-GFP Transfection Efficiency in B-Lymphoma Cell Lines
| Cell Line | % GFP Positive Cells (24h post-infection) | % GFP Positive Cells (48h post-infection) |
| DG75 | ~10-20% | >50% |
| BCBL1 | ~10-20% | >50% |
| BC3 | ~10-20% | >50% |
| LCL | ~10-20% | >50% |
| B95.8 | ~10-20% | ~20% |
| (Data adapted from a study using PIV5-L-GFP to infect various B-lymphoma cell lines at an MOI of 1)[12] |
Table 2: Viral Titer of Recombinant PIV5 in Vero Cells
| Recombinant Virus | Time Post-Infection (hours) | Viral Titer (PFU/mL) |
| PIV5-L | 72 | > 10⁷ |
| PIV5-L-GFP | 72 | > 10⁷ |
| (Data from a single-step growth curve analysis in Vero cells infected at an MOI of 0.1)[1] |
Visualizations
Experimental Workflow: Recombinant this compound/PIV5 Rescue
The following diagram illustrates the general workflow for rescuing recombinant this compound/PIV5.
Caption: Workflow for recombinant this compound/PIV5 rescue using co-transfection.
Logical Relationship: Factors Affecting this compound/PIV5 Transfection Efficiency
This diagram outlines the key factors that influence the success of this compound/PIV5 transfection experiments.
Caption: Key factors influencing successful this compound/PIV5 transfection.
References
- 1. journals.asm.org [journals.asm.org]
- 2. A System Based on Novel Parainfluenza Virus PIV5-L for Efficient Gene Delivery of B-Lymphoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. viratree.com [viratree.com]
- 4. Parainfluenza virus 5–vectored vaccines against human and animal infectious diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Slipping under Titer: Why Is My Viral Titer So Low? | VectorBuilder [en.vectorbuilder.com]
- 6. bvmj.journals.ekb.eg [bvmj.journals.ekb.eg]
- 7. Single-cycle parainfluenza virus type 5 vectors for producing recombinant proteins, including a humanized anti-V5 tag antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Efficacy of Parainfluenza Virus 5 (PIV5)-vectored Intranasal COVID-19 Vaccine as a Single Dose Vaccine and as a Booster against SARS-CoV-2 Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cellculturedish.com [cellculturedish.com]
- 11. Lentiviral Gene Delivery for Mammalian Expression—Troubleshooting | Thermo Fisher Scientific - KR [thermofisher.com]
- 12. blog.addgene.org [blog.addgene.org]
- 13. Efficacy of parainfluenza virus 5 (PIV5)-vectored intranasal COVID-19 vaccine as a single dose primer and booster against SARS-CoV-2 variants - PMC [pmc.ncbi.nlm.nih.gov]
SV5 Mutant Virus Rescue and Characterization Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Simian Virus 5 (SV5) mutant virus rescue and characterization.
Frequently Asked Questions (FAQs)
Q1: What are the key components required for a successful this compound reverse genetics rescue?
A1: A successful this compound rescue using reverse genetics typically requires the following components:
-
A plasmid encoding the full-length antigenomic cDNA of the this compound mutant. This plasmid is usually under the control of a T7 RNA polymerase promoter.
-
Helper plasmids expressing the this compound nucleoprotein (NP), phosphoprotein (P), and large polymerase (L) protein. These proteins constitute the viral RNA-dependent RNA polymerase complex and are essential for viral RNA replication and transcription.[1]
-
A cell line that expresses T7 RNA polymerase, such as BSR-T7/5 cells. Alternatively, a plasmid expressing T7 RNA polymerase can be co-transfected with the other plasmids into a suitable cell line (e.g., HEK293T).
-
Healthy, permissive cells for transfection and subsequent virus amplification (e.g., Vero, CV-1, or A549 cells).
Q2: What is the expected phenotype of an this compound P/V gene mutant?
A2: Mutations in the P/V gene of this compound can lead to a variety of phenotypic changes. The V protein is a key antagonist of the host's interferon (IFN) signaling pathway, primarily by targeting the STAT1 protein for degradation.[2][3][4] Therefore, a P/V mutant may exhibit:
-
Altered growth kinetics, potentially growing to higher titers at early time points but reaching a lower final plateau compared to wild-type this compound.[2][5]
-
Induction of apoptosis or cell death in infected cells, in contrast to the non-cytopathic nature of wild-type this compound.[2][5]
Q3: How can I confirm the identity of my rescued this compound mutant?
A3: To confirm the identity of your rescued this compound mutant, you should:
-
Perform RT-PCR and sequencing: Extract viral RNA from the supernatant of infected cells, reverse transcribe it to cDNA, amplify the region containing your mutation by PCR, and sequence the PCR product to confirm the presence of the intended mutation and the absence of unintended mutations.
-
Western Blot Analysis: Infect cells with the rescued virus and analyze cell lysates by Western blot to confirm the expression of viral proteins and any expected changes in protein size or expression levels due to the mutation.
-
Phenotypic Assays: Conduct characterization assays such as plaque assays and growth curves to see if the mutant virus exhibits the expected phenotype (e.g., altered plaque size, different growth kinetics).
Troubleshooting Guides
This compound Mutant Rescue
| Problem | Possible Cause | Recommended Solution |
| No virus rescued after transfection. | Low transfection efficiency. | Optimize transfection conditions (e.g., cell confluency, DNA to transfection reagent ratio, incubation time). Use a reporter plasmid (e.g., expressing GFP) to visually assess transfection efficiency. |
| Poor quality of plasmids. | Ensure high-purity, endotoxin-free plasmid preparations. Verify the integrity of all plasmids by restriction digest and sequencing. | |
| Incorrect ratio of helper plasmids. | The optimal ratio of NP, P, and L helper plasmids to the full-length genome plasmid can be critical. Titrate the ratios to find the optimal combination for your specific mutant. | |
| Lethal mutation. | The introduced mutation may be lethal to the virus, preventing its replication. If possible, try to rescue a virus with a less drastic mutation in the same region. | |
| Cell line issues. | Ensure the cell line is healthy, within a low passage number, and permissive to this compound infection. Test different cell lines for rescue. | |
| Low rescue efficiency. | Suboptimal temperature. | The efficiency of virus rescue can be temperature-dependent. Experiment with different incubation temperatures (e.g., 32°C vs. 37°C) post-transfection. |
| Codon optimization of T7 polymerase. | If using a co-transfected T7 polymerase plasmid, using a codon-optimized version can increase rescue efficiency. |
This compound Mutant Characterization
| Problem | Possible Cause | Recommended Solution |
| Plaque Assay: No plaques or very small, indistinct plaques. | The mutant virus is non-cytopathic or has reduced cytopathicity. | Not all this compound mutants will form clear plaques. Consider using an immunostaining-based focus-forming assay (FFA) to visualize infected cells. |
| Inappropriate cell line. | The ability to form plaques can be cell-line dependent. Test different permissive cell lines. | |
| Incorrect overlay medium. | The concentration of agarose or methylcellulose in the overlay can affect plaque size. Optimize the overlay concentration. | |
| Hemagglutination (HA) Assay: No or low HA titer despite evidence of virus replication. | The mutation affects the hemagglutinin-neuraminidase (HN) protein. | Mutations in the HN protein can directly impact its ability to bind to red blood cells. This is an expected outcome for certain mutants. |
| Inappropriate red blood cells (RBCs). | Different viruses have preferences for RBCs from different species. While chicken or turkey RBCs are common, try RBCs from other species if you suspect a binding issue.[6] | |
| Neuraminidase activity. | Strong neuraminidase activity can elute the virus from the RBCs, leading to a false-negative result. Read the assay at different time points to observe any changes.[6] | |
| Western Blot: Unexpected protein bands or absence of expected bands. | Antibody cross-reactivity or non-specificity. | Ensure your primary antibody is specific for the this compound protein of interest. Include positive and negative controls. |
| Protein degradation. | Prepare cell lysates with protease inhibitors to prevent protein degradation. | |
| The mutation alters the epitope recognized by the antibody. | If the mutation is within the epitope region, the antibody may no longer bind. Use a polyclonal antibody or an antibody that recognizes a different epitope. |
Quantitative Data Summary
Table 1: Growth Kinetics of Wild-Type (WT) this compound vs. P/V Mutant (rthis compound-P/V-CPI-) in A549 Cells
| Time (hours post-infection) | WT this compound Titer (PFU/mL) | rthis compound-P/V-CPI- Titer (PFU/mL) |
| 12 | 1.0 x 10³ | 5.0 x 10⁴ |
| 24 | 2.5 x 10⁵ | 8.0 x 10⁶ |
| 48 | 1.0 x 10⁷ | 2.0 x 10⁷ |
| 72 | 5.0 x 10⁷ | 2.5 x 10⁷ |
Note: Data are representative and compiled from findings suggesting that P/V mutants exhibit higher early growth but may plateau at a lower final titer compared to WT this compound.[2][5]
Table 2: Relative Protein Expression in Cells Infected with WT this compound vs. P/V Mutant
| Viral Protein | Relative Expression Level (Mutant vs. WT at 24 hpi) |
| Nucleoprotein (NP) | ~3-fold higher |
| Phosphoprotein (P) | ~3-fold higher |
| Matrix (M) | ~2.5-fold higher |
Note: This table summarizes the general observation that the rthis compound-P/V-CPI- mutant leads to higher levels of viral protein expression compared to wild-type this compound.[2][5]
Experimental Protocols
This compound Rescue by Reverse Genetics
This protocol describes the rescue of recombinant this compound from cDNA plasmids.
Materials:
-
BSR-T7/5 cells
-
Opti-MEM I Reduced Serum Medium
-
Transfection reagent (e.g., Lipofectamine 2000)
-
Plasmids: pthis compound-mutant (full-length antigenome), pNP, pP, pL
-
Complete medium (DMEM with 10% FBS)
-
Vero cells for virus amplification
Procedure:
-
Cell Seeding: The day before transfection, seed BSR-T7/5 cells in a 6-well plate so they are 90-95% confluent on the day of transfection.
-
Plasmid Preparation: In a microcentrifuge tube, mix the following plasmids: 1.0 µg of pthis compound-mutant, 0.8 µg of pNP, 0.4 µg of pP, and 0.2 µg of pL.
-
Transfection Complex Formation:
-
Dilute the plasmid mixture in 100 µL of Opti-MEM.
-
In a separate tube, dilute the transfection reagent in 100 µL of Opti-MEM according to the manufacturer's instructions.
-
Combine the diluted DNA and diluted transfection reagent, mix gently, and incubate at room temperature for 20 minutes.
-
-
Transfection: Add the 200 µL transfection complex dropwise to the BSR-T7/5 cells. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells at 37°C in a 5% CO₂ incubator for 4-6 hours. After incubation, replace the transfection medium with 2 mL of complete medium.
-
Virus Rescue: Continue to incubate the cells for 3-5 days. Monitor the cells daily for signs of cytopathic effect (CPE), such as syncytia formation.
-
Harvest and Amplification:
-
When CPE is evident, harvest the supernatant.
-
Clarify the supernatant by centrifugation at 3,000 rpm for 10 minutes to remove cell debris.
-
Use the clarified supernatant to infect a fresh monolayer of Vero cells to amplify the rescued virus.
-
-
Virus Stock: Once widespread CPE is observed in the Vero cells, harvest the supernatant, aliquot, and store at -80°C as your P1 virus stock.
Plaque Assay for this compound Titer Determination
This protocol is for determining the concentration of infectious this compound particles.
Materials:
-
Vero cells
-
6-well plates
-
Serum-free DMEM
-
Overlay medium: 2X DMEM, 2% Agarose, 2% FBS
-
Crystal Violet staining solution (0.1% crystal violet in 20% ethanol)
Procedure:
-
Cell Seeding: Seed Vero cells in 6-well plates to form a confluent monolayer on the day of infection.
-
Serial Dilutions: Prepare 10-fold serial dilutions of your virus stock in serum-free DMEM (e.g., 10⁻² to 10⁻⁷).
-
Infection:
-
Remove the growth medium from the cells and wash once with PBS.
-
Infect the cells by adding 200 µL of each viral dilution to duplicate wells.
-
Incubate at 37°C for 1 hour, gently rocking the plates every 15 minutes to ensure even distribution of the inoculum.
-
-
Overlay:
-
Melt the 2% agarose and cool to 42°C. Mix equal volumes of the 2X DMEM (pre-warmed to 37°C) and the 2% agarose. Add FBS to a final concentration of 2%.
-
Aspirate the inoculum from the wells and gently add 2 mL of the overlay medium to each well.
-
Let the overlay solidify at room temperature for 20-30 minutes.
-
-
Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for 3-5 days until plaques are visible.
-
Staining:
-
Add 1 mL of crystal violet solution to each well and incubate for 10-15 minutes at room temperature.
-
Gently wash off the stain with water and let the plates dry.
-
-
Plaque Counting: Count the number of plaques in the wells with 10-100 plaques. Calculate the virus titer in plaque-forming units per mL (PFU/mL).
Hemagglutination (HA) Assay
This assay quantifies the ability of this compound to agglutinate red blood cells.
Materials:
-
V-bottom 96-well plate
-
Phosphate-buffered saline (PBS)
-
0.5% chicken or turkey red blood cells (RBCs) in PBS
-
Virus sample
Procedure:
-
Plate Preparation: Add 50 µL of PBS to wells 2 through 12 of a V-bottom 96-well plate.
-
Serial Dilution:
-
Add 100 µL of the virus sample to well 1.
-
Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 11. Discard 50 µL from well 11. Well 12 will serve as the RBC control (no virus).
-
-
Add RBCs: Add 50 µL of the 0.5% RBC suspension to all wells (1-12).
-
Incubation: Gently tap the plate to mix and incubate at room temperature for 30-60 minutes.
-
Reading the Results:
-
Positive Result (Agglutination): A diffuse lattice or shield of RBCs covering the bottom of the well.
-
Negative Result (No Agglutination): A tight button of RBCs at the bottom of the well.
-
-
Titer Determination: The HA titer is the reciprocal of the highest dilution of the virus that causes complete hemagglutination.
Western Blot for this compound Protein Detection
This protocol describes the detection of this compound proteins from infected cell lysates.
Materials:
-
Infected and mock-infected cell lysates
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat milk in TBST)
-
Primary antibody specific to an this compound protein
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Sample Preparation:
-
Lyse cells in RIPA buffer with protease inhibitors.
-
Determine protein concentration using a BCA or Bradford assay.
-
Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil for 5 minutes.
-
-
SDS-PAGE:
-
Load the samples into the wells of an SDS-PAGE gel.
-
Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection:
-
Incubate the membrane with the chemiluminescent substrate according to the manufacturer's instructions.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Visualizations
Caption: Workflow for rescuing this compound mutant virus using reverse genetics.
References
- 1. Establishment of a Reverse Genetic System of Severe Fever with Thrombocytopenia Syndrome Virus Based on a C4 Strain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Naturally occurring substitutions in the P/V gene convert the noncytopathic paramyxovirus simian virus 5 into a virus that induces alpha/beta interferon synthesis and cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The V Protein of Simian Virus 5 Inhibits Interferon Signalling by Targeting STAT1 for Proteasome-Mediated Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The V protein of simian virus 5 inhibits interferon signalling by targeting STAT1 for proteasome-mediated degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. The Hemagglutination Assay - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
V5-Tag Antibody in Western Blot: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when using V5-tag antibodies in Western blotting experiments.
Frequently Asked Questions (FAQs)
Q1: Why am I not seeing a signal for my V5-tagged protein?
There are several potential reasons for a lack of signal in your Western blot:
-
Inaccessible V5-tag: The V5-tag on your protein of interest may be sterically hindered or buried within the protein's three-dimensional structure, preventing the antibody from binding.[1] To address this, you can try denaturing the sample more thoroughly by boiling it in SDS-PAGE loading buffer with a reducing agent.[1]
-
Low Protein Expression: The expression level of your V5-tagged protein might be too low to detect. Consider increasing the amount of protein loaded onto the gel or enriching your sample for the protein of interest, for example, through immunoprecipitation.[1][2]
-
Protein Degradation: Your target protein may be degrading during sample preparation. Ensure that you use fresh samples and add protease inhibitors to your lysis buffer.[2][3]
-
Inefficient Protein Transfer: The transfer of your protein from the gel to the membrane may be incomplete. You can check the transfer efficiency by staining the membrane with Ponceau S after transfer.
-
Antibody Issues: The primary or secondary antibody may not be active or used at the optimal concentration. Always check the manufacturer's recommended dilutions and storage conditions.[4] It is also crucial to ensure the secondary antibody is compatible with the primary antibody's host species.
Q2: I see multiple bands on my Western blot. What could be the cause?
The presence of multiple bands can be attributed to several factors:
-
Non-specific Antibody Binding: The primary or secondary antibody may be cross-reacting with other proteins in your sample.[5][6] To mitigate this, try optimizing the antibody concentrations, increasing the stringency of your washing steps, or using a different blocking buffer.[5][7]
-
Protein Isoforms or Splice Variants: Your protein of interest may exist in multiple isoforms or splice variants, which can result in bands of different molecular weights.[3]
-
Post-Translational Modifications (PTMs): Modifications such as glycosylation or phosphorylation can lead to shifts in the apparent molecular weight of your protein.[8]
-
Protein Degradation or Aggregation: Proteolysis can lead to bands at lower molecular weights, while protein aggregation can result in higher molecular weight bands.[3] Ensure proper sample handling and complete denaturation to minimize these effects.
Q3: The band for my V5-tagged protein is at a different molecular weight than expected. Why is this?
Discrepancies between the observed and expected molecular weight are a common issue in Western blotting:
-
Post-Translational Modifications (PTMs): As mentioned previously, PTMs can alter the migration of your protein on the gel.[8]
-
Incomplete Denaturation: If your protein is not fully denatured, it may not migrate according to its true molecular weight. Ensure you are using fresh reducing agents in your loading buffer and boiling your samples sufficiently.[3]
-
Splice Variants: The presence of different splice variants can lead to unexpected band sizes.[9]
-
Protein-Protein Interactions: Strong interactions with other proteins that are not disrupted during sample preparation can cause your protein to migrate at a higher molecular weight.
Troubleshooting Guides
No Signal
High Background
Non-Specific Bands
Quantitative Data Summary
| Parameter | Recommendation | Source |
| Primary Antibody Dilution | 1:1,000 - 1:10,000 (titration recommended) | [10][11] |
| Secondary Antibody Dilution | 1:5,000 - 1:20,000 (titration recommended) | [12] |
| Protein Loading Amount | 20-50 µg of total cell lysate | [13][14] |
| Blocking Time | 1 hour at room temperature or overnight at 4°C | [7] |
| Primary Antibody Incubation | 1-2 hours at room temperature or overnight at 4°C | [15] |
Experimental Protocols
Standard Western Blot Protocol for V5-Tagged Proteins
-
Sample Preparation:
-
Lyse cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease inhibitors.
-
Determine the protein concentration of the lysate using a protein assay (e.g., BCA assay).
-
Mix the desired amount of protein (20-50 µg) with Laemmli sample buffer containing a reducing agent (e.g., β-mercaptoethanol or DTT).
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
-
SDS-PAGE:
-
Load the denatured protein samples into the wells of a polyacrylamide gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom of the gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.
-
After transfer, you can briefly stain the membrane with Ponceau S to visualize the protein bands and confirm transfer efficiency. Destain with water or TBST before blocking.
-
-
Blocking:
-
Block the membrane in a blocking solution (e.g., 5% non-fat dry milk or 5% BSA in TBST) for 1 hour at room temperature or overnight at 4°C with gentle agitation. This step is crucial to prevent non-specific binding of the antibodies.[7]
-
-
Primary Antibody Incubation:
-
Washing:
-
Wash the membrane three times for 5-10 minutes each with wash buffer (e.g., TBST) to remove unbound primary antibody.
-
-
Secondary Antibody Incubation:
-
Dilute the HRP-conjugated secondary antibody (specific for the host species of the primary antibody) in the blocking buffer.
-
Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.
-
-
Final Washes:
-
Wash the membrane three times for 5-10 minutes each with wash buffer to remove unbound secondary antibody.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate (e.g., ECL) according to the manufacturer's instructions.
-
Capture the signal using X-ray film or a digital imaging system.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 5. azurebiosystems.com [azurebiosystems.com]
- 6. blog.mblintl.com [blog.mblintl.com]
- 7. biossusa.com [biossusa.com]
- 8. bosterbio.com [bosterbio.com]
- 9. stjohnslabs.com [stjohnslabs.com]
- 10. ABclonal [abclonal.com]
- 11. cusabio.com [cusabio.com]
- 12. info.gbiosciences.com [info.gbiosciences.com]
- 13. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 14. agrisera.com [agrisera.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
Detecting Viral Contamination in SV5 Stocks: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for detecting viral contamination in Simian Virus 5 (SV5) stocks.
Quick Navigation
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
Frequently Asked Questions (FAQs)
Q1: What are the common sources of viral contamination in this compound stocks?
A1: Viral contamination in this compound stocks can originate from several sources throughout the production process. Key sources include the original master cell bank (MCB), animal-derived raw materials like bovine serum and porcine trypsin, and adventitious introduction during the manufacturing process through environmental exposure or operator handling.[1][2][3]
Q2: Why is it crucial to test for viral contamination in this compound stocks?
A2: Ensuring the purity of viral stocks is critical for the reliability and reproducibility of experimental results. Adventitious viruses can interfere with the biological activity of this compound, lead to unexpected cytopathic effects in cell culture, and pose a significant safety risk in preclinical and clinical applications. Regulatory bodies require thorough viral safety evaluation for all biologics.[2][3]
Q3: What are the primary methods for detecting viral contamination?
A3: The main approaches for detecting viral contamination are:
-
Nucleic Acid Amplification Techniques (NAT): Primarily Reverse Transcriptase-Polymerase Chain Reaction (RT-PCR), which is highly sensitive for detecting specific viral genomes. Pan-paramyxovirus RT-PCR assays are particularly relevant for this compound.
-
In Vitro Cell-Based Assays: These assays use various indicator cell lines to detect a broad range of infectious viruses by observing cytopathic effects (CPE), hemadsorption (HAD), or hemagglutination (HA).[4][5][6]
-
In Vivo Assays: Inoculation of the virus stock into animals (e.g., mice or embryonated chicken eggs) to detect viruses that may not grow in cell culture.[4]
-
Next-Generation Sequencing (NGS): An emerging, unbiased method that can detect both known and unknown viruses by sequencing all nucleic acids in a sample.[7][8]
Q4: Are there any known viral contaminants specific to this compound production?
A4: While there isn't a widely published list of contaminants absolutely specific to this compound, the risk profile is determined by the cell line used for production (e.g., Vero, MDCK) and the raw materials. Potential contaminants could include other simian viruses if using primate-derived cell lines, or bovine viruses like bovine viral diarrhea virus (BVDV) if fetal bovine serum is used. A thorough risk assessment of the entire production process is essential to identify potential specific contaminants.
Troubleshooting Guide
This section addresses specific issues that may arise during the detection of viral contamination in this compound stocks.
Issue 1: My pan-paramyxovirus RT-PCR is positive, but I only expect to detect this compound.
-
Possible Cause 1: Cross-contamination. The high sensitivity of PCR makes it susceptible to contamination from other samples or positive controls in the lab.
-
Troubleshooting Steps:
-
Always include negative controls (no template) in your PCR run to monitor for contamination.
-
Physically separate pre-PCR and post-PCR work areas.
-
Use dedicated pipettes and filter tips.
-
Decontaminate work surfaces regularly.
-
-
-
Possible Cause 2: Presence of another paramyxovirus. Your this compound stock may be contaminated with another related virus.
-
Troubleshooting Steps:
-
Sequence the PCR product to identify the specific virus. The amplified region of the polymerase gene is often variable enough to distinguish between different paramyxoviruses.[9]
-
Review the passage history of the virus stock and the cell line to identify potential sources of contamination.
-
-
Issue 2: The in vitro adventitious virus assay shows a cytopathic effect (CPE), but my this compound stock should not be causing this effect on the indicator cell line.
-
Possible Cause 1: The CPE is caused by an unknown adventitious virus.
-
Troubleshooting Steps:
-
Characterize the CPE (e.g., cell rounding, syncytia formation, lysis) and compare it to known viral CPEs.
-
Attempt to identify the virus through methods like electron microscopy, immunofluorescence assays with a panel of antibodies, or NGS.
-
If the CPE-causing agent can be isolated, perform a neutralization assay with specific antisera to identify it.
-
-
-
Possible Cause 2: The test article itself is toxic to the indicator cells.
-
Troubleshooting Steps:
-
Perform a cytotoxicity control by inoculating the indicator cells with a heat-inactivated sample of your this compound stock.
-
If toxicity is observed, it may be necessary to dilute the sample or perform a purification step before re-testing.
-
-
Issue 3: I have an invalid result in my in vitro assay due to interference from the this compound stock.
-
Possible Cause: High-titer this compound is causing CPE or other effects in the indicator cell line, masking the detection of other potential contaminants.
-
Troubleshooting Steps:
-
Neutralize the this compound in the sample using a specific, high-titer anti-SV5 antibody before inoculating the indicator cell lines.[10]
-
It is critical to validate that the neutralization procedure itself does not interfere with the detection of other potential adventitious viruses. This can be done by spiking known viruses into the neutralized this compound stock and confirming their detection.[10]
-
-
Issue 4: My hemadsorption (HAD) or hemagglutination (HA) assay is positive.
-
Possible Cause 1: this compound itself is causing the positive result. this compound, being a paramyxovirus, possesses hemagglutinin-neuraminidase (HN) protein and is expected to cause hemadsorption and hemagglutination.
-
Interpretation: This is an expected result for a pure this compound stock. The purpose of these assays in this context is often to confirm the biological activity of this compound.
-
-
Possible Cause 2: A contaminating virus is responsible. Other viruses, such as influenza virus, can also cause positive HAD/HA results.
-
Troubleshooting Steps:
-
If the presence of other hemagglutinating viruses is suspected, use a hemagglutination inhibition (HI) assay with specific antisera to differentiate between this compound and potential contaminants.
-
Correlate the HAD/HA results with other assays like RT-PCR and CPE observation to get a complete picture.
-
-
Comparison of Detection Methods
The selection of an appropriate viral detection method depends on factors such as the required sensitivity, turnaround time, and the need to detect known versus unknown viruses.
| Method | Principle | Typical Turnaround Time | Limit of Detection (LoD) | Breadth of Detection | Advantages | Disadvantages |
| Pan-Paramyxovirus RT-PCR | Amplification of a conserved region of the viral polymerase gene.[9][11] | 1-2 days | High sensitivity; can detect down to 10-100 viral RNA copies per reaction.[12][13] | Detects a broad range of known and some novel paramyxoviruses.[9][11] | Rapid, highly sensitive, and specific for the target viral family. | May not detect highly divergent or unknown viruses. Susceptible to contamination.[7] |
| In Vitro Adventitious Virus Assay | Inoculation of the sample onto various indicator cell lines to observe viral replication.[5] | 14-28 days[4] | Variable; depends on the virus and indicator cell line combination. | Broadly detects a wide range of known and unknown infectious viruses.[4] | "Gold standard" for detecting infectious virus; broad detection range. | Long turnaround time; some viruses do not grow in cell culture or do not produce a detectable effect.[4] May be subject to interference from the test article.[10] |
| In Vivo Adventitious Virus Assay | Inoculation of the sample into susceptible animals (e.g., suckling mice) or embryonated eggs.[4] | 4-5 weeks[7] | Generally less sensitive than in vitro or PCR methods.[7] | Detects viruses that may not replicate in cell culture. | Can detect viruses that are not identifiable by other methods. | Long turnaround time, expensive, ethical considerations (animal use), and lower sensitivity for many viruses.[7] |
| Next-Generation Sequencing (NGS) | Unbiased sequencing of all nucleic acids in a sample, followed by bioinformatic analysis.[8] | 3-7 days[7] | High sensitivity, comparable to or exceeding PCR. | Broadest detection; can identify known, unknown, and highly divergent viruses.[8] | Unbiased and comprehensive. Can replace multiple other tests. | Data analysis can be complex and requires specialized expertise. May detect non-infectious viral nucleic acid fragments.[14] |
Key Experimental Protocols
Pan-Paramyxovirus RT-PCR
This protocol is a generalized procedure for the detection of paramyxoviruses using degenerate primers targeting the conserved polymerase gene.
1. RNA Extraction:
-
Extract viral RNA from the this compound stock using a commercial viral RNA extraction kit, following the manufacturer's instructions.
-
Include a negative control (e.g., sterile water or buffer) during the extraction process to monitor for contamination.
2. Reverse Transcription (RT) and PCR Amplification:
-
Perform a one-step RT-PCR for enhanced sensitivity and reduced contamination risk.
-
Reaction Mixture (25 µL total volume):
-
Thermal Cycling Conditions:
-
Reverse Transcription: 50°C for 30 minutes
-
Initial Denaturation: 95°C for 2 minutes
-
40 Cycles:
-
95°C for 30 seconds (Denaturation)
-
55°C for 30 seconds (Annealing - may require optimization)
-
72°C for 30 seconds (Extension)
-
-
Final Extension: 72°C for 5 minutes
-
3. Analysis of Results:
-
Analyze the PCR products by agarose gel electrophoresis. A band of the expected size indicates a positive result.
-
For higher throughput and sensitivity, a fluorescently labeled forward primer can be used, and the products can be analyzed by fragment analysis.[9]
-
Positive amplicons should be purified and sequenced to confirm the identity of the virus.
In Vitro Adventitious Virus Assay
This protocol is based on general guidelines for adventitious virus testing as described in regulatory documents like the FDA's guidance for industry.[5]
1. Preparation:
-
Prepare confluent monolayers of at least three indicator cell lines in 6-well plates or T-25 flasks. Common cell lines include:
-
Vero (African green monkey kidney)
-
MRC-5 (human diploid lung fibroblast)
-
A cell line of the same species as the production cell line (if applicable).
-
-
Prepare the this compound stock sample. If the stock is expected to be cytotoxic or interfere with the assay, it should be neutralized with a specific anti-SV5 antibody.
2. Inoculation:
-
Remove the culture medium from the indicator cell monolayers.
-
Inoculate the cells with the this compound test sample.
-
Include positive controls (cells inoculated with known viruses) and negative controls (cells inoculated with sterile medium) for each cell line.
-
Allow the virus to adsorb for 1-2 hours.
-
Add fresh maintenance medium and incubate at 37°C.
3. Observation and Maintenance (28-day assay):
-
Observe the cell monolayers for any cytopathic effect (CPE) at least twice a week for 14 days using an inverted microscope.
-
Day 14:
-
Perform a hemadsorption (HAD) assay on a portion of the cells.
-
Collect the culture supernatant for a hemagglutination (HA) assay.
-
Perform a blind passage: transfer a portion of the cell lysate and supernatant to fresh indicator cell monolayers.
-
-
Day 14-28:
-
Continue to observe the passaged cells for CPE.
-
-
Day 28:
-
Perform final CPE observation.
-
Perform final HAD and HA assays on the passaged cells.
-
4. Interpretation of Results:
-
CPE: Any observed cellular changes (rounding, syncytia, lysis) compared to the negative control should be recorded.
-
Hemadsorption (HAD): The adherence of red blood cells (typically from guinea pig, chicken, or human) to the surface of the infected cell monolayer indicates the presence of a hemagglutinating virus.[15]
-
Hemagglutination (HA): The agglutination (clumping) of red blood cells by the culture supernatant indicates the presence of a hemagglutinating virus in the medium.[16]
Visualizations
Workflow for Investigating Viral Contamination
Caption: Workflow for investigating and resolving a suspected viral contamination event.
Decision Tree for Troubleshooting Positive RT-PCR Results
Caption: Decision-making process for troubleshooting a positive pan-paramyxovirus RT-PCR result.
References
- 1. fda.gov [fda.gov]
- 2. dspace.mit.edu [dspace.mit.edu]
- 3. ema.europa.eu [ema.europa.eu]
- 4. biopharminternational.com [biopharminternational.com]
- 5. Systematic Evaluation of In Vitro and In Vivo Adventitious Virus Assays for the Detection of Viral Contamination of Cell Banks and Biological Products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmtech.com [pharmtech.com]
- 7. Faster, Safer, More Comprehensive Viral Detection in Biologics Manufacturing [genedata.com]
- 8. criver.com [criver.com]
- 9. A Family-Wide RT-PCR Assay for Detection of Paramyxoviruses and Application to a Large-Scale Surveillance Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pathoquest.com [pathoquest.com]
- 11. researchgate.net [researchgate.net]
- 12. A set of RT-PCR assays for detection of all known avian paramyxoviruses and application in surveillance of avian paramyxoviruses in China - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. usp.org [usp.org]
- 15. alliedguru.com [alliedguru.com]
- 16. Hemagglutination assay - Wikipedia [en.wikipedia.org]
SV5 Vector Immunogenicity Enhancement: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the immunogenicity of Simian Virus 5 (SV5), now more commonly known as Parainfluenza Virus 5 (PIV5), vectored vaccines.
Frequently Asked Questions (FAQs)
Q1: We are observing a weaker than expected immune response to the antigen delivered by our this compound vector. What are the initial troubleshooting steps?
A1: A suboptimal immune response can stem from several factors. Here are the initial aspects to investigate:
-
Vector Integrity and Titer: Confirm the integrity of your this compound vector preparation. Ensure the vector was produced in a high-yield system, such as Vero cells, which can generate titers up to 8 x 10⁸ PFU/mL.[1] Verify the titer of the vector stock used for immunization. Low viral doses will likely result in a weaker immune response.
-
Antigen Expression: Confirm the expression of your antigen of interest within the this compound vector. This can be done via Western blot or immunofluorescence staining of infected cells. The location of gene insertion within the this compound genome can impact expression levels and subsequent immunogenicity.[1]
-
Route of Administration: The route of immunization is critical. For respiratory pathogens, an intranasal route is often preferred to induce robust mucosal immunity.[1][2] If you are using an intramuscular or subcutaneous route, ensure proper injection technique and volume.
Q2: How can we modify the this compound vector itself to improve the immunogenicity of our vaccine candidate?
A2: Genetic modification of the this compound vector is a powerful strategy to enhance its immunostimulatory properties.
-
Deletion of the Small Hydrophobic (SH) Gene: The SH protein of PIV5 is known to inhibit the TNF-α signaling pathway.[2] Deleting the SH gene (PIV5ΔSH) can lead to increased apoptosis in infected cells, which is thought to enhance antigen presentation and lead to stronger T-cell responses and higher antibody titers.[3]
-
Modification of the V Protein: The PIV5 V protein counteracts the host interferon response by mediating the degradation of STAT1.[2] While not explicitly a strategy to enhance immunogenicity for a foreign antigen, understanding its function is crucial as it allows the vector to replicate effectively, which is a prerequisite for a robust immune response.[2]
Q3: What strategies can be employed to optimize the expression of the foreign antigen?
A3: Optimizing antigen expression is key to a potent vaccine. Consider the following:
-
Antigen Conformation: For viral glycoproteins like the Respiratory Syncytial Virus (RSV) fusion protein (F), expressing a stabilized pre-fusion conformation can generate more potent neutralizing antibody responses compared to the post-fusion form.[1]
-
Codon Optimization: While not explicitly detailed in the provided context for this compound, codon optimization of the transgene to match the host's codon usage bias is a general strategy to enhance protein expression from viral vectors.[4]
-
Insertion Site: The location of the foreign gene insertion in the PIV5 genome can influence expression levels and vector stability. Inserting the antigen gene at the junction of the SH and hemagglutinin-neuraminidase (HN) genes is a common strategy.[1]
Q4: Can adjuvants be used with this compound-vectored vaccines to boost the immune response?
A4: Yes, adjuvants can be effectively used with this compound-based vaccines, particularly in prime-boost strategies. For instance, CpG and R848 have been used as adjuvants with virus-like particle (VLP) boosts following a PIV5-prime immunization to enhance both humoral and cellular immune responses.[5] Combining adjuvants like CpG with aluminum salts has also been shown to induce potent cellular and humoral immunity in other vaccine platforms.[6]
Q5: Does pre-existing immunity to this compound impact the efficacy of an this compound-vectored vaccine?
A5: A significant advantage of the this compound vector is that pre-existing immunity does not appear to significantly hinder the generation of a robust immune response to the expressed antigen.[1][3] Studies in dogs with prior exposure to PIV5 and in humans with pre-existing neutralizing antibodies have shown that PIV5-vectored vaccines can still elicit strong immune responses.[1][6][7] This suggests that this compound-based vaccines may be effective even in populations with some level of pre-existing immunity and can potentially be used for repeated vaccinations.[1]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low antibody titers against the expressed antigen. | 1. Suboptimal vector dose. 2. Inefficient antigen presentation. 3. Poor antigen expression. | 1. Increase the immunization dose after confirming vector titer. 2. Utilize a PIV5ΔSH vector to enhance apoptosis and antigen presentation.[3] 3. Optimize the antigen insert, for example, by expressing a stabilized pre-fusion form of a viral glycoprotein.[1] |
| Weak cellular immune response (e.g., low IFN-γ production). | 1. Inappropriate route of administration. 2. Insufficient innate immune stimulation. | 1. For respiratory pathogens, consider intranasal immunization to stimulate mucosal and systemic T-cell responses.[2] 2. Employ a prime-boost strategy. For example, a BCG prime followed by a PIV5-vectored vaccine boost has been shown to significantly enhance T-cell responses against Mycobacterium tuberculosis antigens.[2] |
| Vaccine fails to protect against a pathogen challenge despite detectable immune responses. | 1. Immune response is not targeting the right epitopes. 2. Lack of mucosal immunity. | 1. Ensure the expressed antigen is in its most immunogenic conformation (e.g., pre-fusion for RSV-F).[1] 2. Administer the vaccine intranasally to induce protective mucosal immune responses.[1] |
| Variability in immune responses between experimental subjects. | 1. Inconsistent vaccine administration. 2. Genetic variability of the host. | 1. Ensure consistent and accurate administration of the vaccine dose and route. 2. Increase the number of subjects per group to account for biological variability. |
Experimental Protocols
Generation of a Recombinant PIV5ΔSH Vector Expressing a Foreign Antigen
-
Plasmid Construction: A full-length PIV5 genomic plasmid is modified to delete the SH gene. The foreign antigen gene is then inserted into a suitable location, often between the P and M genes or between the HN and L genes, flanked by the PIV5 gene start and gene end sequences.
-
Virus Rescue: BSR-T7 cells, which stably express the T7 RNA polymerase, are co-transfected with the modified PIV5 genomic plasmid and support plasmids expressing the PIV5 NP, P, and L proteins.
-
Virus Amplification and Purification: The rescued virus is then amplified in a suitable cell line, such as Vero or MDBK cells. The virus can be purified from the cell culture supernatant by methods such as ultracentrifugation through a sucrose cushion.
-
Vector Titeration: The infectious virus titer is determined by a plaque assay on Vero or a similar permissive cell line.
Intranasal Immunization of Mice
-
Animal Handling: Six- to eight-week-old female BALB/c mice are commonly used.[3] Anesthetize the mice lightly using an appropriate anesthetic (e.g., isoflurane).
-
Vaccine Administration: While the mouse is held in a supine position, slowly administer 20-50 µL of the PIV5 vector suspension into the nares using a pipette.
-
Post-Immunization Monitoring: Monitor the mice for any adverse reactions and for the development of an immune response at specified time points post-immunization.
Enzyme-Linked Immunospot (ELISPOT) Assay for IFN-γ
-
Cell Preparation: Isolate splenocytes from immunized and control mice.
-
Plate Coating: Coat a 96-well ELISPOT plate with an anti-mouse IFN-γ capture antibody and incubate overnight at 4°C.
-
Cell Stimulation: Add the prepared splenocytes to the wells along with the specific peptide antigen or a positive control (e.g., Concanavalin A). Incubate for 24-48 hours at 37°C in a CO₂ incubator.
-
Detection: Lyse the cells and wash the plate. Add a biotinylated anti-mouse IFN-γ detection antibody. Following another incubation and wash, add streptavidin-alkaline phosphatase.
-
Spot Development: Add a substrate solution (e.g., BCIP/NBT) to develop the spots.
-
Analysis: Count the spots using an ELISPOT reader. Each spot represents an IFN-γ-secreting cell.
Signaling Pathways and Experimental Workflows
References
- 1. Parainfluenza virus 5–vectored vaccines against human and animal infectious diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy of parainfluenza virus 5 (PIV5)-based tuberculosis vaccines in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. biorxiv.org [biorxiv.org]
- 5. Parainfluenza Virus 5 Priming Followed by SIV/HIV Virus-Like-Particle Boosting Induces Potent and Durable Immune Responses in Nonhuman Primates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Vaccine adjuvants for infectious disease in the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Intranasal parainfluenza virus type 5 (PIV5)–vectored RSV vaccine is safe and immunogenic in healthy adults in a phase 1 clinical study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Apoptosis in SV5-Infected Cells
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Simian Virus 5 (SV5). This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to help you understand and minimize apoptosis in your cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: My wild-type this compound infection is causing unexpected cell death and cytopathic effect (CPE). What could be the reason?
A1: Wild-type this compound is generally known to establish persistent infections with minimal CPE in many cell lines.[1] If you observe significant cell death, consider these possibilities:
-
Cell Line Susceptibility: Some cell lines are inherently more prone to apoptosis. The anti-apoptotic effects of this compound proteins can be cell-type specific. For example, the SH protein is required to block apoptosis in MDBK cells.[2][3]
-
Virus Stock Integrity: Your virus stock may have accumulated mutations, particularly in the genes encoding the V or SH proteins, which are the primary anti-apoptotic proteins of this compound.[1][4]
-
High Multiplicity of Infection (MOI): An excessively high MOI can overwhelm the cell's capacity to support viral replication, leading to stress responses and cell death.
-
Contamination: Rule out contamination of your cell culture or virus stock with other pathogens or toxins.
Q2: What are the key this compound proteins that prevent apoptosis?
A2: this compound encodes two primary proteins with anti-apoptotic functions:
-
V Protein: The V protein, particularly its conserved cysteine-rich C-terminal domain, plays a crucial role in preventing apoptosis.[4] It is believed to function, in part, by preventing endoplasmic reticulum (ER) stress.[4] The V protein is also well-known for targeting the host protein STAT1 for degradation, which blocks the interferon signaling pathway, although this function appears to be separate from its primary anti-apoptotic role.[1][2]
-
Small Hydrophobic (SH) Protein: The SH protein is a 44-amino-acid integral membrane protein.[1] Its main anti-apoptotic function is to block the tumor necrosis factor-alpha (TNF-α) signaling pathway that would otherwise be induced by the infection.[1]
Q3: I am using a recombinant this compound mutant and observing high levels of apoptosis. Which cellular pathways are likely being activated?
A3: The specific pathway depends on the mutation:
-
This compound with SH gene deletion (rthis compoundΔSH): This mutant induces apoptosis by failing to block the production and signaling of TNF-α.[1] The secreted TNF-α binds to its receptor (TNF-R1), triggering a signaling cascade that activates downstream effector caspases, such as caspase-2 and caspase-3, leading to cell death.[1][2]
-
This compound with V protein C-terminus deletion (rSV5VΔC): This mutant induces apoptosis through a pathway linked to ER stress.[4] The accumulation of viral proteins in the ER can trigger the Unfolded Protein Response (UPR), which, if unresolved, leads to the activation of pro-apoptotic factors and caspases.[4]
Q4: How can I experimentally confirm that the cell death I am observing is apoptosis?
A4: Several standard assays can confirm apoptosis:
-
Annexin V/Propidium Iodide (PI) Staining: This is a flow cytometry-based method. Annexin V binds to phosphatidylserine, which flips to the outer cell membrane during early apoptosis, while PI enters and stains the DNA of cells that have lost membrane integrity (late apoptotic or necrotic cells).[5]
-
Caspase Activity Assays: These are luminescence- or fluorescence-based assays that measure the activity of key executioner caspases like caspase-3 and caspase-7, which are activated during apoptosis.[6][7]
-
TUNEL Assay: The Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.[4]
Q5: What are the general strategies to reduce apoptosis in my this compound experiments?
A5: To minimize apoptosis, you can:
-
Use a Functional Virus: Ensure you are using a wild-type this compound strain with intact and functional V and SH genes.
-
Use Chemical Inhibitors: A pan-caspase inhibitor, such as Z-VAD-FMK, can effectively block most caspase-dependent apoptotic pathways.[4] If working with an rthis compoundΔSH mutant, neutralizing antibodies against TNF-α or its receptor, TNF-R1, can inhibit apoptosis.[1]
-
Genetically Modify Host Cells: Overexpressing anti-apoptotic proteins from the Bcl-2 family (e.g., Bcl-2, Bcl-xL) in your host cells can make them more resistant to apoptotic stimuli.[8]
-
Optimize Infection Conditions: Use the lowest MOI that still provides a productive infection for your experimental goals.
Troubleshooting Guides
Problem 1: High CPE is observed when using a recombinant this compound vector for gene expression.
| Possible Cause | Troubleshooting Steps |
| Disruption of Anti-Apoptotic Genes: The insertion of your gene of interest may have inadvertently disrupted the expression or function of the V or SH proteins. | 1. Verify Vector Design: Confirm that the insertion site does not interfere with the open reading frames or regulatory elements of the V and SH genes. 2. Sequence Virus: Sequence the V and SH genes from your viral stock to ensure no mutations were introduced during cloning or amplification. |
| Toxicity of the Transgene: The protein you are expressing may be toxic to the host cell, inducing a stress response and apoptosis. | 1. Use an Inducible Promoter: If possible, place your transgene under the control of an inducible promoter to control its expression level and timing. 2. Perform a Dose-Response: Test different MOIs to find a level where your protein is expressed without causing excessive cell death. 3. Include a Control: Use a control vector (e.g., expressing a non-toxic reporter like GFP) to confirm the CPE is due to your specific transgene. |
Problem 2: A pan-caspase inhibitor (e.g., Z-VAD-FMK) is not preventing cell death.
| Possible Cause | Troubleshooting Steps |
| Insufficient Inhibitor Concentration: The concentration of the inhibitor may be too low to effectively block caspase activity. | 1. Titrate the Inhibitor: Perform a dose-response experiment to determine the optimal concentration of Z-VAD-FMK for your specific cell line and infection conditions (typically 20-50 µM). 2. Verify Inhibitor Activity: Use a positive control for apoptosis (e.g., staurosporine treatment) to confirm that your batch of inhibitor is active. |
| Non-Apoptotic Cell Death: The cells may be dying through a non-caspase-dependent pathway, such as necroptosis or pyroptosis. | 1. Distinguish Apoptosis from Necrosis: Use Annexin V and PI staining. Necrotic cells will be PI-positive but Annexin V-negative or double-positive. 2. Investigate Necroptosis: If necroptosis is suspected, try using an inhibitor of RIPK1, such as Necrostatin-1. |
| Inhibitor Added Too Late: Caspase cascades may have already been irreversibly initiated before the inhibitor was added. | 1. Pre-treat Cells: Add the caspase inhibitor to the cell culture medium 1-2 hours before infection to ensure it is present when apoptotic pathways are first triggered. |
Data Summary Tables
Table 1: Comparison of Wild-Type and Mutant this compound Phenotypes
| Virus Strain | Key Genetic Feature | Apoptosis Induction | Primary Mechanism | Key Mediators | Reference(s) |
| Wild-Type this compound | Fully functional genome | No / Minimal | Blocks host apoptotic pathways | V and SH proteins | [1][4] |
| rthis compoundΔSH | Deletion of the SH gene | Yes | Failure to block TNF-α signaling | TNF-α, TNF-R1, Caspase-2, Caspase-3 | [1][2] |
| rSV5VΔC | Deletion of V protein C-terminus | Yes | Induction of ER Stress | GRP 78, GRP 94, GADD153 | [4] |
Table 2: Efficacy of Inhibitors on Apoptosis in Mutant this compound Infections
| Target Virus | Inhibitor | Target Molecule/Pathway | Efficacy in Preventing Apoptosis | Reference(s) |
| rSV5VΔC | Z-VAD-FMK (Pan-caspase inhibitor) | Caspases | Effective | [4] |
| rthis compoundΔSH | Neutralizing anti-TNF-α antibody | TNF-α cytokine | Effective | [1] |
| rthis compoundΔSH | Neutralizing anti-TNF-R1 antibody | TNF-α Receptor 1 | Effective | [1] |
Key Experimental Protocols
Protocol 1: Apoptosis Detection by Annexin V and Propidium Iodide Staining
Principle: This flow cytometry-based assay differentiates between healthy, early apoptotic, and late apoptotic/necrotic cells.[5] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it is bound by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[9]
Materials:
-
This compound-infected and mock-infected cells
-
Annexin V-FITC (or other fluorophore)
-
Propidium Iodide (PI) solution
-
1X Annexin V Binding Buffer (calcium-rich)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Harvest: At the desired time post-infection, collect both adherent and floating cells. For adherent cells, use a gentle dissociation agent like Trypsin-EDTA, then neutralize and combine with the supernatant (floating cells).
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet once with cold PBS. Centrifuge again.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze the samples on a flow cytometer within one hour.[10]
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 2: Caspase-3/7 Activity Assay
Principle: This assay uses a proluminescent substrate containing the DEVD amino acid sequence, which is a target for activated caspase-3 and caspase-7.[6] Cleavage of the substrate by active caspases releases a substrate for luciferase, generating a luminescent signal that is proportional to caspase activity.[7]
Materials:
-
This compound-infected and mock-infected cells in a white-walled 96-well plate
-
Caspase-Glo® 3/7 Assay Kit (or equivalent)
-
Luminometer
Procedure:
-
Cell Plating: Seed cells in a white-walled 96-well plate at a density appropriate for your cell line to be confluent at the time of assay.
-
Infection: Mock-infect or infect cells with this compound at the desired MOI. Include a positive control for apoptosis (e.g., treatment with 1 µM staurosporine).
-
Reagent Preparation: At the desired time post-infection, prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. Allow it to equilibrate to room temperature.
-
Assay: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well (for a 1:1 ratio with the 100 µL of culture medium).
-
Incubation: Mix the contents of the wells on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1 to 3 hours, protected from light.
-
Measurement: Measure the luminescence of each well using a luminometer. Increased luminescence relative to the mock-infected control indicates activation of caspase-3/7.
Visualized Pathways and Workflows
Caption: Wild-type this compound uses its V and SH proteins to inhibit host cell apoptotic pathways.
Caption: Mutant this compound strains lacking functional V or SH proteins induce apoptosis.
Caption: Workflow for quantifying apoptosis via flow cytometry or caspase activity assays.
References
- 1. Induction of Apoptosis by Paramyxovirus Simian Virus 5 Lacking a Small Hydrophobic Gene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The SH Integral Membrane Protein of the Paramyxovirus Simian Virus 5 Is Required To Block Apoptosis in MDBK Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. journals.asm.org [journals.asm.org]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2.8. Apoptosis Assay [bio-protocol.org]
- 7. journals.asm.org [journals.asm.org]
- 8. researchgate.net [researchgate.net]
- 9. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.co.jp]
- 10. Apoptosis Protocols | USF Health [health.usf.edu]
Technical Support Center: SV5 Titration and Plaque Morphology
Welcome to the technical support center for Simian Virus 5 (SV5) titration. This resource provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals optimize their this compound plaque assays for clear and reproducible results.
Troubleshooting Guide
This guide addresses common issues encountered during this compound plaque titration that can lead to suboptimal plaque morphology.
Problem: No plaques are visible on the cell monolayer.
Possible Causes and Solutions:
-
Inactive Virus Stock: The virus may have lost infectivity due to improper storage or multiple freeze-thaw cycles.
-
Solution: Use a fresh, low-passage virus stock that has been stored at -80°C. Aliquot the virus stock to minimize freeze-thaw cycles.
-
-
Incorrect Cell Line: The cell line used may not be susceptible to this compound infection.
-
Solution: Use a susceptible cell line. Vero, MDBK, and CV-1 cells are commonly used for paramyxovirus plaque assays. BHK-21F cells have also been reported to be effective for titrating recombinant this compound.
-
-
Low Virus Concentration: The viral titer of the stock may be too low to produce visible plaques at the dilutions used.
-
Solution: Use a lower dilution series of the virus stock. If the titer is unknown, a wider range of dilutions (e.g., 10⁻² to 10⁻⁸) should be tested.
-
-
Suboptimal Cell Health: The cells may not be healthy or in the optimal growth phase, making them resistant to infection.
-
Solution: Ensure cells are healthy, actively dividing, and free from contamination. Plate cells to achieve a confluency of 90-100% at the time of infection.[1]
-
Problem: Plaques are too small, fuzzy, or indistinct.
Possible Causes and Solutions:
-
Incorrect Agarose Concentration: The concentration of the agarose in the overlay may be too high, inhibiting viral spread.
-
Solution: Optimize the agarose concentration. A final concentration of 0.5% to 0.7% in the overlay is a good starting point. Lower concentrations may allow for larger plaques but can be more fragile, while higher concentrations can restrict plaque development.[2]
-
-
Premature Staining: The plaques may not have had sufficient time to develop.
-
Solution: Increase the incubation time. This compound plaques may take 3 to 5 days or longer to become clearly visible. Monitor the plates daily after the third day of incubation.
-
-
Cell Monolayer is Too Dense: An overly confluent monolayer can inhibit plaque formation and spread.
-
Solution: Adjust the initial cell seeding density to ensure the monolayer is confluent but not overly dense at the time of infection.
-
-
Overlay Applied at Too High a Temperature: Hot agarose overlay can damage the cell monolayer, leading to poor plaque morphology.
-
Solution: Ensure the agarose-media mixture has cooled to approximately 42-45°C before adding it to the wells.[3]
-
Problem: Plaques are of inconsistent size or have irregular shapes.
Possible Causes and Solutions:
-
Uneven Virus Adsorption: The virus may not have been evenly distributed across the cell monolayer.
-
Solution: During the 1-hour adsorption period, gently rock the plates every 15 minutes to ensure the inoculum covers the entire monolayer and to prevent the cells from drying out.[1]
-
-
Cell Clumping: Clumped cells in the monolayer can lead to uneven plaque development.
-
Solution: Ensure a single-cell suspension is achieved when seeding the plates.
-
-
Disturbance of the Overlay: Moving the plates before the overlay has completely solidified can cause smearing and irregular plaque shapes.
-
Solution: Allow the overlay to solidify at room temperature for at least 20-30 minutes before moving the plates to the incubator.
-
Problem: The cell monolayer has detached or been damaged.
Possible Causes and Solutions:
-
Overlay Removal Technique: Aggressive removal of the agarose overlay before staining can strip the cell monolayer.
-
Solution: Gently dislodge the overlay. One method is to use a stream of cool tap water directed at the side of the well to loosen the plug.[3]
-
-
Toxicity of Staining Solution: The staining solution may be too harsh for the cells.
-
Solution: Reduce the concentration of the staining solution or the staining time. Ensure the fixative (if used) is removed completely before staining.
-
-
Drying of the Monolayer: The cell monolayer may have dried out at some point during the assay.
-
Solution: Ensure adequate volume of inoculum is used to cover the monolayer during adsorption. Do not leave the plates uncovered for extended periods.
-
Frequently Asked Questions (FAQs)
Q1: What is the typical morphology of this compound plaques?
A1: this compound plaques are typically circular with defined edges. Depending on the cell line and overlay conditions, they can range from small and clear to larger with slightly more diffuse borders. On BHK-21F cells, recombinant this compound has been shown to produce distinct plaques.
Q2: Which cell lines are recommended for this compound plaque assays?
A2: Vero (African green monkey kidney), MDBK (Madin-Darby bovine kidney), and CV-1 (African green monkey kidney) cells are commonly used for paramyxoviruses and are suitable for this compound. BHK-21F (baby hamster kidney) cells have also been successfully used for the titration of recombinant this compound. The choice of cell line can influence plaque size and clarity, so it may be necessary to test a few to find the optimal one for your specific virus stock.
Q3: What is the optimal incubation time to see clear this compound plaques?
A3: Optimal incubation time can vary depending on the cell line and assay conditions. Generally, this compound plaques should be visible within 3 to 5 days post-infection. It is recommended to monitor the plates daily after day 3 and stain when the plaques are of a suitable size for counting.
Q4: Can I use a different overlay, such as methylcellulose?
A4: Yes, methylcellulose can be used as an alternative to an agarose overlay. It can be less toxic to some cell lines. However, the viscosity of the methylcellulose is critical and needs to be optimized to prevent viral spread in the liquid phase while allowing for plaque formation.
Q5: How should I prepare my virus dilutions for the plaque assay?
A5: Prepare 10-fold serial dilutions of your virus stock in a suitable diluent, such as serum-free cell culture medium. It is crucial to vortex the virus dilution at each step to ensure a homogenous suspension.
Data Presentation
Table 1: Recommended Cell Seeding Densities for this compound Plaque Assay
| Cell Line | Plate Format | Seeding Density (cells/well) |
| Vero | 6-well | 5.0 x 10⁵ |
| 12-well | 2.5 x 10⁵ | |
| MDBK | 6-well | 4.0 - 5.0 x 10⁵ |
| CV-1 | 6-well | 4.0 - 5.0 x 10⁵ |
| BHK-21F | 6-well | 5.0 x 10⁵ |
Note: These are starting recommendations. Optimal seeding density may vary depending on the growth rate of the specific cell line used and should be determined empirically to achieve 90-100% confluency at the time of infection.
Table 2: Overlay and Staining Solution Components
| Reagent | Stock Concentration | Working Concentration |
| Agarose | 2.0% in deionized water | 0.5% - 0.7% (final concentration in overlay) |
| 2x Culture Medium | 2x concentration of basal medium | 1x (after mixing with agarose) |
| Neutral Red | 0.33% (w/v) in PBS | 0.01% - 0.03% |
| Crystal Violet | 1% (w/v) in 20% ethanol | 0.1% - 0.5% |
Experimental Protocols
Detailed Protocol for this compound Plaque Assay
Materials:
-
This compound virus stock
-
Vero, MDBK, CV-1, or BHK-21F cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Serum-free medium (for dilutions)
-
Phosphate-Buffered Saline (PBS)
-
2x concentrated culture medium
-
2% Agarose solution (autoclaved)
-
Neutral Red or Crystal Violet staining solution
-
6-well or 12-well tissue culture plates
-
Sterile microcentrifuge tubes
-
Water bath
Procedure:
-
Cell Seeding:
-
The day before the assay, seed the chosen cell line into 6-well or 12-well plates at a density that will result in a 90-100% confluent monolayer on the day of infection (refer to Table 1).
-
Incubate overnight at 37°C in a 5% CO₂ incubator.
-
-
Virus Dilution and Infection:
-
On the day of the assay, examine the cell monolayers to ensure they are confluent and healthy.
-
Prepare 10-fold serial dilutions of the this compound virus stock in serum-free medium.
-
Aspirate the growth medium from the cell monolayers and wash once with PBS.
-
Inoculate each well with 200 µL (for 12-well plates) or 400 µL (for 6-well plates) of the appropriate virus dilution.
-
Incubate for 1 hour at 37°C, gently rocking the plates every 15 minutes.
-
-
Agarose Overlay:
-
During the virus adsorption period, prepare the agarose overlay. Melt the 2% agarose solution and cool it in a 45°C water bath.
-
Warm the 2x culture medium to 37°C.
-
Mix equal volumes of the 2% agarose and 2x culture medium to achieve a final concentration of 1% agarose in 1x medium. Ensure the final temperature is around 42-45°C.
-
After the 1-hour incubation, aspirate the viral inoculum from the wells.
-
Gently add 1.5 mL (for 12-well plates) or 3 mL (for 6-well plates) of the agarose overlay to each well.
-
Allow the overlay to solidify at room temperature for 20-30 minutes.
-
-
Incubation:
-
Incubate the plates at 37°C in a 5% CO₂ incubator for 3-5 days, or until plaques are visible.
-
-
Plaque Visualization and Counting:
-
Neutral Red Staining (for living cells):
-
Prepare a second overlay containing 0.01% - 0.03% neutral red in agarose.
-
Add 1 mL (for 12-well) or 2 mL (for 6-well) of the staining overlay on top of the initial overlay.
-
Incubate for 4-6 hours at 37°C.
-
Plaques will appear as clear zones against a red background of viable cells.
-
-
Crystal Violet Staining (after cell fixation):
-
Add 1 mL of 10% formalin to each well and incubate for at least 4 hours to fix the cells.
-
Gently remove the agarose plug.
-
Add 0.5 mL of crystal violet solution to each well and stain for 15-20 minutes.
-
Gently wash the wells with water and allow them to dry.
-
Plaques will appear as clear, unstained areas against a purple background of stained cells.
-
-
Count the number of plaques in wells that have between 20 and 100 well-defined plaques. Calculate the virus titer in plaque-forming units per milliliter (PFU/mL).
-
Visualizations
Caption: Workflow for this compound plaque assay.
Caption: Troubleshooting logic for poor plaque morphology.
References
Technical Support Center: Simian Virus 5 (SV5/PIV5)
Welcome to the Technical Support Center for Simian Virus 5 (SV5), also known as Parainfluenza Virus 5 (PIV5). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure the successful passaging of this compound while maintaining high infectivity.
Frequently Asked Questions (FAQs)
Q1: What is the difference between this compound and PIV5?
A1: Simian Virus 5 (this compound) was originally isolated from monkey kidney cells. However, it has since been found in various species, including humans, dogs, and pigs, and its natural host remains unidentified. To reflect its broader host range, it is now more commonly referred to as Parainfluenza Virus 5 (PIV5).[1] Both names refer to the same virus.
Q2: Which cell lines are recommended for propagating this compound/PIV5?
A2: Vero (African green monkey kidney) and MDBK (Madin-Darby bovine kidney) cells are commonly used and are effective for the propagation of this compound/PIV5.[2] PIV5 grows well in these cell lines, often without causing significant cytopathic effects (CPE).[2][3]
Q3: What is the optimal Multiplicity of Infection (MOI) for passaging this compound/PIV5?
A3: A low MOI (e.g., 0.01 to 0.1 PFU/cell) is recommended for routine passaging of this compound/PIV5 to generate high-titer virus stocks and minimize the production of defective interfering (DI) particles.[4] High MOI passaging can lead to an accumulation of DI particles, which can interfere with the replication of standard infectious virus and potentially reduce the overall infectivity of the virus stock.
Q4: How should I store my this compound/PIV5 stocks to maintain infectivity?
A4: For long-term storage, it is best to aliquot your virus stock into single-use volumes and store them at -80°C. Avoid repeated freeze-thaw cycles, as this can lead to a significant drop in viral titer. When ready to use, thaw the virus rapidly in a 37°C water bath.
Q5: How stable is the this compound/PIV5 genome during passaging?
A5: The this compound/PIV5 genome is known to be remarkably stable, even during serial passaging at a high multiplicity of infection. This genetic stability makes it a reliable tool for various research applications.
Troubleshooting Guide: Loss of this compound/PIV5 Infectivity
This guide addresses common issues that can lead to a decrease in this compound/PIV5 infectivity during experimental procedures.
| Problem | Possible Cause | Recommended Solution |
| Low viral titer after propagation | High MOI used for infection: Passaging at a high MOI can lead to the generation and accumulation of defective interfering (DI) particles, which compete with infectious virions for cellular resources. | Use a low MOI (0.01 - 0.1 PFU/cell) for generating virus stocks. This will favor the replication of infectious particles over DI particles. |
| Suboptimal cell health: The health and confluency of the host cells at the time of infection are critical for efficient viral replication. | Ensure cells are healthy, actively dividing, and at approximately 80-90% confluency at the time of infection. Use cells from a low passage number. | |
| Improper storage of virus stock: Repeated freeze-thaw cycles or storage at inappropriate temperatures can significantly reduce viral infectivity. | Aliquot virus stocks into single-use volumes and store at -80°C. Thaw quickly at 37°C immediately before use. | |
| Inconsistent results between experiments | Variation in virus stock titer: Using un-titered or inconsistently titered virus stocks will lead to variability in experimental outcomes. | Titer each new virus stock using a reliable method such as a plaque assay or TCID50 assay to ensure a consistent MOI is used in all experiments. |
| Cell line variability: Cell lines can change over time with repeated passaging, potentially affecting their susceptibility to viral infection. | Maintain a consistent and low passage number for your cell stocks. Periodically start fresh cultures from a frozen, validated stock. | |
| No or minimal cytopathic effect (CPE) observed | This compound/PIV5 is not highly cytopathic in some cell lines: Unlike many other viruses, this compound/PIV5 often establishes a persistent infection without causing significant cell death in cell lines like Vero and MDBK.[2][3] | Do not rely solely on CPE to determine infection. Use other methods to confirm infection, such as immunofluorescence staining for viral proteins, RT-PCR for viral RNA, or a hemadsorption assay. |
| Loss of infectivity: The virus stock may have lost its infectivity due to improper handling or storage. | Titer the virus stock to confirm its infectivity. If the titer is low, propagate a fresh stock from a reliable source. |
Experimental Protocols
Protocol 1: Passaging this compound/PIV5 in Vero Cells to Maintain High Infectivity
This protocol outlines the steps for propagating this compound/PIV5 in Vero cells while minimizing the loss of infectivity.
Materials:
-
Vero cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound/PIV5 virus stock
-
Serum-free DMEM
-
Sterile PBS
-
T-75 flasks or other appropriate culture vessels
Procedure:
-
Cell Seeding: Seed Vero cells in a T-75 flask at a density that will result in 80-90% confluency within 24 hours.
-
Virus Dilution: On the day of infection, thaw the this compound/PIV5 stock rapidly at 37°C. Dilute the virus in serum-free DMEM to achieve a multiplicity of infection (MOI) of 0.01 PFU/cell.
-
Infection:
-
Wash the confluent Vero cell monolayer once with sterile PBS.
-
Add the diluted virus suspension to the cell monolayer. Use a minimal volume to ensure the entire monolayer is covered (e.g., 1-2 mL for a T-75 flask).
-
Incubate the flask at 37°C for 1-2 hours, gently rocking the flask every 15-20 minutes to ensure even distribution of the virus.
-
-
Incubation:
-
After the adsorption period, add complete growth medium (DMEM with 2% FBS is often sufficient for virus propagation) to the flask.
-
Incubate the infected cells at 37°C in a CO2 incubator.
-
-
Virus Harvest:
-
Monitor the cells daily. Since this compound/PIV5 may not cause significant CPE, the optimal harvest time should be determined empirically. Typically, virus titers peak between 48 and 72 hours post-infection.
-
To harvest, collect the cell culture supernatant.
-
Centrifuge the supernatant at a low speed (e.g., 1,500 rpm for 10 minutes) to pellet any cell debris.
-
Collect the clarified supernatant, which contains the progeny virus.
-
-
Storage: Aliquot the virus-containing supernatant into cryovials and store at -80°C.
-
Titration: Determine the titer of the newly propagated virus stock using a plaque assay or TCID50 assay (see Protocol 2 and 3).
Protocol 2: Plaque Assay for this compound/PIV5 Titration
This protocol is for determining the concentration of infectious virus particles (Plaque Forming Units per milliliter, PFU/mL).
Materials:
-
Vero or BHK-21 cells
-
6-well plates
-
This compound/PIV5 virus stock
-
Serum-free DMEM
-
Complete growth medium
-
Agarose (for overlay)
-
Neutral Red stain
Procedure:
-
Cell Seeding: Seed Vero or BHK-21 cells in 6-well plates to form a confluent monolayer on the day of infection.
-
Serial Dilutions: Prepare ten-fold serial dilutions of the virus stock in serum-free DMEM (e.g., 10⁻² to 10⁻⁸).
-
Infection:
-
Remove the growth medium from the cell monolayers.
-
Wash the cells once with sterile PBS.
-
Inoculate each well with 100 µL of a virus dilution. It is recommended to plate each dilution in duplicate.
-
Incubate at 37°C for 1-2 hours, with gentle rocking every 15-20 minutes.
-
-
Agarose Overlay:
-
During the incubation, prepare a 2X growth medium and a sterile 1.6% agarose solution. Mix them in equal volumes to create a 1X medium with 0.8% agarose. Keep the mixture at 42-45°C to prevent solidification.
-
After the adsorption period, aspirate the inoculum from the wells.
-
Gently add 2 mL of the agarose overlay to each well.
-
Allow the overlay to solidify at room temperature for 20-30 minutes.
-
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for 3-5 days, or until plaques are visible.
-
Staining and Counting:
-
Prepare a solution of Neutral Red stain in PBS.
-
Add the stain to each well and incubate for 1-2 hours at 37°C.
-
Carefully remove the stain and wash the wells with PBS.
-
Count the number of plaques (clear zones) in the wells.
-
-
Titer Calculation: Calculate the viral titer (PFU/mL) using the following formula:
-
Titer (PFU/mL) = (Average number of plaques) / (Dilution factor × Volume of inoculum in mL)
-
Protocol 3: TCID50 Assay for this compound/PIV5 Infectivity
This protocol determines the 50% Tissue Culture Infective Dose (TCID50), which is the dilution of virus required to infect 50% of the inoculated cell cultures.
Materials:
-
Vero or MDBK cells
-
96-well plates
-
This compound/PIV5 virus stock
-
Serum-free DMEM
-
Complete growth medium
Procedure:
-
Cell Seeding: Seed Vero or MDBK cells in a 96-well plate to achieve a confluent monolayer in each well within 24 hours.
-
Serial Dilutions: Prepare ten-fold serial dilutions of the virus stock in serum-free DMEM.
-
Infection:
-
Remove the growth medium from the cells.
-
Add 100 µL of each virus dilution to 8 replicate wells.
-
Include at least one row of wells with cells only (no virus) as a negative control.
-
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for 5-7 days.
-
Scoring:
-
Examine the wells for the presence of infection. Since CPE may be minimal, a hemadsorption assay or immunofluorescence staining for a viral protein can be used for scoring.
-
For each dilution, count the number of positive (infected) and negative (uninfected) wells.
-
-
Titer Calculation: Use the Reed-Muench or Spearman-Kärber method to calculate the TCID50/mL.
Visualizations
This compound/PIV5 Passaging Workflow
Caption: Workflow for passaging this compound/PIV5 to maintain high infectivity.
Troubleshooting Flowchart: Low this compound/PIV5 Titer
Caption: Troubleshooting flowchart for addressing low this compound/PIV5 viral titers.
Simplified this compound/PIV5 Entry and Replication Pathway
Caption: Simplified pathway of this compound/PIV5 entry, replication, and egress.
References
- 1. Paramyxovirus Activation and Inhibition of Innate Immune Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recombinant parainfluenza virus 5 (PIV5) expressing the influenza A virus hemagglutinin provides immunity in mice to influenza A virus challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Parainfluenza virus 5 genomes are located in viral cytoplasmic bodies whilst the virus dismantles the interferon-induced antiviral state of cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
Technical Support Center: Best Practices for Long-Term Storage of SV5 Stocks
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the best practices for the long-term storage of Simian Virus 5 (SV5) stocks. It includes troubleshooting guides and frequently asked questions in a user-friendly question-and-answer format to address specific issues that may be encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for long-term storage of this compound stocks?
For long-term storage, it is recommended to store this compound stocks at ultra-low temperatures. Storage in the vapor phase of liquid nitrogen (below -130°C) is the preferred method for preserving viral infectivity over extended periods.[1][2] Alternatively, storage at -80°C is also a common and effective practice for long-term preservation.[1][3][4] For short-term storage (a few days to a week), 4°C can be used, but a significant loss in titer can occur with prolonged storage at this temperature.
Q2: What are the recommended cryoprotectants for freezing this compound stocks?
Commonly used cryoprotectants for viruses include dimethyl sulfoxide (DMSO) and glycerol, typically at a final concentration of 5-15% (v/v).[5][6][7] While the optimal concentration can be cell-type dependent, a final concentration of 7.5-10% DMSO is frequently used for cryopreserving viral stocks.[5][6] It is crucial to use high-quality, sterile cryoprotectants to avoid contamination and ensure cell viability upon thawing.
Q3: Should I add stabilizers to my this compound stocks before freezing?
Yes, the addition of stabilizers is highly recommended to protect the virus during freezing and thawing. Common stabilizers include:
-
Serum: Fetal Bovine Serum (FBS) is often included in the freezing medium at a concentration of 10-20% to stabilize the virus. Some protocols have shown success with even higher serum concentrations.
-
Sucrose: A final concentration of 10% sucrose-phosphate-glutamate (SPG) buffer has been used for snap-freezing PIV5-vectored vaccines in liquid nitrogen.[3]
-
Other additives: Skim milk and gelatin have also been used as stabilizers in viral lyophilization, which could be adapted for frozen stocks.[8]
Q4: How can I minimize the loss of viral titer during storage?
To minimize the loss of viral titer, it is crucial to:
-
Aliquot stocks: Prepare small, single-use aliquots to avoid repeated freeze-thaw cycles, which can significantly reduce viral infectivity.[9]
-
Flash-freeze: Rapidly freeze the viral aliquots in liquid nitrogen or on dry ice before transferring them to long-term storage.[3]
-
Maintain a high viral concentration: More concentrated virus stocks tend to be more stable during storage.
-
Use appropriate storage tubes: Use cryovials that are designed for ultra-low temperatures to prevent cracking and contamination.
Q5: What is lyophilization and is it a suitable method for this compound storage?
Lyophilization, or freeze-drying, is a process of removing water from a frozen sample under a vacuum. It is an excellent method for long-term virus preservation as it allows for storage at ambient temperatures, increasing the shelf-life and stability of the virus.[1][8] Lyophilization requires the use of stabilizers, such as sucrose and gelatin, to protect the virus during the drying process.[8] While it is a more complex procedure than freezing, it offers significant advantages for the long-term stability and distribution of viral stocks.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low viral titer after thawing | - Repeated freeze-thaw cycles.- Improper storage temperature.- Inadequate cryoprotectant concentration.- Low initial virus concentration.- Extended storage duration. | - Always use a fresh aliquot for each experiment.- Ensure storage at -80°C or in liquid nitrogen vapor.- Optimize cryoprotectant (e.g., 7.5-10% DMSO) and stabilizer concentrations.- Concentrate the virus stock before freezing.- Re-titer stocks periodically to monitor viability. |
| Cell death after infection with thawed virus | - Toxicity from the cryoprotectant (e.g., DMSO).- Contamination of the viral stock. | - Dilute the thawed virus stock in fresh, serum-free media before adding to cells.- Centrifuge the thawed virus to pellet debris and use the supernatant for infection.- Test the viral stock for bacterial or fungal contamination. |
| Inconsistent results between aliquots | - Uneven mixing of virus and cryoprotectant before freezing.- Partial thawing of the stock during handling. | - Ensure the virus and cryopreservation medium are thoroughly but gently mixed before aliquoting.- Keep viral stocks on dry ice when handling and return to the freezer promptly. |
| Visible aggregates in the thawed virus stock | - Protein denaturation during freeze-thaw cycles.- High virus concentration leading to aggregation. | - Centrifuge the thawed stock at a low speed to pellet aggregates and use the supernatant.- Consider adding stabilizing agents that prevent aggregation, such as certain amino acids or non-ionic detergents, to the storage buffer.[10][11][12][13] |
Experimental Protocols
Protocol 1: Preparation of this compound Stocks for Long-Term Storage
-
Virus Propagation: Propagate this compound in a suitable cell line (e.g., Vero cells) until the desired cytopathic effect (CPE) is observed.
-
Harvesting: Harvest the cell culture supernatant containing the virus.
-
Clarification: Centrifuge the supernatant at a low speed (e.g., 3,000 rpm for 10 minutes at 4°C) to remove cell debris.
-
Concentration (Optional): If a higher titer is desired, concentrate the virus using methods such as ultracentrifugation or tangential flow filtration.
-
Preparation of Cryopreservation Medium: Prepare a sterile cryopreservation medium. Two common options are:
-
Option A (Serum-based): 70% cell culture medium (e.g., DMEM), 20% Fetal Bovine Serum (FBS), and 10% Dimethyl Sulfoxide (DMSO).
-
Option B (Sucrose-based): Supplement the viral supernatant with 1/10th volume of 10x sterile Sucrose-Phosphate-Glutamate (SPG) buffer (2.18 M sucrose, 0.038 M KH2PO4, 0.072 M K2HPO4, 0.054 M L-glutamic acid, pH 7.0).[3]
-
-
Aliquoting: Dispense the virus-cryoprotectant mixture into sterile, pre-chilled cryovials in single-use volumes (e.g., 0.5-1.0 mL).
-
Freezing:
-
Storage: Transfer the frozen vials to the vapor phase of a liquid nitrogen freezer or a -80°C freezer for long-term storage.
Protocol 2: Reviving and Titrating this compound Stocks by Plaque Assay
-
Thawing: Rapidly thaw a single aliquot of the frozen this compound stock in a 37°C water bath until just thawed.[14]
-
Dilution Series: Prepare serial 10-fold dilutions of the thawed virus in serum-free cell culture medium.
-
Cell Plating: Seed a suitable host cell line (e.g., Vero cells) in 6-well plates to form a confluent monolayer.
-
Infection: Remove the growth medium from the cell monolayers and infect the cells with 100-200 µL of each viral dilution.
-
Adsorption: Incubate the plates at 37°C for 1-2 hours to allow for viral adsorption, gently rocking the plates every 15-20 minutes.
-
Overlay: After the adsorption period, remove the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing 0.5-1.0% low-melting-point agarose or methylcellulose in cell culture medium with 2% FBS).
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for 3-5 days, or until plaques are visible.
-
Staining:
-
Fix the cells with a 10% formaldehyde solution.
-
Stain the fixed cells with a crystal violet solution (0.1% crystal violet in 20% ethanol) to visualize the plaques.
-
-
Plaque Counting and Titer Calculation:
-
Count the number of plaques in the wells with a countable number of plaques (typically 20-100).
-
Calculate the viral titer in plaque-forming units per milliliter (PFU/mL) using the following formula: Titer (PFU/mL) = (Average number of plaques) / (Dilution factor x Volume of inoculum in mL)
-
Visualizations
Caption: Workflow for preparing this compound stocks for long-term storage.
Caption: Workflow for reviving and titrating this compound stocks using a plaque assay.
References
- 1. researchgate.net [researchgate.net]
- 2. fda.gov [fda.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Universal paramyxovirus vaccine design by stabilizing regions involved in structural transformation of the fusion protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medjpps.com [medjpps.com]
- 6. Impact of DMSO And Freezing Technique in Developing a High Cell Density Cryopreservation Process for Upstream Bioprocessing [sigmaaldrich.com]
- 7. Storing Bacterial Samples for Optimal Viability | Thermo Fisher Scientific - US [thermofisher.com]
- 8. The influence of stabilizers and rates of freezing on preserving of structurally different animal viruses during lyophilization and subsequent storage - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Effect of additives on protein aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of additives on liquid droplets and aggregates of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 13. Impact of additives on the formation of protein aggregates and viscosity in concentrated protein solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. How to Thaw and Recover Frozen Cell Stocks [synapse.patsnap.com]
Validation & Comparative
Unveiling the Crucial Interaction: A Comparative Guide to the Validation of SV5 V Protein and DDB1 Binding
For researchers, scientists, and drug development professionals, understanding the intricacies of viral-host protein interactions is paramount. This guide provides a comprehensive comparison of the experimental validation of the interaction between the Simian Virus 5 (SV5) V protein and the host cellular protein, Damaged DNA-Binding Protein 1 (DDB1). This interaction is a key strategy employed by the paramyxovirus to counteract the host's interferon-mediated antiviral response.
The this compound V protein acts as a molecular adapter, hijacking the cellular ubiquitin-proteasome system to target specific host proteins for degradation. A primary target is the STAT1 (Signal Transducer and Activator of Transcription 1) protein, a critical component of the interferon signaling pathway. By inducing the degradation of STAT1, the this compound V protein effectively dismantles the host's antiviral defenses. This process is critically dependent on the direct interaction between the this compound V protein and DDB1, a component of the CUL4-DDB1 ubiquitin ligase complex.[1][2][3][4] This guide delves into the experimental evidence validating this pivotal interaction, offering a comparison with other relevant viral protein interactions and providing detailed experimental protocols for key validation techniques.
Quantitative Data Summary
While precise biophysical constants such as binding affinities (Kd values) for the this compound V protein-DDB1 interaction are not extensively reported in the reviewed literature, the validation of this interaction is strongly supported by a variety of qualitative and semi-quantitative experimental data. The following tables summarize the outcomes of key experiments that have established and characterized this crucial viral-host protein interaction.
| Table 1: Validation of this compound V - DDB1 Interaction | |
| Experimental Technique | Result |
| Co-immunoprecipitation | This compound V and DDB1 co-immunoprecipitate from this compound-infected cell lysates and from co-transfected cells, confirming their interaction within a cellular context.[5][6] |
| GST Pull-Down Assay | A GST-fused this compound V protein successfully pulls down DDB1 from cell lysates, demonstrating a direct or complex-mediated interaction.[5][6] A reciprocal GST-DDB1 fusion also pulls down the V protein.[5][6] |
| Yeast Two-Hybrid (Y2H) | A direct interaction between this compound V and DDB1 is observed, indicating a robust and direct binding between the two proteins.[1][2][3] |
| Table 2: Domain Mapping of the this compound V - DDB1 Interaction | |
| This compound V Protein Mutant | Interaction with DDB1 |
| Full-length V protein | Interaction detected |
| Deletion of the C-terminal domain | Interaction disrupted[5][6] |
| Substitution of Cysteine residues in the zinc-binding domain | Interaction disrupted[5][6] |
| Table 3: Comparison with Other Paramyxovirus V Proteins | |
| Viral V Protein | Interaction with DDB1 |
| Mumps virus (MuV) | Interaction detected[5][6] |
| Human Parainfluenza Virus 2 (hPIV2) | Interaction detected[5][6] |
| Measles virus (MeV) | Interaction detected[5][6] |
| Hendra virus (HeV) | No interaction detected[7] |
| Nipah virus (NiV) | No interaction detected[7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments used to validate the this compound V protein-DDB1 interaction.
Co-immunoprecipitation Protocol
This protocol describes the co-immunoprecipitation of this compound V and DDB1 from cultured mammalian cells.
1. Cell Culture and Lysis:
-
Culture HEK293T or HeLa cells to 80-90% confluency.
-
Transfect cells with expression plasmids for tagged this compound V protein (e.g., HA-tagged) and DDB1 (e.g., Myc-tagged) using a suitable transfection reagent.
-
After 24-48 hours of expression, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitor cocktail) on ice for 30 minutes.
-
Clarify the cell lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
2. Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G agarose beads for 1 hour at 4°C on a rotator.
-
Centrifuge to pellet the beads and transfer the supernatant to a fresh tube.
-
Add an antibody specific to one of the tagged proteins (e.g., anti-HA antibody) to the pre-cleared lysate.
-
Incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Add fresh protein A/G agarose beads to the lysate-antibody mixture and incubate for an additional 1-2 hours at 4°C.
3. Washing and Elution:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads three to five times with ice-cold lysis buffer to remove non-specific binding proteins.
-
Elute the protein complexes from the beads by adding 2x SDS-PAGE loading buffer and boiling for 5-10 minutes.
4. Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Probe the membrane with antibodies against both tagged proteins (e.g., anti-HA and anti-Myc antibodies) to detect the co-immunoprecipitated proteins.
Yeast Two-Hybrid (Y2H) Protocol
This protocol outlines the yeast two-hybrid assay to detect the direct interaction between this compound V and DDB1.
1. Plasmid Construction:
-
Clone the coding sequence of the this compound V protein in-frame with the GAL4 DNA-binding domain (BD) in a "bait" vector (e.g., pGBKT7).
-
Clone the coding sequence of DDB1 in-frame with the GAL4 activation domain (AD) in a "prey" vector (e.g., pGADT7).
2. Yeast Transformation:
-
Co-transform a suitable yeast strain (e.g., AH109 or Y2HGold) with the bait and prey plasmids using the lithium acetate method.
-
Plate the transformed yeast on selective media lacking tryptophan and leucine (SD/-Trp/-Leu) to select for yeast cells that have taken up both plasmids.
3. Interaction Assay:
-
Patch the colonies from the SD/-Trp/-Leu plates onto a higher stringency selective medium lacking tryptophan, leucine, and histidine (SD/-Trp/-Leu/-His).
-
For a more stringent selection and to reduce false positives, the medium can also be supplemented with 3-amino-1,2,4-triazole (3-AT), a competitive inhibitor of the HIS3 gene product.
-
Incubate the plates at 30°C for 3-5 days and monitor for yeast growth. Growth on the selective medium indicates a positive interaction between the bait and prey proteins.
4. Reporter Gene Assay (β-galactosidase activity):
-
Perform a colony-lift filter assay to qualitatively assess the activation of the lacZ reporter gene.
-
For a quantitative analysis, perform a liquid β-galactosidase assay using o-nitrophenyl-β-D-galactopyranoside (ONPG) as a substrate. The strength of the interaction is proportional to the β-galactosidase activity.
Visualizations
The following diagrams, generated using the DOT language, illustrate the key molecular pathway and experimental workflows.
Figure 1: Signaling pathway of this compound V protein-mediated STAT1 degradation.
References
- 1. The V protein of the paramyxovirus this compound interacts with damage-specific DNA binding protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative beta-galactosidase assay suitable for high-throughput applications in the yeast two-hybrid system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of Paramyxovirus V Protein Residues Essential for STAT Protein Degradation and Promotion of Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Paramyxovirus Simian Virus 5 V Protein Slows Progression of the Cell Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scholars.northwestern.edu [scholars.northwestern.edu]
- 6. uab.edu [uab.edu]
- 7. Paramyxovirus Disruption of Interferon Signal Transduction: STATus Report - PMC [pmc.ncbi.nlm.nih.gov]
SV5 Infection: A Tale of Two Hosts - A Comparative Guide for Researchers
For Immediate Release
St. Andrews, UK & Gaithersburg, MD – November 21, 2025 – A comprehensive guide released today sheds new light on the differential impact of Simian Virus 5 (SV5) infection in human and murine cells, offering valuable insights for researchers in virology, immunology, and drug development. The guide provides a detailed comparison of the host-virus interactions, focusing on the molecular mechanisms that dictate the divergent outcomes of this compound infection in these two species.
The central finding highlighted in this guide is the pivotal role of the this compound V protein in subverting the host's innate immune response. In human cells, the V protein efficiently targets the STAT1 protein, a key component of the interferon signaling pathway, for proteasome-mediated degradation. This action effectively dismantles the antiviral state, allowing for robust viral replication. Conversely, the wild-type this compound V protein is incapable of degrading murine STAT1, leading to a potent interferon response that curtails viral protein synthesis and results in a self-limiting infection in mouse cells. This species-specific difference is attributed to subtle variations in the V protein sequence, with a single amino acid substitution being sufficient to confer the ability to counteract the murine interferon response.
This guide presents key quantitative data, detailed experimental protocols, and visual diagrams of the underlying signaling pathways to provide a thorough resource for the scientific community.
Quantitative Data Summary
The following tables summarize the key differences in this compound infection between human and murine cells based on experimental findings.
Table 1: Interferon Response and STAT1 Degradation
| Parameter | Human Cells (e.g., 2fTGH) | Murine Cells (e.g., BF cells) | Reference |
| Interferon Signaling | Blocked | Not Blocked (by wild-type this compound) | [1][2] |
| STAT1 Levels post-infection | Degraded | Stable | [2][3] |
| V Protein Activity | Targets STAT1 for degradation | Fails to target STAT1 for degradation | [1][2] |
Table 2: Viral Replication and Protein Synthesis
| Parameter | Human Cells | Murine Cells | Reference |
| Viral Protein Synthesis | Sustained | Rapidly shut off | [4] |
| Viral Titer | High | Low / Self-limiting | [4] |
| Outcome of Infection | Productive | Abortive/Persistent (low-grade) | [1][4] |
Key Signaling Pathway: this compound V Protein and Interferon Signaling
The diagram below illustrates the differential interaction of the this compound V protein with the interferon signaling pathway in human versus murine cells.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the differences in this compound infection between human and murine cells.
Virus Plaque Assay
This protocol is used to determine the infectious virus titer in a sample.
Materials:
-
Confluent monolayer of susceptible cells (e.g., MDBK for this compound) in 6-well plates.
-
Virus stock and dilutions.
-
Serum-free culture medium.
-
Overlay medium (e.g., 2x MEM containing 2% FBS and 1% low-melting-point agarose).
-
Neutral red solution (0.1%).
-
Phosphate-buffered saline (PBS).
Procedure:
-
Wash the confluent cell monolayers with PBS.
-
Inoculate each well with 0.2 mL of serial dilutions of the virus stock.
-
Incubate at 37°C for 1 hour to allow for viral adsorption, gently rocking the plates every 15 minutes.
-
Aspirate the inoculum and gently add 2 mL of the overlay medium to each well.
-
Allow the overlay to solidify at room temperature and then incubate the plates at 37°C in a CO2 incubator.
-
After 3-5 days (depending on the virus and cell line), add 1 mL of neutral red solution on top of the overlay and incubate for 2-4 hours.
-
Count the plaques (zones of cell death) to calculate the viral titer in plaque-forming units per milliliter (PFU/mL).[5]
Western Blot for STAT1 Degradation
This protocol is used to detect the levels of STAT1 protein in infected cells.
Materials:
-
Human and murine cells infected with this compound and mock-infected controls.
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors).
-
Protein concentration assay kit (e.g., BCA assay).
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and nitrocellulose or PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat milk in TBST).
-
Primary antibody against STAT1.
-
Horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Chemiluminescent substrate.
Procedure:
-
Lyse the cells in lysis buffer and determine the protein concentration of the lysates.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-STAT1 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.[2][4]
Interferon Signaling Luciferase Reporter Assay
This assay quantifies the activity of the interferon-stimulated response element (ISRE) promoter, a downstream target of the interferon signaling pathway.
Materials:
-
Human and murine cells.
-
An ISRE-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.
-
Transfection reagent.
-
This compound virus stock.
-
Recombinant interferon-alpha (IFN-α).
-
Dual-luciferase reporter assay system.
Procedure:
-
Co-transfect the cells with the ISRE-luciferase reporter plasmid and the control plasmid.
-
After 24 hours, infect the transfected cells with this compound or leave them uninfected (mock).
-
At a specified time post-infection (e.g., 24 hours), treat the cells with IFN-α or leave them untreated.
-
After a further incubation period (e.g., 6-8 hours), lyse the cells.
-
Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions for the dual-luciferase reporter assay system.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to determine the relative ISRE promoter activity.[1][6]
Experimental Workflow Diagram
The following diagram outlines the general workflow for comparing this compound infection in human and murine cells.
References
- 1. Single Amino Acid Substitution in the V Protein of Simian Virus 5 Differentiates Its Ability To Block Interferon Signaling in Human and Murine Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The V Protein of Simian Virus 5 Inhibits Interferon Signalling by Targeting STAT1 for Proteasome-Mediated Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Catalytic turnover of STAT1 allows PIV5 to dismantle the interferon-induced anti-viral state of cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Degradation of STAT1 and STAT2 by the V Proteins of Simian Virus 5 and Human Parainfluenza Virus Type 2, Respectively: Consequences for Virus Replication in the Presence of Alpha/Beta and Gamma Interferons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Viral Titering-Plaque Assay Protocol - Creative Biogene [creative-biogene.com]
- 6. Luciferase Reporter Assay for Determining the Signaling Activity of Interferons | Springer Nature Experiments [experiments.springernature.com]
A Comparative Analysis of Simian Virus 5 (SV5) Strains: Unraveling Differences in Host-Virus Interactions
For Immediate Publication
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of different strains of Simian Virus 5 (SV5), a paramyxovirus with a broad host range. While genetically similar, this compound strains exhibit significant phenotypic diversity, particularly in their ability to counteract host immune responses. This analysis focuses on key biological properties, including interferon antagonism, replication kinetics, and in vivo virulence, to provide a valuable resource for researchers utilizing this compound as a viral vector or studying paramyxovirus pathogenesis.
Key Findings and Strain Characteristics
Simian Virus 5 (this compound) isolates, though showing a high degree of genetic homology, display notable functional differences, primarily revolving around the function of the viral V protein.[1][2] This protein is a key player in the virus's strategy to evade the host's innate immune system, specifically the interferon (IFN) signaling pathway.
The most well-characterized difference among this compound strains lies in their ability to induce the degradation of Signal Transducer and Activator of Transcription 1 (STAT1), a critical component of the IFN signaling cascade.[3][4] Strains such as W3A and CPI+ are proficient in targeting STAT1 for proteasome-mediated degradation, effectively dismantling the host's antiviral response.[3][4] In contrast, the CPI- strain possesses a V protein that is deficient in this function, rendering it more susceptible to the effects of interferon.[4]
This difference in interferon antagonism has profound implications for the virus's replication and persistence. Strains that effectively block IFN signaling can replicate more efficiently in IFN-competent cells, while those that cannot are often controlled or cleared.
Quantitative Data Summary
The following tables summarize key comparative data between representative this compound strains. It is important to note that while the mechanisms of interferon antagonism are well-documented, direct, side-by-side quantitative comparisons of replication kinetics and in vivo virulence across a wide range of strains are not extensively available in the current literature. The data presented here is a synthesis of available information and representative values to illustrate the expected differences.
Table 1: Comparative Replication Kinetics of this compound Strains in a Human Lung Epithelial Cell Line (A549)
| Strain | Peak Viral Titer (PFU/mL) at 48h post-infection (MOI=0.1) |
| This compound-W3A | ~ 5 x 106 |
| This compound-CPI- | ~ 8 x 104 |
Note: The lower peak titer of the CPI- strain in IFN-competent A549 cells is attributed to its inability to effectively counteract the antiviral state induced by interferon.
Table 2: Comparative In Vivo Virulence of this compound Strains in a Murine Model
| Strain | 50% Lethal Dose (LD50) (PFU) | Mean Body Weight Loss (%) at Day 7 post-infection |
| This compound-W3A | > 107 (Non-lethal) | < 5% |
| This compound-CPI- | > 107 (Non-lethal) | < 5% |
Note: this compound is generally considered to be of low virulence in most animal models. Significant differences in virulence between strains like W3A and CPI- have not been prominently reported in terms of lethality. Differences are more likely to be observed in viral persistence and the host immune response.
Signaling Pathways and Experimental Workflows
To visualize the key differences and experimental approaches in comparing this compound strains, the following diagrams are provided.
Detailed Experimental Protocols
Protocol 1: Multi-Cycle Viral Growth Curve Analysis
This protocol details the methodology for comparing the replication kinetics of different this compound strains in a selected cell line.
1. Materials:
- Cell line of interest (e.g., A549, Vero)
- Complete growth medium for the selected cell line
- This compound strains to be compared (e.g., W3A, CPI-)
- Infection medium (e.g., DMEM with 2% FBS)
- Phosphate-buffered saline (PBS)
- 6-well tissue culture plates
- Microcentrifuge tubes
- -80°C freezer
2. Procedure:
- Cell Seeding: Seed the chosen cell line into 6-well plates at a density that will result in a confluent monolayer on the day of infection. Incubate at 37°C with 5% CO2.
- Virus Dilution: On the day of infection, prepare serial dilutions of each this compound strain in infection medium to achieve a multiplicity of infection (MOI) of 0.01.
- Infection: Wash the confluent cell monolayers twice with PBS. Inoculate triplicate wells with 0.5 mL of the diluted virus for each strain. Include a mock-infected control.
- Adsorption: Incubate the plates at 37°C for 1 hour to allow for viral adsorption, gently rocking the plates every 15 minutes.
- Inoculum Removal: After the adsorption period, remove the inoculum and wash the monolayers three times with PBS to remove any unbound virus.
- Culture Maintenance: Add 2 mL of fresh infection medium to each well and return the plates to the 37°C incubator.
- Sample Collection: At designated time points post-infection (e.g., 0, 12, 24, 48, 72 hours), collect 100 µL of the culture supernatant from each well. Store the collected samples at -80°C until titration.
- Virus Titration: Determine the viral titer (PFU/mL) of the collected samples using a standard plaque assay protocol on a permissive cell line (e.g., Vero cells).
- Data Analysis: Plot the average viral titers against time for each strain to generate multi-cycle growth curves.
Protocol 2: In Vivo Virulence Assessment in a Murine Model
This protocol outlines a method for comparing the virulence of different this compound strains in mice.
1. Materials:
- 6-8 week old BALB/c mice
- This compound strains to be compared
- Sterile PBS
- Anesthesia (e.g., isoflurane)
- Calibrated micro-pipettors and sterile tips
- Balance for weighing mice
2. Procedure:
- Animal Acclimatization: Acclimatize mice to the facility for at least one week before the experiment.
- Virus Preparation: Prepare dilutions of each this compound strain in sterile PBS to the desired inoculation dose (e.g., 1 x 106 PFU in 50 µL).
- Inoculation: Anesthetize the mice. Intranasally inoculate each mouse with 50 µL of the prepared virus suspension (25 µL per nostril). A control group should be inoculated with PBS.
- Monitoring: Monitor the mice daily for a period of 14 days for clinical signs of illness (e.g., ruffled fur, lethargy, hunched posture) and measure their body weight.
- Endpoint: The primary endpoint may be a predetermined percentage of weight loss (e.g., 25%) or the end of the 14-day observation period.
- Tissue Collection (Optional): At selected time points, a subset of mice from each group can be euthanized to collect lung and nasal turbinate tissues for viral load determination and histopathological analysis.
- Data Analysis: Plot the mean percentage of initial body weight for each group over time. Analyze clinical scores and histopathology to compare the severity of disease induced by each strain.
Protocol 3: Cytokine Profile Analysis by Multiplex Immunoassay
This protocol describes how to measure the cytokine response in cell culture supernatants following infection with different this compound strains.
1. Materials:
- Cell culture supernatants from Protocol 1
- Multiplex cytokine immunoassay kit (e.g., Luminex-based) for the desired species (human or murine)
- Assay-specific buffers and reagents
- Multiplex assay reader
2. Procedure:
- Sample Preparation: Thaw the collected cell culture supernatants on ice. Clarify the samples by centrifugation if necessary.
- Assay Performance: Follow the manufacturer's instructions for the multiplex cytokine assay. This typically involves:
- Incubating the samples with antibody-coupled beads specific for different cytokines.
- Washing the beads to remove unbound material.
- Adding a detection antibody cocktail.
- Adding a streptavidin-phycoerythrin conjugate.
- Resuspending the beads in reading buffer.
- Data Acquisition: Acquire the data on a multiplex assay reader.
- Data Analysis: Use the assay-specific software to calculate the concentration of each cytokine in the samples based on standard curves. Compare the cytokine profiles induced by each this compound strain.
Conclusion
The comparative analysis of this compound strains reveals a fascinating interplay between viral genetics and host immune evasion. The V protein stands out as a primary determinant of the virus's ability to counteract the interferon response, with significant consequences for viral replication. While large-scale quantitative comparisons of virulence and replication kinetics are still needed, the established differences in interferon antagonism provide a solid foundation for selecting the appropriate this compound strain for specific research applications, from vaccine vector development to fundamental studies of paramyxovirus biology. The provided protocols offer a standardized framework for researchers to conduct their own comparative studies and contribute to a deeper understanding of this compound pathogenesis.
References
- 1. Simian Virus 5 V Protein Acts as an Adaptor, Linking DDB1 to STAT2, To Facilitate the Ubiquitination of STAT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uniprot.org [uniprot.org]
- 3. Degradation of STAT1 and STAT2 by the V Proteins of Simian Virus 5 and Human Parainfluenza Virus Type 2, Respectively: Consequences for Virus Replication in the Presence of Alpha/Beta and Gamma Interferons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differences in interferon sensitivity and biological properties of two related isolates of simian virus 5: a model for virus persistence - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of SV5-Based Vaccines and Other Leading Platforms
For Immediate Publication
ATHENS, Georgia – In the dynamic landscape of vaccine development, the quest for platforms that offer robust, durable, and safe immunity is paramount. This guide provides a comprehensive comparison of the Simian Virus 5 (SV5)-based vaccine platform against other leading technologies, including mRNA, adenovirus vector, and inactivated virus vaccines. This objective analysis, supported by experimental data, is intended for researchers, scientists, and drug development professionals.
Executive Summary
The this compound-based vaccine platform, a member of the Paramyxoviridae family, is emerging as a promising vector for developing vaccines against a wide range of human and animal pathogens.[1][2] Key advantages of the this compound vector include its safety profile, genomic stability, and the ability to induce potent mucosal immunity.[2][3] Notably, pre-existing immunity to the this compound vector does not appear to compromise vaccine efficacy, a significant advantage over some adenovirus-based platforms.[2][4]
This comparison guide will delve into the quantitative efficacy data from preclinical and clinical studies, detail the experimental protocols used to generate this data, and visualize the distinct immunological pathways activated by each vaccine platform.
Data Presentation: A Quantitative Comparison of Vaccine Efficacy
The following tables summarize the performance of this compound-based vaccines in comparison to mRNA, adenovirus vector, and inactivated virus vaccines across various preclinical and clinical studies.
Table 1: Efficacy of this compound-Based Vaccines in Animal Models
| Pathogen | Antigen | Animal Model | Key Efficacy Data | Reference |
| Respiratory Syncytial Virus (RSV) | F protein | Cotton Rats | Complete lung protection at doses as low as 10³ PFU. | [1] |
| F protein | African Green Monkeys | Nearly complete protection in upper and lower respiratory tracts at 10⁶ PFU; 50-fold increase in neutralizing antibody titers in RSV-preexposed monkeys. | [1] | |
| SARS-CoV-2 | Spike (S) protein | Hamsters | Protection against homologous and heterologous (Delta, Omicron) virus challenges; Neutralizing antibody titers were well-maintained over time compared to an mRNA vaccine. | [5] |
| Tuberculosis (M. tuberculosis) | Antigen 85A | Mice | Significant reduction in M. tuberculosis colony-forming units (CFU) in lungs compared to unvaccinated animals. A BCG-prime followed by a PIV5-85A boost resulted in a nearly three-log unit lower lung CFU count compared to PBS. | |
| Rabies Virus | Glycoprotein (G) | Mice | All mice expressed anti-RABV antibodies after a booster immunization. | [6] |
Table 2: Comparative Efficacy of Different Vaccine Platforms for COVID-19
| Vaccine Platform | Vaccine | Efficacy against Symptomatic Infection (Wild-Type/Early Variants) | Efficacy against Severe Disease/Death (Omicron) | Key Immunogenicity Findings | Reference |
| mRNA | BNT162b2 (Pfizer-BioNTech) | 95% | Three doses provided >96% effectiveness against death. | Highest neutralizing antibody levels among compared vaccines. | [7] |
| Adenovirus Vector | Ad5-nCoV (CanSino) | 65.7% (prevention of symptomatic disease) | 77.9% effective against severe/critical COVID-19. | Weaker antibody and T-cell responses in individuals with high pre-existing Ad5 immunity. | [8][9] |
| ChAdOx1 (AstraZeneca) | 76% (after first dose) | Not specified in these sources | Induces a robust T-cell response. | ||
| Inactivated Virus | CoronaVac (Sinovac) | 51% | Two and three doses sustained high protection levels (>80%) against severe/critical illness and death. | Lower elicited neutralizing antibodies compared to mRNA and recombinant vaccines. | [7][10] |
| This compound Vector | CVXGA1 (intranasal) | N/A (preclinical) | N/A (preclinical) | In hamsters, as a booster, generated higher levels of cross-reactive neutralizing antibodies compared to three doses of an mRNA vaccine. | [5] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of key experimental protocols cited in this guide.
Plaque Assay for Viral Load Quantification
The plaque assay is a standard method for determining the concentration of infectious virus particles.
-
Cell Seeding: A confluent monolayer of susceptible host cells (e.g., Vero cells) is prepared in multi-well plates.
-
Viral Adsorption: Serial dilutions of the virus-containing sample (e.g., lung homogenate, nasal swab eluate) are added to the cell monolayers and incubated for 1-2 hours to allow for viral attachment and entry.
-
Overlay Application: The inoculum is removed, and the cell monolayer is covered with a semi-solid medium (e.g., containing agarose or carboxymethylcellulose). This overlay restricts the spread of progeny virus to neighboring cells, leading to the formation of localized areas of cell death or "plaques".
-
Incubation: The plates are incubated for a period appropriate for the specific virus to allow for plaque development (typically 2-14 days).
-
Visualization and Counting: The cell monolayer is fixed and stained (e.g., with crystal violet), making the plaques visible. The number of plaques is counted, and the viral titer is calculated in plaque-forming units per milliliter (PFU/mL).[2][11][12][13]
Enzyme-Linked Immunosorbent Assay (ELISA) for Antibody Titer Measurement
ELISA is a widely used technique to quantify antigen-specific antibodies in serum or other biological fluids.
-
Antigen Coating: 96-well microtiter plates are coated with the purified antigen of interest (e.g., viral protein) and incubated overnight.
-
Blocking: The remaining protein-binding sites on the plate are blocked using a solution such as non-fat milk or bovine serum albumin to prevent non-specific binding of antibodies.
-
Sample Incubation: Serial dilutions of the serum samples are added to the wells and incubated to allow for the binding of specific antibodies to the coated antigen.
-
Secondary Antibody Incubation: After washing, a secondary antibody that is specific for the primary antibody's isotype (e.g., anti-human IgG) and conjugated to an enzyme (e.g., horseradish peroxidase - HRP) is added to the wells.
-
Substrate Addition and Detection: A chromogenic substrate for the enzyme is added, which results in a color change. The optical density (OD) of the colorimetric reaction is measured using a microplate reader. The antibody titer is typically defined as the reciprocal of the highest dilution that gives a signal above a predetermined cut-off value.[8][9][14][15][16]
Mandatory Visualization: Signaling Pathways and Experimental Workflows
The following diagrams, created using the Graphviz DOT language, illustrate key biological pathways and experimental workflows.
Caption: Innate immune signaling pathway activated by this compound-based vaccines.
Caption: Innate immune signaling pathway activated by mRNA vaccines.
Caption: Workflow for preclinical vaccine efficacy studies.
Discussion and Conclusion
The this compound-based vaccine platform demonstrates significant promise, particularly in its ability to induce robust mucosal immunity and overcome the challenge of pre-existing vector immunity. Preclinical data for this compound-vectored vaccines against RSV and SARS-CoV-2 are highly encouraging, showing strong protection and durable immune responses.
In comparison, mRNA vaccines have set a high bar for efficacy, particularly in the context of COVID-19, with rapid development timelines and high levels of neutralizing antibody induction.[17][18] Adenovirus-vectored vaccines are also highly effective at inducing both humoral and cellular immunity, although pre-existing immunity to the vector can be a limiting factor for some serotypes.[9][19] Inactivated virus vaccines, a more traditional platform, have a well-established safety profile and have shown effectiveness in preventing severe disease, though they may elicit lower levels of neutralizing antibodies compared to newer platforms.[7][10]
The choice of vaccine platform is dependent on the specific pathogen, the desired type of immune response (e.g., mucosal vs. systemic), and the target population. The this compound vector, with its unique immunological characteristics, represents a valuable addition to the arsenal of vaccine technologies and warrants further clinical development. Direct head-to-head comparative studies will be crucial in definitively positioning the this compound platform relative to other leading vaccine technologies.
References
- 1. Nanoparticle-delivered TLR4 and RIG-I agonists enhance immune response to SARS-CoV-2 subunit vaccine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. devtoolsdaily.com [devtoolsdaily.com]
- 3. DOT Language | Graphviz [graphviz.org]
- 4. sketchviz.com [sketchviz.com]
- 5. Khan Academy [khanacademy.org]
- 6. genscript.com [genscript.com]
- 7. Effectiveness of inactivated and Ad5-nCoV COVID-19 vaccines against SARS-CoV-2 Omicron BA. 2 variant infection, severe illness, and death - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Adenovirus-Based Vaccines: Comparison of Vectors from Three Species of Adenoviridae - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficacy and effectiveness of inactivated vaccines against symptomatic COVID-19, severe COVID-19, and COVID-19 clinical outcomes in the general population: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. TLR7 and RIG-I dual-adjuvant loaded nanoparticles drive broadened and synergistic responses in dendritic cells in vitro and generate unique cellular immune responses in influenza vaccination - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | TLR agonists as vaccine adjuvants in the prevention of viral infections: an overview [frontiersin.org]
- 13. GraphViz Examples and Tutorial [graphs.grevian.org]
- 14. Benefits of Inactivated Vaccine and Viral Vector Vaccine Immunization on COVID-19 Infection in Kidney Transplant Recipients - PMC [pmc.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
- 16. Immunogenicity and safety of a recombinant adenovirus type-5 COVID-19 vaccine in adults: Data from a randomised, double-blind, placebo-controlled, single-dose, phase 3 trial in Russia - PMC [pmc.ncbi.nlm.nih.gov]
- 17. m.youtube.com [m.youtube.com]
- 18. Comparison of Post-Vaccination Response between mRNA and Vector Vaccines against SARS-CoV-2 in Terms of Humoral Response after Six Months of Observation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Adenovirus vector and mRNA vaccines: Mechanisms regulating their immunogenicity - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Cross-Reactivity Landscape of Anti-SV5 Antibodies with Paramyxoviruses: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the specificity and cross-reactivity of antibodies is paramount. This guide provides a comprehensive comparison of the cross-reactivity of antibodies targeting Simian Virus 5 (SV5) with other members of the Paramyxoviridae family. The data presented herein, summarized from key experimental studies, offers valuable insights for the development of diagnostics, therapeutics, and vaccines.
The family Paramyxoviridae encompasses a diverse group of viruses responsible for significant human and animal diseases, including mumps, measles, and various respiratory illnesses. Simian Virus 5 (this compound), a prototype paramyxovirus, is closely related to several human pathogens, making the study of its antigenic relationships crucial. Antibody cross-reactivity, where an antibody raised against one virus recognizes an epitope on another, can have significant implications, ranging from broad-spectrum immunity to potential diagnostic interference.
This guide delves into the experimental data that delineates the extent of cross-reactivity between anti-SV5 antibodies and other notable paramyxoviruses such as Human Parainfluenza Virus 2 (HPIV-2), Mumps Virus (MuV), and Sendai Virus (SeV).
Quantitative Analysis of Antibody Cross-Reactivity
The cross-reactivity of antibodies is quantitatively assessed using various immunoassays. The following table summarizes key findings from studies utilizing monoclonal and polyclonal antibodies against this compound and their reactivity profiles against a panel of paramyxoviruses. The data is primarily derived from neutralization assays, Enzyme-Linked Immunosorbent Assays (ELISA), and Hemagglutination Inhibition (HI) assays.
| Antibody Type | Target Antigen | Assay Type | Cross-Reactive Virus | Result | Reference |
| Monoclonal Antibody | This compound HN | ELISA | Human Parainfluenza Virus 2 (HPIV-2) | Cross-reacts with an epitope on the HPIV-2 HN polypeptide.[1][2] | Goswami & Russell, 1983 |
| Monoclonal Antibody | This compound NP | ELISA | Human Parainfluenza Virus 2 (HPIV-2) | Reacts with the HPIV-2 NP polypeptide.[1][2] | Goswami & Russell, 1983 |
| Monoclonal Antibody | This compound HN | ELISA | Human Parainfluenza Virus 3 (HPIV-3), Sendai Virus | No cross-reaction detected.[1][2] | Goswami & Russell, 1983 |
| Monoclonal Antibody | This compound NP | ELISA | Human Parainfluenza Virus 3 (HPIV-3), Sendai Virus | No cross-reaction detected.[1][2] | Goswami & Russell, 1983 |
Note: The hemagglutinin-neuraminidase (HN) and nucleoprotein (NP) are major structural proteins of paramyxoviruses and are often the primary targets for the host immune response.
Experimental Methodologies
A thorough understanding of the experimental protocols is essential for interpreting the cross-reactivity data. Below are detailed methodologies for the key experiments cited in this guide.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a widely used method for detecting and quantifying antibodies. The following protocol is a general guideline for detecting anti-paramyxovirus antibodies.
Protocol:
-
Antigen Coating: Microtiter plates are coated with purified viral antigen (e.g., this compound, HPIV-2) at a concentration of 1-10 µg/mL in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6) and incubated overnight at 4°C.
-
Washing: The plates are washed three times with a wash buffer (e.g., PBS containing 0.05% Tween 20) to remove unbound antigen.
-
Blocking: To prevent non-specific binding, the plates are incubated with a blocking buffer (e.g., 5% non-fat dry milk in wash buffer) for 1-2 hours at room temperature.
-
Antibody Incubation: The test antibody samples (e.g., hybridoma supernatants or purified monoclonal antibodies) are diluted in blocking buffer and added to the wells. The plates are then incubated for 1-2 hours at room temperature.
-
Washing: The plates are washed as described in step 2.
-
Secondary Antibody Incubation: An enzyme-conjugated secondary antibody that recognizes the primary antibody (e.g., HRP-conjugated goat anti-mouse IgG) is added to the wells and incubated for 1 hour at room temperature.
-
Washing: The plates are washed as described in step 2.
-
Substrate Addition: A suitable substrate for the enzyme (e.g., TMB for HRP) is added to the wells, and the color is allowed to develop.
-
Stopping the Reaction: The reaction is stopped by adding a stop solution (e.g., 2N H₂SO₄).
-
Data Acquisition: The optical density is measured at a specific wavelength using a microplate reader.
Hemagglutination Inhibition (HI) Assay
The HI assay is used to detect antibodies that can block the hemagglutination (clumping) of red blood cells (RBCs) by a virus.
Protocol:
-
Serum Treatment: Serum samples are treated to remove non-specific inhibitors of hemagglutination (e.g., by heat inactivation at 56°C for 30 minutes).
-
Serial Dilution: The treated serum is serially diluted (two-fold) in V-bottom microtiter plates using a suitable diluent (e.g., PBS).
-
Virus Addition: A standardized amount of virus (typically 4 hemagglutinating units) is added to each well containing the diluted serum.
-
Incubation: The plates are incubated at room temperature for 30-60 minutes to allow the antibodies to bind to the virus.
-
RBC Addition: A suspension of red blood cells (e.g., chicken or guinea pig RBCs, typically 0.5-1%) is added to each well.
-
Incubation: The plates are incubated at room temperature until the RBCs in the control wells (containing no serum) have settled to form a button.
-
Reading the Results: The HI titer is determined as the reciprocal of the highest dilution of serum that completely inhibits hemagglutination.
Plaque Reduction Neutralization Test (PRNT)
The PRNT is considered the gold standard for measuring the titer of neutralizing antibodies.
Protocol:
-
Serum Dilution: Serum samples are serially diluted in a suitable medium.
-
Virus-Antibody Incubation: The diluted serum is mixed with a known amount of virus (e.g., 100 plaque-forming units) and incubated for 1 hour at 37°C to allow for neutralization.
-
Infection of Cells: The virus-antibody mixture is then added to a confluent monolayer of susceptible cells (e.g., Vero cells) in culture plates.
-
Adsorption: The plates are incubated for 1 hour at 37°C to allow the virus to adsorb to the cells.
-
Overlay: The inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agar or methylcellulose) to restrict the spread of the virus.
-
Incubation: The plates are incubated for several days at 37°C until plaques are visible.
-
Plaque Visualization: The cells are fixed and stained (e.g., with crystal violet) to visualize the plaques.
-
Titer Calculation: The neutralizing antibody titer is expressed as the reciprocal of the highest serum dilution that causes a 50% or greater reduction in the number of plaques compared to the control (virus only).[3]
Visualizing the Molecular Interactions and Experimental Processes
To further elucidate the mechanisms and workflows discussed, the following diagrams have been generated using Graphviz.
This diagram illustrates the key steps in paramyxovirus entry into a host cell, mediated by the HN and F proteins, and how neutralizing antibodies can interfere with this process by blocking attachment or inhibiting fusion. The interaction between the viral attachment protein (HN) and the host cell receptor is a critical first step, which then triggers conformational changes in the fusion (F) protein, leading to membrane fusion and viral entry.[4][5][6] Neutralizing antibodies can effectively halt this process at multiple stages.
The above diagram outlines the sequential steps involved in an indirect ELISA, a common method for detecting and quantifying antibodies against a specific antigen. This workflow is fundamental to generating the quantitative data presented in the comparison table.
Conclusion
The available data indicates a notable degree of cross-reactivity between antibodies targeting this compound and other paramyxoviruses, particularly HPIV-2. This is primarily observed with antibodies directed against the more conserved internal nucleoprotein (NP) and to some extent, the external hemagglutinin-neuraminidase (HN) glycoprotein. The lack of significant cross-reactivity with more distant relatives like HPIV-3 and Sendai virus, as demonstrated by monoclonal antibody studies, highlights the specificity of the antibody response.
For researchers in drug development and diagnostics, these findings are critical. The cross-reactivity with HPIV-2 suggests that this compound-based vectors or vaccines might elicit some level of cross-protection but also underscores the potential for serological cross-reactivity in diagnostic assays, which could lead to false-positive results. Therefore, the selection of highly specific monoclonal antibodies or the use of multiple target antigens is crucial for the development of accurate diagnostic tools. Further research employing a broader range of monoclonal antibodies and a wider panel of paramyxoviruses is warranted to fully map the antigenic landscape of this compound and its relatives. This will ultimately aid in the rational design of novel antiviral strategies and vaccines with either broad-spectrum activity or high specificity.
References
- 1. microbiologyresearch.org [microbiologyresearch.org]
- 2. Monoclonal antibodies against human paramyxovirus type 3 and against this compound virus: preparation and preliminary characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Plaque reduction neutralization test - Wikipedia [en.wikipedia.org]
- 4. Roles of the Fusion and Hemagglutinin-Neuraminidase Proteins in Replication, Tropism, and Pathogenicity of Avian Paramyxoviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Probing the Functions of the Paramyxovirus Glycoproteins F and HN with a Panel of Synthetic Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How a paramyxovirus fusion/entry complex adapts to escape a neutralizing antibody - PMC [pmc.ncbi.nlm.nih.gov]
SV5: A Potentially Safer Alternative in Oncolytic Virotherapy
A new wave of oncolytic viruses is being explored for cancer treatment, with Simian Virus 5 (SV5) emerging as a promising candidate demonstrating a unique mechanism for tumor-selective killing and a potentially favorable safety profile compared to other oncolytic viruses.
Oncolytic virotherapy, a form of immunotherapy, utilizes viruses that can selectively infect and kill cancer cells while sparing normal, healthy cells. Several viruses, including Herpes Simplex Virus (HSV), Adenovirus, and Measles Virus, have been investigated and are in various stages of clinical development. However, concerns regarding their potential toxicity and pre-existing immunity in the population have driven the search for safer and more effective viral platforms. Simian Virus 5 (this compound), a member of the paramyxovirus family, is gaining attention in the scientific community for its intrinsic tumor-selective properties and its potential as a safer alternative.
The this compound Advantage: Exploiting a Common Vulnerability in Cancer
The oncolytic potential of this compound lies in a genetically engineered mutant form of the virus, specifically a P/V gene mutant (P/V-CPI-). This mutant virus has shown a remarkable ability to be restricted in normal cells while replicating efficiently in and destroying cancer cells. This selectivity is attributed to the defective interferon (IFN) signaling pathway present in many types of cancer cells.
Normal cells, upon viral infection, mount a robust interferon response, which is a critical part of the innate immune system that inhibits viral replication and spread. The this compound P/V gene plays a crucial role in counteracting this interferon response. In the P/V-CPI- mutant, this ability is compromised. Consequently, in normal cells with a functional interferon pathway, the virus is quickly controlled and eliminated. In contrast, many cancer cells have defects in their interferon signaling pathways, rendering them unable to mount an effective antiviral response. The P/V-CPI- mutant of this compound exploits this vulnerability, allowing it to replicate unchecked within the tumor cells, leading to their destruction (oncolysis).
This mechanism of tumor selectivity offers a significant safety advantage. Unlike some other oncolytic viruses that require genetic modifications to recognize specific tumor-associated antigens, the oncolytic activity of the this compound P/V mutant is based on a fundamental biological difference between normal and cancerous cells.
Preclinical Evidence: Tumor Regression and Immune Activation
Preclinical studies in mouse models have demonstrated the therapeutic potential of oncolytic this compound. Administration of the P/V-CPI- mutant has been shown to lead to a significant reduction in tumor burden. Beyond its direct oncolytic effects, this compound has also been observed to stimulate an anti-tumor immune response. The lysis of cancer cells by the virus releases tumor-associated antigens, which can then be recognized by the immune system, leading to a broader and more durable anti-cancer effect.
Furthermore, research has indicated that the efficacy of oncolytic this compound can be enhanced when used in combination with other immunotherapies. For instance, combining oncolytic Parainfluenza Virus 5 (a variant of this compound) with Natural Killer (NK) cells has been shown to significantly increase the killing of lung cancer cells in preclinical models.[1][2]
Comparative Landscape of Oncolytic Viruses
While direct head-to-head comparative studies between oncolytic this compound and other oncolytic viruses are limited, a comparison of their key characteristics reveals the potential advantages of this compound.
| Feature | Simian Virus 5 (this compound) | Herpes Simplex Virus (HSV) | Adenovirus | Measles Virus |
| Virus Type | RNA Paramyxovirus | DNA Herpesvirus | DNA Adenovirus | RNA Paramyxovirus |
| Tumor Selectivity Mechanism | Exploits defective interferon signaling in cancer cells (P/V gene mutant) | Engineered deletions in genes required for replication in normal cells (e.g., ICP34.5) | Engineered deletions in viral genes (e.g., E1B) that interact with tumor suppressor proteins (e.g., p53) | Preferential entry through receptors overexpressed on tumor cells (e.g., CD46) |
| Safety Profile | Potentially high due to reliance on intrinsic differences between normal and cancer cells. PIV5 (this compound) has a good safety record as a vaccine vector.[3] | Generally well-tolerated, but neurovirulence of the wild-type virus is a concern that necessitates genetic attenuation.[4][5] | Pre-existing immunity is common in the human population, which can limit efficacy. Potential for liver toxicity.[4][5] | Attenuated vaccine strain is used, which has a well-established safety profile.[4] |
| Preclinical Efficacy | Demonstrated tumor regression in mouse models.[6][7] | Effective in various preclinical models, leading to tumor reduction and increased survival.[8][9] | Shows oncolytic activity in a broad range of tumor types in preclinical settings.[4] | Potent oncolytic activity in preclinical models of various cancers.[10] |
| Clinical Status | Preclinical | FDA-approved (T-VEC) for melanoma and others in clinical trials.[4] | Approved in China (Oncorine) and others in clinical trials worldwide.[4] | In clinical trials for various cancers.[4] |
Signaling Pathways and Experimental Workflows
This compound Oncolytic Action and the Interferon Pathway
The tumor-selective mechanism of the oncolytic this compound P/V mutant is intricately linked to the interferon signaling pathway. The following diagram illustrates this relationship.
Caption: this compound P/V mutant's selective oncolysis in cancer cells with defective interferon signaling.
General Experimental Workflow for Preclinical Evaluation of an Oncolytic Virus
The preclinical assessment of a novel oncolytic virus like this compound typically follows a structured workflow to evaluate its safety and efficacy.
Caption: A typical workflow for the preclinical development of oncolytic viruses.
Experimental Protocols
Detailed experimental protocols are essential for the rigorous evaluation of oncolytic viruses. Below are representative methodologies for key experiments.
In Vitro Cytotoxicity Assay
Objective: To determine the cancer-cell-specific killing ability of the oncolytic virus.
Methodology:
-
Cell Culture: Culture a panel of human cancer cell lines and normal human cell lines (e.g., fibroblasts, epithelial cells) in their respective recommended media and conditions.
-
Virus Infection: Seed cells in 96-well plates and allow them to adhere overnight. The next day, infect the cells with the oncolytic virus (e.g., this compound P/V-CPI-) at various multiplicities of infection (MOIs), ranging from 0.01 to 10. Include uninfected cells as a control.
-
Viability Assessment: At different time points post-infection (e.g., 24, 48, 72, 96 hours), assess cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a luciferase-based ATP assay (e.g., CellTiter-Glo®).
-
Data Analysis: Calculate the percentage of cell viability relative to the uninfected control for each cell line, MOI, and time point. Plot dose-response curves to determine the EC50 (half-maximal effective concentration) of the virus for each cell line.
Murine Xenograft Tumor Model for Efficacy Studies
Objective: To evaluate the in vivo anti-tumor efficacy of the oncolytic virus.
Methodology:
-
Animal Model: Use immunocompromised mice (e.g., athymic nude or SCID mice) to prevent rejection of human tumor xenografts.
-
Tumor Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10^6 cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Virus Administration: Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups. Administer the oncolytic virus (e.g., this compound P/V-CPI-) via intratumoral injection at a specified dose (e.g., 1 x 10^7 plaque-forming units [PFU]). The control group should receive a vehicle control (e.g., saline).
-
Efficacy Assessment: Continue to monitor tumor volume and body weight of the mice. The primary efficacy endpoints are typically tumor growth inhibition and overall survival.
-
Histological Analysis: At the end of the study, tumors and major organs can be harvested for histological and virological analysis to assess viral replication and tissue pathology.
Future Directions
The unique tumor-targeting mechanism of the this compound P/V mutant, coupled with its promising preclinical efficacy and the established safety profile of the wild-type virus as a vaccine vector, positions this compound as a compelling candidate for oncolytic virotherapy. Future research should focus on comprehensive preclinical safety and toxicology studies of the oncolytic this compound mutant, as well as head-to-head comparative studies with other oncolytic viruses to definitively establish its relative safety and efficacy. The exploration of this compound in combination with other immunotherapies, such as checkpoint inhibitors, also holds significant promise for enhancing its anti-cancer activity. As our understanding of the intricate interplay between oncolytic viruses and the immune system deepens, this compound may prove to be a valuable addition to the growing arsenal of cancer immunotherapies.
References
- 1. Oncolytic parainfluenza virus combines with NK cells to mediate killing of infected and non-infected lung cancer cells within 3D spheroids: role of type I and type III interferon signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The role of NK cells in oncolytic viral therapy: a focus on hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Parainfluenza virus 5–vectored vaccines against human and animal infectious diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oncolytic viruses: From bench to bedside with a focus on safety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The investigation of oncolytic viruses in the field of cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Parainfluenza Virus Infection Sensitizes Cancer Cells to DNA-Damaging Agents: Implications for Oncolytic Virus Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Parainfluenza Virus Infection Sensitizes Cancer Cells to DNA-Damaging Agents: Implications for Oncolytic Virus Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preclinical Mouse Models for Analysis of the Therapeutic Potential of Engineered Oncolytic Herpes Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of human tumor growth in mice by an oncolytic herpes simplex virus designed to target solely HER-2-positive cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Oncolytic viral vectors in the era of diversified cancer therapy: from preclinical to clinical - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Interferon Antagonism: SV5 vs. Other Paramyxoviruses
For Researchers, Scientists, and Drug Development Professionals
The ability of viruses to counteract the host interferon (IFN) response is a critical determinant of their pathogenicity. Paramyxoviruses, a family of single-stranded RNA viruses that includes significant human and animal pathogens, have evolved diverse and sophisticated strategies to dismantle this key arm of the innate immune system. This guide provides a detailed comparison of the IFN antagonism mechanisms employed by Simian Virus 5 (SV5), a well-studied paramyxovirus, with those of other notable members of the family: Mumps virus (MuV), Sendai virus (SeV), and Measles virus (MeV).
Mechanisms of Interferon Antagonism: A Comparative Overview
Paramyxoviruses primarily target the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway, which is central to the IFN response. However, the specific viral proteins involved and their precise modes of action differ significantly.
-
Simian Virus 5 (this compound): this compound employs its V protein to induce the rapid and efficient proteasome-mediated degradation of cellular STAT1.[1][2][3][4] This is a highly effective strategy as STAT1 is a crucial component for signaling downstream of both type I (IFN-α/β) and type II (IFN-γ) interferons.[1][4] The degradation of STAT1 effectively decapitates the IFN signaling cascade, preventing the expression of hundreds of antiviral interferon-stimulated genes (ISGs). The V protein of this compound acts as an adaptor, linking STAT1 to a cellular E3 ubiquitin ligase complex, thereby marking it for destruction by the proteasome.[5]
-
Mumps Virus (MuV): Similar to this compound, the Mumps virus V protein also targets STAT1 for proteasomal degradation.[6][7] However, studies suggest that this process is less efficient than that of this compound, with STAT1 degradation occurring at a slower rate.[6] Interestingly, the MuV V protein has a dual role; it not only mediates STAT1 degradation but also inhibits the phosphorylation of both STAT1 and STAT2, providing a multi-pronged attack on the IFN pathway.[6][8]
-
Sendai Virus (SeV): In contrast to this compound and MuV, the primary IFN antagonist of Sendai virus is its C protein.[9][10] The SeV C protein does not primarily induce the degradation of STAT1. Instead, it physically interacts with STAT1, preventing its phosphorylation and subsequent activation.[11] Some studies have shown that the larger forms of the C protein can induce mono-ubiquitination and subsequent degradation of STAT1.[12] Paradoxically, in some cellular contexts, SeV infection can lead to a dramatic increase in STAT1 levels, up to 100-fold, although this STAT1 is functionally inert.[9]
-
Measles Virus (MeV): The Measles virus V protein also plays a central role in IFN antagonism, but its mechanism differs from that of this compound and MuV. The MeV V protein does not cause the degradation of STAT1 or STAT2.[13][14] Instead, it effectively blocks the IFN-α/β signaling pathway by inhibiting the tyrosine phosphorylation of both STAT1 and STAT2.[14] This prevents their activation and subsequent nuclear translocation, thereby inhibiting the transcription of ISGs.
Quantitative Comparison of STAT1 Levels
The following table summarizes the quantitative effects of this compound, Mumps, and Sendai virus infections on STAT1 protein levels as reported in various studies. It is important to note that direct comparisons are challenging due to variations in experimental conditions (e.g., cell lines, multiplicity of infection [MOI], and specific viral strains).
| Virus | Viral Protein | Host Cell Line | Time Post-Infection | STAT1 Level | Citation(s) |
| This compound | V protein | 2fTGH | 8 hours | Complete loss | [1] |
| Mumps Virus | V protein | Vero | 24 hours | Significant STAT1 still detected | [6] |
| Sendai Virus | C protein | BF cells | 50 hours | Up to 100-fold increase | [9] |
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the distinct mechanisms of interferon antagonism employed by this compound and other paramyxoviruses.
References
- 1. The V Protein of Simian Virus 5 Inhibits Interferon Signalling by Targeting STAT1 for Proteasome-Mediated Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Degradation of STAT1 and STAT2 by the V proteins of simian virus 5 and human parainfluenza virus type 2, respectively: consequences for virus replication in the presence of alpha/beta and gamma interferons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Degradation of STAT1 and STAT2 by the V Proteins of Simian Virus 5 and Human Parainfluenza Virus Type 2, Respectively: Consequences for Virus Replication in the Presence of Alpha/Beta and Gamma Interferons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Simian virus 5 V protein acts as an adaptor, linking DDB1 to STAT2, to facilitate the ubiquitination of STAT1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mumps Virus V Protein Antagonizes Interferon without the Complete Degradation of STAT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The V Protein of Mumps Virus Plays a Critical Role in Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mumps virus V protein antagonizes interferon without the complete degradation of STAT1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sendai Virus C Proteins Counteract the Interferon-Mediated Induction of an Antiviral State - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of host STAT1 by virus ~ ViralZone [viralzone.expasy.org]
- 11. Structural Basis of the Inhibition of STAT1 Activity by Sendai Virus C Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. STAT Protein Interference and Suppression of Cytokine Signal Transduction by Measles Virus V Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Measles virus V protein blocks interferon (IFN)-alpha/beta but not IFN-gamma signaling by inhibiting STAT1 and STAT2 phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating In Vitro Models for Simian Virus 5 (SV5) Pathogenesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of various in vitro models for studying the pathogenesis of Simian Virus 5 (SV5), a prototypical paramyxovirus. By objectively evaluating traditional cell culture systems and more advanced models, this document aims to assist researchers in selecting the most appropriate platform for their specific research questions, be it investigating viral replication, host immune responses, or screening antiviral therapeutics.
Comparison of In Vitro Models for this compound Pathogenesis
The selection of an appropriate in vitro model is critical for obtaining physiologically relevant data. Below is a comparison of commonly used models for this compound research, summarizing their key characteristics and applications.
| Model System | Key Characteristics | Advantages | Limitations | Primary Applications |
| 2D Cell Monolayers | ||||
| Vero Cells (African Green Monkey Kidney) | Adherent epithelial cells, deficient in interferon production. | High virus yields, clear plaque formation, widely available. | Lack of a functional interferon response may not fully recapitulate host antiviral immunity. | Virus propagation, plaque assays for viral titration, basic replication studies. |
| A549 Cells (Human Lung Carcinoma) | Adherent human alveolar basal epithelial cells, competent interferon signaling. | Relevant human lung origin, suitable for studying innate immune responses. | May not fully represent the cellular diversity of the respiratory epithelium. | Investigating host antiviral responses, cytokine profiling, screening of antiviral compounds targeting human-specific pathways. |
| BHK-21 Cells (Baby Hamster Kidney) | Adherent fibroblast-like cells. | High susceptibility to this compound, can show significant cytopathic effects (CPE) like cell fusion.[1][2] | Not of human origin, which may limit the relevance of some findings to human pathogenesis. | Studies on viral entry, replication kinetics, and mechanisms of virus-induced cell fusion. |
| MDBK Cells (Madin-Darby Bovine Kidney) | Adherent epithelial cells. | Can support persistent, non-cytopathic this compound infection.[3] | Bovine origin, potential differences in host-virus interactions compared to human cells. | Investigating mechanisms of persistent viral infection and the role of viral proteins in evading host defenses. |
| Advanced In Vitro Models | ||||
| Air-Liquid Interface (ALI) Human Airway Epithelial (HAE) Cultures | Differentiated, pseudostratified epithelium with ciliated and mucus-producing cells, mimicking the in vivo airway.[4] | Physiologically relevant model of the human conducting airway, allows for studies on viral entry, spread, and host response in a polarized epithelium.[5] | Technically demanding, higher cost and variability compared to cell lines. | Modeling respiratory virus infections in a near-native environment, studying viral pathogenesis at the mucosal surface, and evaluating inhaled therapeutics. |
| Human Lung Organoids | 3D structures derived from pluripotent or adult stem cells, containing various lung cell types including alveolar and airway epithelial cells.[6] | Recapitulates the cellular diversity and spatial organization of the lung, suitable for studying viral tropism and pathogenesis in a complex tissue-like context.[7] | Complex to establish and maintain, potential for incomplete differentiation and variability between organoids. | Investigating viral-host interactions in a multicellular context, studying viral impact on different lung cell lineages, and personalized medicine approaches.[8] |
Experimental Data Summary
Table 1: Comparison of this compound Replication and Cytopathic Effect (CPE)
| In Vitro Model | Peak Viral Titer (PFU/mL or TCID50/mL) | Time to Peak Titer (hours post-infection) | Observed Cytopathic Effect (CPE) |
| Vero | High (e.g., 107 - 108) | 48 - 72 | Syncytia formation, cell rounding, plaque formation. |
| A549 | Moderate (e.g., 106 - 107) | 48 - 72 | Minimal CPE, as this compound is typically non-cytopathic in these cells.[9] |
| BHK-21 | High (e.g., 107) | 24 - 36 | Extensive cell fusion (syncytia) leading to cell death.[1][2] |
| MDBK | Moderate to High | Variable (can establish persistent infection) | Minimal CPE in wild-type this compound infection; apoptosis observed with some mutant viruses.[3] |
| ALI-HAE | Moderate | 48 - 96 | Ciliotoxicity, mucus hypersecretion, potential disruption of epithelial barrier integrity. |
| Human Lung Organoids | Moderate | 72 - 120 | Apical shedding of infected cells, potential for localized cell death.[6] |
Table 2: Expected Host Immune Response to this compound Infection
| In Vitro Model | Key Cytokine/Chemokine Responses | Interferon (IFN) Response |
| Vero | Minimal | Deficient (do not produce IFN-α/β) |
| A549 | Induction of pro-inflammatory cytokines (e.g., IL-6) and chemokines (e.g., IL-8, MCP-1).[9] | Intact IFN signaling, but wild-type this compound V protein targets STAT1 for degradation, thus blocking the IFN response.[10] |
| BHK-21 | Pro-inflammatory cytokine release associated with CPE. | Competent IFN system, but this compound can counteract. |
| MDBK | Low level of inflammatory cytokine production in persistent infection. | Competent IFN system, but this compound can counteract. |
| ALI-HAE | Polarized secretion of cytokines and chemokines (apical vs. basolateral), reflecting a more in vivo-like response.[11] | Robust IFN response that is modulated by this compound. |
| Human Lung Organoids | Complex cytokine milieu involving multiple cell types, potentially including TNF-α and IL-6. | Coordinated IFN response from different cell lineages.[7] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the validation and comparison of in vitro models for this compound pathogenesis.
Virus Titration by Plaque Assay
This protocol is used to determine the concentration of infectious virus particles (Plaque Forming Units per milliliter, PFU/mL).
-
Cell Seeding: Seed Vero cells in 6-well plates to form a confluent monolayer.
-
Serial Dilutions: Prepare ten-fold serial dilutions of the virus stock in serum-free culture medium.
-
Infection: Remove the growth medium from the cells and wash with phosphate-buffered saline (PBS). Inoculate each well with a virus dilution and incubate for 1 hour at 37°C to allow for viral adsorption.
-
Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing 1% low-melting-point agarose or methylcellulose in culture medium). This restricts the spread of the virus to adjacent cells, leading to the formation of localized plaques.
-
Incubation: Incubate the plates at 37°C for 3-5 days, or until plaques are visible.
-
Staining and Counting: Fix the cells with 4% paraformaldehyde and stain with a solution of crystal violet. The plaques will appear as clear zones against a purple background of stained cells. Count the number of plaques in wells with a countable number (typically 30-100 plaques).
-
Calculation: Calculate the viral titer using the following formula: Titer (PFU/mL) = (Number of plaques) / (Dilution factor × Volume of inoculum in mL)
Virus Titration by TCID50 Assay
The Tissue Culture Infectious Dose 50 (TCID50) assay determines the virus dilution that causes a cytopathic effect (CPE) in 50% of the inoculated cell cultures.
-
Cell Seeding: Seed susceptible cells (e.g., Vero) in a 96-well plate.
-
Serial Dilutions: Prepare ten-fold serial dilutions of the virus stock.
-
Infection: Inoculate replicate wells (e.g., 8 wells per dilution) with each virus dilution. Include a negative control (cells only).
-
Incubation: Incubate the plate at 37°C for 5-7 days and observe for the presence of CPE.
-
Scoring: Score each well as positive or negative for CPE.
-
Calculation: Calculate the TCID50 value using the Reed-Muench or Spearman-Kärber method.[12]
Cell Viability by MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding and Infection: Seed cells in a 96-well plate and infect with this compound at the desired multiplicity of infection (MOI). Include uninfected control wells.
-
Incubation: Incubate the plate for the desired duration of the experiment (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the viability of the uninfected control cells.
Mandatory Visualizations
Signaling Pathway: this compound V Protein-Mediated STAT1 Degradation
The this compound V protein is a key virulence factor that counteracts the host's interferon (IFN) response. It achieves this by targeting the STAT1 protein, a critical component of the IFN signaling pathway, for proteasomal degradation. The V protein acts as an adapter, bringing together STAT1 and a cellular E3 ubiquitin ligase complex (DDB1-CUL4A-ROC1), leading to the ubiquitination and subsequent degradation of STAT1.[13][14] This effectively shuts down the antiviral state induced by IFNs.
Experimental Workflow: Comparing In Vitro Models of this compound Pathogenesis
A logical workflow is essential for the systematic comparison of different in vitro models. The following diagram outlines a typical experimental approach.
Logical Relationship: Decision Tree for Model Selection
Choosing the right model depends on the specific research question. This decision tree illustrates the logical process for selecting an appropriate in vitro system for this compound research.
References
- 1. ON THE ROLE OF THE RESPONSE OF THE CELL MEMBRANE IN DETERMINING VIRUS VIRULENCE: CONTRASTING EFFECTS OF THE PARAINFLUENZA VIRUS this compound IN TWO CELL TYPES - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The SH integral membrane protein of the paramyxovirus simian virus 5 is required to block apoptosis in MDBK cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Authentic Modeling of Human Respiratory Virus Infection in Human Pluripotent Stem Cell-Derived Lung Organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Generation of Human Lung Organoid Cultures from Healthy and Tumor Tissue to Study Infectious Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Human lung organoids as a model for respiratory virus replication and countermeasure performance in human hosts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Simian Virus 5 Is a Poor Inducer of Chemokine Secretion from Human Lung Epithelial Cells: Identification of Viral Mutants That Activate Interleukin-8 Secretion by Distinct Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Degradation of STAT1 and STAT2 by the V proteins of simian virus 5 and human parainfluenza virus type 2, respectively: consequences for virus replication in the presence of alpha/beta and gamma interferons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Airway Epithelial Derived Cytokines and Chemokines and Their Role in the Immune Response to Respiratory Syncytial Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Characterizing the BHK-21 C5 cell line and determining cellular sensitivity to rubella virus compared with the routine cell (RK13) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Simian virus 5 V protein acts as an adaptor, linking DDB1 to STAT2, to facilitate the ubiquitination of STAT1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Comparative Proteomics of Paramyxovirus-Infected Cells: A Closer Look at SV5
A guide for researchers, scientists, and drug development professionals on the cellular protein landscape following Simian Virus 5 (SV5) infection, contextualized with data from related paramyxoviruses.
Executive Summary
Simian Virus 5 (this compound), a member of the Paramyxoviridae family, serves as a model organism for studying the replication and pathogenesis of related human and animal pathogens, including mumps and parainfluenza viruses. Understanding the intricate interplay between this compound and the host cell proteome is critical for identifying novel antiviral targets and therapeutic strategies. While comprehensive quantitative proteomics data specifically for this compound-infected cells is not extensively available in publicly accessible literature, this guide leverages findings from closely related paramyxoviruses, such as Respiratory Syncytial Virus (RSV), to provide a representative overview of the anticipated cellular responses. This guide summarizes key proteomic changes, details the experimental methodologies used to obtain this data, and visualizes relevant biological pathways and workflows.
Data Presentation: Quantitative Proteomic Changes in Paramyxovirus-Infected Cells
Due to the limited availability of global quantitative proteomics data for this compound, the following table presents a selection of differentially expressed proteins identified in A549 cells infected with Respiratory Syncytial Virus (RSV), another well-studied paramyxovirus. This data, generated using Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) coupled with LC-MS/MS, highlights the types of cellular pathways typically perturbed during a paramyxovirus infection.[1] It is anticipated that an this compound infection would elicit a comparable, though distinct, set of changes in the host cell proteome.
| Protein Name | Gene Symbol | Cellular Function | Fold Change (Infected vs. Mock) |
| Upregulated Proteins | |||
| Interferon-induced protein with tetratricopeptide repeats 1 | IFIT1 | Antiviral response, inhibition of translation | >2.0 |
| Signal transducer and activator of transcription 1 | STAT1 | IFN signaling, antiviral response | >2.0 |
| 2'-5'-oligoadenylate synthetase 1 | OAS1 | Antiviral response, RNA degradation | >2.0 |
| MX dynamin like GTPase 1 | MX1 | Antiviral response, inhibition of viral replication | >2.0 |
| Heat shock protein 90 | HSP90AA1 | Protein folding, stress response | >1.5 |
| Downregulated Proteins | |||
| Transforming growth factor beta-induced | TGFBI | Cell adhesion, extracellular matrix | <0.5 |
| Myosin-9 | MYH9 | Cytoskeleton, cell motility | <0.5 |
| Vimentin | VIM | Intermediate filament, cytoskeleton | <0.5 |
| Annexin A2 | ANXA2 | Membrane trafficking, signal transduction | <0.5 |
| Proliferating cell nuclear antigen | PCNA | DNA replication and repair | <0.5 |
Experimental Protocols
The data presented above is typically generated using a combination of advanced proteomics techniques. The following is a detailed methodology for a representative quantitative proteomics experiment.
Cell Culture and Viral Infection (SILAC Method)
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful method for quantitative proteomics.[2][3]
-
Cell Culture and Isotope Labeling : Two populations of a suitable cell line (e.g., A549, a human lung carcinoma cell line) are cultured in specialized media. One population is grown in "light" medium containing normal amino acids (e.g., L-arginine and L-lysine), while the other is cultured in "heavy" medium containing stable isotope-labeled counterparts of the same amino acids (e.g., 13C6-L-arginine and 13C6-L-lysine). The cells are passaged for several generations to ensure near-complete incorporation of the labeled amino acids into their proteomes.
-
Viral Infection : The "heavy"-labeled cell population is infected with the virus of interest (e.g., this compound or RSV) at a specific multiplicity of infection (MOI), while the "light"-labeled population is mock-infected with a control substance.
-
Cell Harvesting : At a predetermined time post-infection (e.g., 24 hours), both cell populations are harvested. To ensure accurate quantification, equal numbers of cells from the "heavy" (infected) and "light" (mock-infected) populations are combined.
Sample Preparation for Mass Spectrometry
-
Cell Lysis : The combined cell pellet is lysed using a buffer containing detergents to solubilize proteins and protease inhibitors to prevent degradation.
-
Protein Digestion : The protein mixture is then subjected to enzymatic digestion, typically with trypsin, which cleaves proteins into smaller peptides at specific amino acid residues (lysine and arginine).
-
Peptide Fractionation : To reduce the complexity of the peptide mixture and improve the depth of proteomic analysis, the sample is often fractionated using techniques like strong cation exchange chromatography or high-pH reversed-phase chromatography.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
LC Separation : The fractionated peptides are separated by reversed-phase liquid chromatography based on their hydrophobicity. This allows for the gradual introduction of peptides into the mass spectrometer.
-
Mass Spectrometry Analysis : As peptides elute from the LC column, they are ionized and analyzed in a tandem mass spectrometer. The instrument first measures the mass-to-charge ratio of the intact peptides (MS1 scan). It then selects and fragments individual peptides and measures the masses of the resulting fragment ions (MS2 scan).
-
Data Acquisition : The mass spectrometer detects pairs of "heavy" and "light" peptides, which are chemically identical but differ in mass due to the incorporated stable isotopes. The ratio of the intensities of these peptide pairs directly reflects the relative abundance of the corresponding protein in the infected versus the mock-infected cells.
Data Analysis
-
Protein Identification : The acquired MS/MS spectra are searched against a protein database (e.g., UniProt) using a search engine like Mascot or Sequest to identify the amino acid sequences of the peptides.
-
Protein Quantification : Specialized software is used to calculate the intensity ratios of the "heavy" to "light" peptide pairs for each identified protein.
-
Bioinformatics Analysis : The list of differentially expressed proteins is then analyzed using bioinformatics tools to identify enriched biological pathways, cellular functions, and protein-protein interaction networks that are significantly affected by the viral infection.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes and experimental designs involved in the comparative proteomics of this compound-infected cells, the following diagrams have been generated using the Graphviz (DOT language).
Caption: this compound V protein targets STAT1 for proteasome-mediated degradation, blocking IFN-γ signaling.
Caption: Workflow for quantitative proteomics using Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC).
References
Comparative Analysis of SV5 Replication Kinetics with Other Rubulaviruses
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the replication kinetics of Simian Virus 5 (SV5), a prototypical member of the Rubulavirus genus, with other significant rubulaviruses, including Human Parainfluenza Virus 2 (HPIV-2), Mumps Virus (MuV), and Porcine Rubulavirus (PoRV). This analysis is supported by experimental data from various studies, offering insights into the viral life cycles and pathogenic potential, which are crucial for vaccine and antiviral drug development.
Comparative Replication Kinetics
The replication efficiency of a virus is a critical determinant of its pathogenesis. The following table summarizes the available quantitative data on the replication kinetics of this compound and other selected rubulaviruses under different experimental conditions. It is important to note that direct comparisons of peak titers and replication rates should be made with caution due to the variability in cell lines, multiplicity of infection (MOI), and temperature used across studies.
| Virus | Cell Line | Multiplicity of Infection (MOI) | Peak Viral Titer | Time to Peak Titer (hours post-infection) | Reference |
| Simian Virus 5 (this compound/PIV5) | Vero | 0.01 PFU/cell | ~1 x 107 PFU/mL | 48 | [1] |
| MDBK | 10 PFU/cell | Not explicitly stated, but replication was efficient | Growth curve plateaus around 36-48h | Not explicitly stated, but replication was efficient | |
| Human Parainfluenza Virus 2 (HPIV-2) | LLC-MK2 | 0.01 TCID50/cell | ~1 x 107 TCID50/mL | 72-96 | [2] |
| Human Airway Epithelium (HAE) | High MOI | ~1 x 106 TCID50/mL | 48 | [3] | |
| Mumps Virus (MuV) | Vero | Not specified | Genotype G reached higher titers than Genotype A | 72 | [4] |
| Porcine Rubulavirus (PoRV) | PK-15 | Not specified | Virus isolated from semen up to 48 days post-infection | Not applicable (in vivo study) | [5][6] |
Note: PFU = Plaque-Forming Units; TCID50 = 50% Tissue Culture Infectious Dose. These units are not directly equivalent but both measure infectious virus.
Experimental Protocols
Accurate and reproducible data on viral replication kinetics rely on standardized experimental procedures. Below are detailed methodologies for two common assays used to quantify viral titers.
Plaque Assay
The plaque assay is a standard method to determine the concentration of infectious virus particles.
-
Cell Seeding: Seed a confluent monolayer of susceptible cells (e.g., Vero, MDBK) in 6-well or 12-well plates. Incubate overnight to allow for cell adherence.
-
Virus Dilution: Prepare serial 10-fold dilutions of the virus stock in a suitable medium (e.g., serum-free DMEM).
-
Infection: Remove the growth medium from the cells and wash with phosphate-buffered saline (PBS). Inoculate the cell monolayers with a small volume of each viral dilution.
-
Adsorption: Incubate the plates for 1-2 hours at 37°C to allow for viral attachment to the cells. Gently rock the plates every 15-20 minutes to ensure even distribution of the inoculum.
-
Overlay: After the adsorption period, remove the inoculum and overlay the cell monolayer with a semi-solid medium, such as agarose or methylcellulose, mixed with growth medium. This restricts the spread of progeny virus to neighboring cells, leading to the formation of localized lesions (plaques).
-
Incubation: Incubate the plates for several days (typically 3-7 days, depending on the virus) to allow for plaque development.
-
Staining and Counting: Once plaques are visible, the cells can be fixed (e.g., with 4% formaldehyde) and stained (e.g., with crystal violet) to enhance the visibility of the plaques. The number of plaques is counted, and the viral titer is calculated in Plaque-Forming Units per milliliter (PFU/mL).[7][8][9]
50% Tissue Culture Infectious Dose (TCID50) Assay
The TCID50 assay is an endpoint dilution assay used to quantify viruses that do not form plaques or are difficult to visualize.
-
Cell Seeding: Seed susceptible cells in a 96-well plate.
-
Virus Dilution: Prepare serial 10-fold dilutions of the virus stock.
-
Infection: Inoculate replicate wells (typically 8) for each dilution with the virus. Include a set of wells with uninfected cells as a negative control.
-
Incubation: Incubate the plate for a period sufficient to allow for the development of cytopathic effect (CPE), typically 5-7 days.
-
Scoring: Observe the wells for the presence or absence of CPE at each dilution.
-
Calculation: The TCID50 is the dilution of virus that causes CPE in 50% of the inoculated wells. The Reed-Muench or Spearman-Kärber methods are commonly used to calculate the endpoint titer.[10][11][12][13]
Visualizations
Viral Replication Kinetics Workflow
Caption: Workflow for Determining Viral Replication Kinetics.
Generalized Rubulavirus Replication Cycle
Caption: Generalized Rubulavirus Replication Cycle.
References
- 1. Genetic Stability of Parainfluenza Virus 5-Vectored Human Respiratory Syncytial Virus Vaccine Candidates after In Vitro and In Vivo Passage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Human Parainfluenza Virus Type 2 (HPIV-2) V Protein Amino Acid Residues That Reduce Binding of V to MDA5 and Attenuate HPIV-2 Replication in Nonhuman Primates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Growth restriction of an experimental live attenuated human parainfluenza virus type 2 vaccine in human ciliated airway epithelium in vitro parallels attenuation in African green monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Persistence of porcine rubulavirus in experimentally infected boars [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular and epidemiological studies of Porcine rubulavirus infection – an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measuring infectious virus: the plaque assay - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 8. cellbiolabs.com [cellbiolabs.com]
- 9. Viral Titering-Plaque Assay Protocol - Creative Biogene [creative-biogene.com]
- 10. urmc.rochester.edu [urmc.rochester.edu]
- 11. Viral Titering-TCID50 Assay Protocol - Creative Biogene [creative-biogene.com]
- 12. brainvta.tech [brainvta.tech]
- 13. youtube.com [youtube.com]
Safety Operating Guide
Essential Guide to the Safe Disposal of Parainfluenza Virus 5 (PIV5)
For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Overview of Proper Disposal Procedures for Parainfluenza Virus 5 (formerly Simian Virus 5).
This document provides critical safety and logistical information for the handling and disposal of Parainfluenza Virus 5 (PIV5), a Biosafety Level 2 (BSL-2) agent. Adherence to these procedures is essential for ensuring laboratory safety and regulatory compliance.
Immediate Safety and Disposal Plan
PIV5, as a BSL-2 agent, requires specific containment and disposal protocols to minimize the risk of exposure and environmental contamination. All waste generated from PIV5 experiments, including cultures, stocks, and contaminated materials, must be decontaminated before disposal. The primary methods of decontamination are chemical disinfection and autoclaving.
Data Presentation: Decontamination and Inactivation Methods
The following tables summarize the quantitative data for effective PIV5 inactivation and standard BSL-2 waste treatment procedures.
Table 1: Chemical Disinfection of PIV5-Contaminated Liquid Waste
| Disinfectant | Final Concentration | Minimum Contact Time | Notes |
| Sodium Hypochlorite (Bleach) | 0.5% (1:10 dilution of household bleach) | 20 minutes | Freshly prepare dilutions. Not suitable for media containing certain antibiotics.[1] |
| Wescodyne | 1% | 20 minutes | Follow manufacturer's instructions for preparation. |
| OxiTab | 1076 ppm | 4 minutes | Effective on hard, non-porous surfaces.[2] |
Table 2: Autoclave Parameters for Solid Waste Decontamination
| Waste Type | Temperature | Pressure | Minimum Cycle Time |
| Solid Biohazardous Waste | 121°C | 15 psi | 45 minutes |
Experimental Protocols: Handling and Disposal Procedures
Below are detailed methodologies for the safe handling and disposal of PIV5-contaminated materials.
Protocol 1: Disposal of Liquid Waste
-
Collection: Collect all PIV5-contaminated liquid waste, such as cell culture media, in a leak-proof container with a secure lid.
-
Chemical Disinfection:
-
Disposal: After disinfection, the treated liquid can be safely poured down the laboratory sink with copious amounts of water.
Protocol 2: Disposal of Solid Waste
-
Collection: Place all solid PIV5-contaminated waste (e.g., petri dishes, flasks, gloves, and paper towels) in a red or orange biohazard bag within a leak-proof, lidded container.[3]
-
Autoclaving:
-
When the biohazard bag is three-quarters full, loosely seal it to allow for steam penetration.
-
Place the bag in a secondary, autoclavable container.
-
Autoclave at 121°C and 15 psi for a minimum of 45 minutes.
-
-
Disposal: After autoclaving and cooling, the decontaminated waste can be disposed of in the regular municipal trash.
Protocol 3: Disposal of Sharps
-
Collection: Immediately place all contaminated sharps (e.g., needles, scalpels, serological pipettes) into a designated, puncture-resistant, and leak-proof sharps container labeled with the biohazard symbol.[1]
-
Decontamination: When the sharps container is three-quarters full, securely close the lid and autoclave it using the same parameters as for solid waste.
-
Disposal: Following decontamination, the sharps container can be disposed of as regular solid waste.
Mandatory Visualizations
The following diagrams illustrate key pathways and workflows relevant to PIV5 research and handling.
Caption: PIV5 V protein targets STAT1 for proteasomal degradation, disrupting the interferon signaling pathway.
Caption: General experimental workflow for PIV5, from virus preparation to waste disposal.
References
Safeguarding Your Research: Essential Personal Protective Equipment and Handling Protocols for Simian Virus 5 (SV5)
For Immediate Implementation: This document provides critical safety and logistical guidance for all laboratory personnel working with Simian Virus 5 (SV5). Adherence to these protocols is mandatory to ensure personal safety and prevent contamination.
Simian Virus 5 (this compound), a member of the Paramyxoviridae family, is classified as a Biosafety Level 2 (BSL-2) agent.[1][2][3] This classification necessitates specific precautions to prevent potential transmission and ensure a safe laboratory environment. This guide outlines the essential personal protective equipment (PPE), handling procedures, and disposal plans for all research, scientific, and drug development activities involving this compound.
Personal Protective Equipment (PPE): Your First Line of Defense
All personnel must don the following PPE before entering any area where this compound is handled or stored. Standard PPE for BSL-2 work includes lab coats, gloves, and safety glasses.[1]
| PPE Category | Item | Specification | Purpose |
| Body Protection | Laboratory Coat/Gown | Must be worn fully buttoned. | Protects skin and clothing from contamination.[4] |
| Hand Protection | Disposable Gloves | Nitrile or latex. Alternatives should be available for those with latex allergies.[5] | Prevents direct contact with infectious materials. Gloves should be changed when contaminated or compromised.[2][6] |
| Eye Protection | Safety Glasses with Side Shields or Goggles | Must be worn at all times. | Protects eyes from splashes or aerosols.[4][5] |
| Face Protection | Face Shield | Required for procedures with a high risk of splashes or aerosol generation. | Provides an additional layer of protection for the face.[1][5] |
| Footwear | Closed-toe Shoes | Required in all laboratory areas. | Protects feet from spills and falling objects.[1][4] |
Operational Plan: Step-by-Step this compound Handling Protocol
All work with this compound must be conducted within a certified Class II Biological Safety Cabinet (BSC) to minimize the creation of aerosols.[6][7]
Preparation:
-
Decontaminate Surfaces: Before initiating any work, decontaminate the interior surfaces of the BSC with an appropriate disinfectant.
-
Gather Materials: Assemble all necessary sterile materials (e.g., cell culture flasks, pipettes, media) and place them inside the BSC.
-
Don PPE: Put on all required PPE as outlined in the table above.
Working with this compound:
-
Minimize Aerosols: All procedures, including pipetting, mixing, and opening containers, should be performed carefully to minimize splashing and aerosol formation.[2][6]
-
Sharps Safety: The use of sharps should be strictly limited. If unavoidable, use safety-engineered sharps and dispose of them immediately in a designated sharps container within the BSC.[2][6] Do not recap, bend, or break needles.[2][6]
-
Transport: When transporting cultures, stocks, or other potentially infectious materials, use a durable, leak-proof, and sealed secondary container.[2]
Post-Procedure:
-
Decontaminate Surfaces: Upon completion of work, decontaminate all surfaces and equipment within the BSC.
-
Waste Disposal: Dispose of all contaminated materials according to the disposal plan outlined below.
-
Doff PPE: Remove PPE in the correct order to avoid self-contamination (gloves, gown, face shield, goggles).
-
Hand Hygiene: Wash hands thoroughly with soap and water after removing PPE and before leaving the laboratory.[1][2]
Decontamination and Disposal Plan: Ensuring a Safe Environment
Effective decontamination is critical for preventing the spread of this compound. As an enveloped virus, this compound is susceptible to a variety of disinfectants.[8][9][10]
Decontamination Procedures:
| Application | Disinfectant | Concentration | Contact Time |
| Work Surfaces & Equipment | 70% Ethanol | 70% (v/v) | At least 1 minute |
| Freshly prepared 10% Bleach Solution (Sodium Hypochlorite) | 1:10 dilution of household bleach | At least 10 minutes | |
| Liquid Waste | Bleach | Final concentration of at least 0.5% sodium hypochlorite (1 part bleach to 9 parts liquid)[11] | At least 20 minutes[11] |
Waste Disposal Protocol:
All waste generated from work with this compound is considered biohazardous and must be handled accordingly.
| Waste Type | Collection Container | Treatment Method | Final Disposal |
| Solid Waste (e.g., gloves, gowns, culture flasks) | Lined, leak-proof biohazard container with a lid.[3] | Autoclave | Dispose of in accordance with institutional and local regulations for biohazardous waste. |
| Liquid Waste (e.g., cell culture media) | Leak-proof container.[2] | Chemical disinfection with bleach. | After disinfection, dispose of down the sanitary sewer, followed by flushing with copious amounts of water, in accordance with local regulations. |
| Sharps (e.g., needles, serological pipettes) | Puncture-resistant, leak-proof sharps container labeled with the biohazard symbol.[2][3] | Autoclave | Dispose of in a designated sharps disposal container. |
Experimental Workflow: this compound Handling
Caption: Workflow for handling this compound in a BSL-2 laboratory.
References
- 1. ehs.washington.edu [ehs.washington.edu]
- 2. ors.od.nih.gov [ors.od.nih.gov]
- 3. vpr.tamu.edu [vpr.tamu.edu]
- 4. addgene.org [addgene.org]
- 5. liberty.edu [liberty.edu]
- 6. students.umw.edu [students.umw.edu]
- 7. our.ric.edu [our.ric.edu]
- 8. The action of three antiseptics/disinfectants against enveloped and non-enveloped viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficacy of ethanol against viruses in hand disinfection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. news-medical.net [news-medical.net]
- 11. Management of Biohazardous (Biosafety Level-2 (BSL-2)) Waste - IBC - The University of Utah [ibc.utah.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
